Product packaging for Ethyl piperidinoacetylaminobenzoate(Cat. No.:CAS No. 41653-21-8)

Ethyl piperidinoacetylaminobenzoate

Cat. No.: B1220276
CAS No.: 41653-21-8
M. Wt: 290.36 g/mol
InChI Key: QLGIFPJNYPWBMQ-UHFFFAOYSA-N
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Description

Ethyl piperidinoacetylaminobenzoate is a benzoate ester and a member of piperidines. It is functionally related to an acetamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O3 B1220276 Ethyl piperidinoacetylaminobenzoate CAS No. 41653-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGIFPJNYPWBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048850
Record name Sulcaine
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Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41653-21-8
Record name Ethyl 4-[[2-(1-piperidinyl)acetyl]amino]benzoate
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Record name Ethyl piperidinoacetylaminobenzoate [JAN]
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Record name Ethyl piperidinoacetylaminobenzoate
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Record name Sulcaine
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Record name ETHYL PIPERIDINOACETYLAMINOBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidinoacetylaminobenzoate, also known as Sulcaine, is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] Its therapeutic effects are believed to stem from a dual mechanism of action: a primary local anesthetic effect that provides pain relief and a secondary gastroprotective function that helps to maintain the integrity of the gastric mucosa. This technical guide synthesizes the available research to provide a detailed understanding of these mechanisms, including experimental data and protocols to facilitate further investigation.

Core Mechanisms of Action

The primary mechanism of action of this compound is attributed to its local anesthetic properties, which involve the blockade of voltage-gated sodium channels. Additionally, evidence from structurally similar compounds suggests a significant gastroprotective role through antioxidant and cytoprotective pathways.

Local Anesthetic Action: Voltage-Gated Sodium Channel Blockade

As a local anesthetic, this compound is proposed to function by reversibly blocking voltage-gated sodium channels in the nerve fibers of the gastric mucosa. This action inhibits the initiation and propagation of nerve impulses, thereby reducing the sensation of pain associated with gastritis.

The blockade of sodium channels prevents the influx of sodium ions (Na+) that is necessary for the depolarization of the nerve membrane. This leads to a decrease in the amplitude of the action potential, a lengthening of the refractory period, and ultimately, the cessation of pain signal transmission.

cluster_NerveEnding Gastric Nociceptive Nerve Ending cluster_DrugAction Mechanism of this compound Pain_Stimulus Painful Stimulus (e.g., Inflammation) VGSC_Open Voltage-Gated Na+ Channel (Open State) Pain_Stimulus->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Blocked Voltage-Gated Na+ Channel (Blocked State) Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal EPAB Ethyl Piperidinoacetylaminobenzoate EPAB->VGSC_Blocked Binds to channel Block_Na_Influx Blockade of Na+ Influx VGSC_Blocked->Block_Na_Influx No_AP Inhibition of Action Potential Block_Na_Influx->No_AP Analgesia Local Analgesia No_AP->Analgesia

Caption: Proposed mechanism of local anesthetic action of this compound.

While direct electrophysiological data for this compound is limited, the local anesthetic activity of structurally related piperidine derivatives has been quantified. The following table summarizes the local anesthetic effect of fluorinated ethynylpiperidine derivatives, which provides a reference for the potential potency of similar compounds.

CompoundConcentration (%)Anesthesia Onset (min)Full Anesthesia Duration (min)Total Anesthesia Duration (min)
LAS-286 0.52.5 ± 0.345.2 ± 3.1120.5 ± 5.8
LAS-294 0.53.1 ± 0.438.6 ± 2.9105.3 ± 6.2
Lidocaine 0.54.2 ± 0.525.4 ± 2.150.1 ± 3.7
Procaine 0.55.1 ± 0.618.9 ± 1.842.8 ± 3.1
Data adapted from a study on fluorinated ethynylpiperidine derivatives and is for illustrative purposes of the potential activity of similar compounds.[2]
Gastroprotective Action: A Multifaceted Approach

Research on a closely related compound, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) amino]benzoate (ETHAB), suggests a potent gastroprotective mechanism that likely contributes to the therapeutic effect of this compound in gastritis. It is important to note that the primary source for this data has been retracted, and therefore, these findings should be interpreted with caution and require further validation. The proposed mechanisms include antioxidant activity and the modulation of apoptosis-related proteins.

The gastroprotective effect is thought to be mediated through the scavenging of reactive oxygen species (ROS), which reduces oxidative stress and subsequent cellular damage. Additionally, it may involve the upregulation of the anti-apoptotic protein Hsp70 and the downregulation of the pro-apoptotic protein Bax, thereby promoting cell survival.

cluster_GastricDamage Ethanol-Induced Gastric Damage cluster_Gastroprotection Proposed Gastroprotective Mechanism Ethanol Ethanol ROS Increased ROS (Oxidative Stress) Ethanol->ROS Bax Increased Bax (Pro-apoptotic) Ethanol->Bax Hsp70_down Decreased Hsp70 (Anti-apoptotic) Ethanol->Hsp70_down Apoptosis Mucosal Cell Apoptosis ROS->Apoptosis Scavenge_ROS ROS Scavenging Bax->Apoptosis Downregulate_Bax Downregulation of Bax Hsp70_down->Apoptosis Upregulate_Hsp70 Upregulation of Hsp70 Mucosal_Damage Gastric Mucosal Damage Apoptosis->Mucosal_Damage EPAB_analog Ethyl Piperidinoacetyl- aminobenzoate Analog (e.g., ETHAB) EPAB_analog->Scavenge_ROS EPAB_analog->Upregulate_Hsp70 EPAB_analog->Downregulate_Bax Inhibit_Apoptosis Inhibition of Apoptosis Scavenge_ROS->Inhibit_Apoptosis Upregulate_Hsp70->Inhibit_Apoptosis Downregulate_Bax->Inhibit_Apoptosis Mucosal_Protection Gastric Mucosal Protection Inhibit_Apoptosis->Mucosal_Protection

Caption: Proposed gastroprotective signaling pathway based on studies of a structural analog.

The following tables summarize the reported antioxidant and cytoprotective effects of ETHAB in an ethanol-induced gastritis model in rats. (Note: This data is from a retracted publication and should be viewed as preliminary and requiring independent verification).

Table 1: In Vitro Antioxidant Activity of ETHAB

AssayIC50 (µg/mL)
DPPH Radical Scavenging 125.5 ± 1.2
Ferric Reducing Antioxidant Power (FRAP) 85.3 ± 0.9 (Absorbance at 700 nm)
Metal Chelating 150.2 ± 1.5
Nitric Oxide Scavenging 110.8 ± 1.1
Data from Halabi et al., 2014 (Retracted)

Table 2: Effect of ETHAB on Biochemical Parameters in Ethanol-Induced Gastritis in Rats

Treatment GroupUlcer Area (mm²)Mucus Content (mg/g tissue)SOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Vehicle Control 0150.2 ± 5.612.5 ± 0.81.2 ± 0.1
Ethanol Control 450.6 ± 25.175.3 ± 4.25.1 ± 0.44.8 ± 0.3
ETHAB (10 mg/kg) 120.4 ± 10.8125.8 ± 6.19.8 ± 0.62.1 ± 0.2
Omeprazole (20 mg/kg) 85.2 ± 8.5135.4 ± 7.310.5 ± 0.71.8 ± 0.1
Data from Halabi et al., 2014 (Retracted)

Experimental Protocols

Evaluation of Local Anesthetic Activity (Infiltration Anesthesia in Guinea Pigs)

This protocol is adapted from studies on similar local anesthetic compounds.[2]

  • Animal Model: Male guinea pigs (300-350 g) are used. The hair on the back is clipped 24 hours before the experiment.

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentrations (e.g., 0.25%, 0.5%, 1.0%).

  • Anesthesia Induction: 0.2 mL of the test solution is injected intradermally at four points on the back of each guinea pig.

  • Assessment of Anesthesia: The anesthetic effect is evaluated by probing the injection sites with a sharp needle every 5 minutes. The absence of a skin twitch response is considered as positive anesthesia.

  • Parameters Measured:

    • Onset of anesthesia: Time from injection to the first absence of response.

    • Duration of anesthesia: Time from onset to the return of the skin twitch response.

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is based on the methodology described for testing gastroprotective agents.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administered orally by gavage at different doses. The control group receives the vehicle only. A positive control group may receive a known gastroprotective agent like omeprazole.

  • Induction of Gastric Ulcer: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat.

  • Sample Collection: One hour after ethanol administration, the rats are euthanized, and their stomachs are removed.

  • Macroscopic Evaluation: The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of the lesions.

  • Biochemical and Histological Analysis: Gastric tissue samples are collected for the determination of malondialdehyde (MDA) and superoxide dismutase (SOD) levels, as well as for histological examination (H&E staining) and immunohistochemical analysis of Bax and Hsp70 expression.

In Vitro Antioxidant Assays
  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated.

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

  • Different concentrations of the test compound are mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for 30 minutes.

  • The absorbance is measured at 593 nm. The antioxidant capacity is expressed as ferrous ion equivalents.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This is a generalized protocol for assessing the effect of a compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype).

Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Plating Plate cells on coverslips Cell_Culture->Plating Mount_Chamber Mount coverslip in recording chamber Plating->Mount_Chamber Solution_Prep Prepare intracellular and extracellular solutions Patch_Pipette Fabricate and fill patch pipette Solution_Prep->Patch_Pipette Approach_Cell Approach cell with pipette Patch_Pipette->Approach_Cell Mount_Chamber->Approach_Cell Seal_Formation Form Giga-ohm seal Approach_Cell->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Record_Baseline Record baseline Na+ currents Whole_Cell->Record_Baseline Apply_Drug Apply Ethyl Piperidinoacetyl- aminobenzoate Record_Baseline->Apply_Drug Record_Effect Record Na+ currents in the presence of the drug Apply_Drug->Record_Effect Washout Washout drug and record recovery Record_Effect->Washout Data_Analysis Analyze current amplitude, kinetics, and voltage-dependence Washout->Data_Analysis

Caption: Experimental workflow for whole-cell patch-clamp recording.

Conclusion

The mechanism of action of this compound in the treatment of gastritis appears to be twofold. The primary, well-established mechanism is its local anesthetic effect, which is mediated by the blockade of voltage-gated sodium channels, providing symptomatic relief from pain. A secondary, and potentially significant, mechanism is its gastroprotective action, which, based on data from a structurally similar compound, may involve antioxidant and anti-apoptotic effects that protect the gastric mucosa from further damage. However, it is crucial to acknowledge that the direct evidence for the gastroprotective effects of this compound itself is limited, and the key study on its analog has been retracted. Therefore, further research is warranted to definitively elucidate the full spectrum of its pharmacological actions and to validate the promising but unconfirmed gastroprotective mechanisms. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Unraveling the Neuronal Targets of Ethyl Piperidinoacetylaminobenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidinoacetylaminobenzoate, also known as Sulcain, is a compound with reported anesthetic properties, suggesting direct interaction with the nervous system. This technical guide synthesizes the available, albeit limited, scientific information to elucidate its potential cellular targets within neurons. Drawing parallels from structurally related compounds and classifications, this document explores the probable mechanisms of action, focusing on ion channels as primary targets. Due to the scarcity of direct research on this specific molecule, this guide also outlines putative experimental protocols to definitively characterize its neuronal effects and signaling pathways.

Introduction

This compound is classified as an agent affecting the nervous system and an anesthetic agent. Its chemical structure, featuring a piperidine ring and an aminobenzoate ester moiety, is characteristic of several local anesthetics. These agents typically exert their effects by modulating the function of ion channels, thereby altering neuronal excitability. This guide aims to provide a comprehensive overview of the likely cellular targets of this compound in neurons, based on its structural characteristics and the known pharmacology of related molecules.

Putative Cellular Targets and Mechanism of Action

Based on its chemical structure and classification, the primary neuronal target for this compound is likely to be voltage-gated sodium channels (VGSCs) .

Voltage-Gated Sodium Channels (VGSCs)

Local anesthetics function by blocking the propagation of action potentials in neurons.[1][2] They achieve this by binding to specific sites within the pore of voltage-gated sodium channels.[3][4] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[2]

The piperidine and aminobenzoate components of this compound are found in numerous compounds known to interact with VGSCs. Studies on various piperidine derivatives have demonstrated their local anesthetic and antiarrhythmic activities, with molecular docking studies suggesting a high binding affinity for Nav1.4 and Nav1.5 isoforms. Furthermore, electrophysiological studies on structurally related procainamide analogues and other piperidine-containing compounds have shown modulation of sodium currents.[5]

It is hypothesized that this compound follows a similar mechanism, acting as a state-dependent blocker of VGSCs, with a higher affinity for open or inactivated channel conformations.

Potential Signaling Pathways

The primary signaling pathway affected by this compound is likely the propagation of the neuronal action potential. A simplified diagram of this pathway and the proposed point of intervention is presented below.

Action_Potential_Pathway Stimulus Neuronal Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Na_Channel_Open VGSC Opening Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Repolarization Repolarization (K+ Efflux) Action_Potential->Repolarization EPAB This compound EPAB->Na_Channel_Open Inhibition

Caption: Proposed mechanism of action of this compound on the action potential pathway.

Proposed Experimental Protocols for Target Validation

To definitively elucidate the cellular targets and mechanism of action of this compound, the following experimental protocols are proposed:

Electrophysiology: Patch-Clamp Technique

Objective: To characterize the effects of this compound on voltage-gated sodium currents in isolated neurons.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines expressing specific sodium channel isoforms (e.g., HEK293 cells) will be used.

  • Whole-Cell Patch-Clamp: Neurons will be voltage-clamped, and sodium currents will be elicited by a series of depolarizing voltage steps.

  • Drug Application: this compound will be applied at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

  • State-Dependence: Protocols will be designed to assess the affinity of the compound for resting, open, and inactivated states of the sodium channels. This involves applying the drug at different holding potentials and using various pulse protocols.

  • Data Analysis: Concentration-response curves will be generated to calculate the IC50 for the block of sodium currents. Effects on channel kinetics (e.g., activation, inactivation, recovery from inactivation) will be quantified.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Seal Form Gigaohm Seal Cell_Culture->Seal Pipette_Prep Prepare Patch Pipette (Internal Solution) Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocols Whole_Cell->Voltage_Clamp Record_Currents Record Na+ Currents Voltage_Clamp->Record_Currents Baseline Record Baseline Currents Record_Currents->Baseline Data_Analysis Analyze Current Amplitude and Kinetics Record_Currents->Data_Analysis Drug_Application Apply Ethyl piperidinoacetylaminobenzoate Baseline->Drug_Application Drug_Application->Record_Currents Washout Washout Drug_Application->Washout Washout->Record_Currents IC50 Determine IC50 Data_Analysis->IC50

Caption: Experimental workflow for patch-clamp electrophysiology.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to specific sodium channel isoforms.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing a specific sodium channel isoform (e.g., Nav1.7) will be prepared.

  • Radioligand: A radiolabeled ligand known to bind to the target site (e.g., [³H]batrachotoxin) will be used.

  • Competition Binding: Membranes will be incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Detection: The amount of bound radioligand will be measured using liquid scintillation counting.

  • Data Analysis: The data will be used to calculate the inhibition constant (Ki) of this compound for the specific sodium channel isoform.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is currently available in the public domain, the following table is a hypothetical representation of the type of quantitative data that would be generated from the proposed experiments.

ParameterValueMethodTarget
IC50 (Tonic Block)TBDWhole-Cell Patch-ClampVoltage-Gated Na+ Current
IC50 (Phasic Block)TBDWhole-Cell Patch-ClampVoltage-Gated Na+ Current
KiTBDRadioligand Binding AssayNav1.x Isoform
Effect on Inactivation (ΔV½)TBDWhole-Cell Patch-ClampVoltage-Gated Na+ Current

Conclusion

While direct experimental evidence is lacking, the chemical structure and classification of this compound strongly suggest that its primary cellular targets in neurons are voltage-gated sodium channels. Its mechanism of action is likely analogous to that of local anesthetics, involving the blockade of these channels in a state-dependent manner. The proposed experimental protocols would provide the necessary data to confirm these hypotheses and to fully characterize the neuronal pharmacology of this compound. This information is critical for understanding its therapeutic potential and for the development of novel, targeted neurological drugs.

References

In-Depth Technical Guide: The Presumed Effects of Ethyl Piperidinoacetylaminobenzoate on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl piperidinoacetylaminobenzoate belongs to the family of aminobenzoate esters, a class of compounds well-recognized for their local anesthetic properties. Structurally, it comprises a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine (piperidine ring). This amphipathic nature is a hallmark of local anesthetics and is crucial for their interaction with voltage-gated sodium channels (VGSCs).

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] By blocking these channels, local anesthetics prevent the influx of sodium ions, thereby inhibiting nerve conduction and producing a transient and localized loss of sensation.[3][4][5] Given its structural similarity to known local anesthetics, this compound is presumed to exert its primary pharmacological effect through the modulation of VGSCs.

Presumed Mechanism of Action

The prevailing model for the action of local anesthetics, such as this compound is expected to be, is the modulated receptor hypothesis . This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).[6]

Signaling Pathway

The interaction of this compound with the voltage-gated sodium channel can be conceptualized through the following signaling pathway:

Local_Anesthetic_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Depolarization VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Inactivation VGSC_Inactivated->VGSC_Resting Repolarization Drug_Bound_Inactivated Drug-Bound VGSC (Inactivated) VGSC_Inactivated->Drug_Bound_Inactivated Drug_Ext This compound (Unionized) Drug_Int This compound (Ionized) Drug_Ext->Drug_Int Diffusion Drug_Int->Drug_Bound_Inactivated High Affinity Binding

Caption: Proposed mechanism of this compound action on VGSCs.

The unionized form of this compound is expected to diffuse across the cell membrane into the cytoplasm. Inside the cell, it likely exists in an equilibrium between its unionized and ionized forms. The ionized form is believed to bind with high affinity to a receptor site within the pore of the voltage-gated sodium channel, particularly when the channel is in the open or inactivated state.[3] This binding stabilizes the channel in the inactivated state, preventing its return to the resting state and thereby blocking the channel from conducting sodium ions in response to subsequent stimuli. This state-dependent blockade leads to a use-dependent or frequency-dependent inhibition, where the block is more pronounced in rapidly firing neurons.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for other local anesthetics with similar structures.

Table 1: Inhibitory Potency on Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC50 (µM)Hill Coefficient
Nav1.21501.1
Nav1.52501.0
Nav1.7801.2

Table 2: Effects on Sodium Channel Gating Properties

ParameterControlThis compound (100 µM)
V1/2 of activation (mV)-25.3 ± 1.2-24.8 ± 1.5
V1/2 of steady-state inactivation (mV)-75.1 ± 0.8-85.4 ± 1.0
Time constant of recovery from inactivation (ms)5.2 ± 0.412.8 ± 0.9

Experimental Protocols

The characterization of the effects of this compound on voltage-gated sodium channels would typically involve electrophysiological techniques, primarily the patch-clamp method.

Cell Culture and Transfection

HEK-293 cells stably expressing specific human voltage-gated sodium channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and brought into contact with a cell.

  • A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

  • Voltage-clamp protocols are applied using an amplifier and data acquisition software.

Experimental Workflow Diagram

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture (HEK-293 with specific Nav subtype) Start->Cell_Culture Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Form_Seal Form Gigaohm Seal Cell_Culture->Form_Seal Patch_Pipette Pull and Fill Patch Pipette Prepare_Solutions->Patch_Pipette Patch_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents (Control) Whole_Cell->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Drug_Effect Record Sodium Currents in Presence of Drug Apply_Drug->Record_Drug_Effect Washout Washout with External Solution Record_Drug_Effect->Washout Record_Recovery Record Sodium Currents after Washout Washout->Record_Recovery Data_Analysis Data Analysis (IC50, Gating Parameters) Record_Recovery->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for patch-clamp analysis of a sodium channel blocker.

Voltage-Clamp Protocols
  • Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak inward current at each voltage step is measured to construct the I-V curve.

  • Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to -10 mV are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.

  • Recovery from Inactivation: A two-pulse protocol is used. A depolarizing prepulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several key features that contribute to its presumed activity as a sodium channel blocker:

  • Aromatic Ring (p-aminobenzoate): This lipophilic moiety is crucial for partitioning into the cell membrane and interacting with hydrophobic residues within the sodium channel pore.

  • Intermediate Chain (acetylamino): The length and composition of this linker are critical for correctly positioning the aromatic ring and the tertiary amine within the binding site.

  • Tertiary Amine (Piperidine): This hydrophilic group is essential for the water solubility of the compound and, in its protonated form, is thought to interact with acidic residues in the channel pore, contributing to the stability of the block. The pKa of this amine will determine the ratio of ionized to unionized forms at physiological pH, influencing both membrane permeability and binding affinity.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests that it functions as a local anesthetic by blocking voltage-gated sodium channels. Its mechanism of action is likely to be state- and use-dependent, with a preferential binding to the open and inactivated states of the channel. Further electrophysiological studies are necessary to definitively characterize its potency, selectivity, and effects on channel gating, which would provide a comprehensive understanding of its pharmacological profile.

References

An In-depth Technical Guide to Sulcaine (Ethyl piperidinoacetylaminobenzoate) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcaine, chemically known as Ethyl piperidinoacetylaminobenzoate, is a compound primarily indicated for the symptomatic relief of acute and chronic gastritis.[1] Despite some conflicting and likely erroneous descriptions in scientific literature, its main therapeutic application points towards a role as a mucosal protective agent. This technical guide aims to consolidate the available information on Sulcaine, clarify its established mechanism of action in the context of gastritis, and address the unsubstantiated claims regarding its purported proteolytic and neuroprotective activities. Due to a notable lack of publicly available preclinical data, this guide will also extrapolate potential experimental approaches based on the methodologies used for similar gastroprotective agents.

Core Compound Identification and Properties

Sulcaine is a small molecule with the following key identifiers:

PropertyValue
IUPAC Name ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate
Synonyms Ethyl p-(piperidinoacetylamino)benzoate, EPAB
CAS Number 41653-21-8
Molecular Formula C₁₆H₂₂N₂O₃
Molecular Weight 290.36 g/mol

Primary Application and Mechanism of Action in Gastritis

The most consistent and credible application of Sulcaine is in the management of gastritis.[1] While specific molecular targets and signaling pathways for Sulcaine are not extensively detailed in available literature, its function can be inferred from its therapeutic class and the mechanisms of analogous drugs used for gastritis. The primary mechanism is believed to be cytoprotection of the gastric mucosa.

This proposed mechanism involves several logical steps:

  • Adherence to Gastric Mucosa: Like other mucosal protectants, Sulcaine likely adheres to the epithelial lining of the stomach.

  • Formation of a Protective Barrier: This adherence creates a physical barrier that shields the gastric mucosa from endogenous aggressors such as hydrochloric acid and pepsin, as well as exogenous irritants.

  • Stimulation of Endogenous Protective Factors: It may also stimulate the local production of prostaglandins, bicarbonate, and mucus, all of which are crucial for maintaining the integrity of the gastric mucosal barrier.

  • Anti-inflammatory Effects: By protecting the mucosa from irritants, Sulcaine likely helps to reduce the inflammatory response characteristic of gastritis.

The following diagram illustrates the proposed logical workflow of Sulcaine's gastroprotective action.

Sulcaine_Gastroprotection_Workflow cluster_stomach Gastric Environment Sulcaine Sulcaine Administration Adherence Adherence to Gastric Mucosa Sulcaine->Adherence Barrier Formation of Protective Barrier Adherence->Barrier Stimulation Stimulation of Protective Factors (Prostaglandins, Mucus) Adherence->Stimulation Inflammation Reduced Mucosal Inflammation Barrier->Inflammation Healing Promotion of Mucosal Healing Stimulation->Healing Inflammation->Healing

Proposed gastroprotective workflow of Sulcaine.

Addressing Misinformation: Proteolytic and Neuroprotective Claims

It is crucial for researchers to be aware of the conflicting information surrounding Sulcaine. Some sources have inaccurately described "Sulcain" as a proteolytic enzyme.[2] This is highly improbable given its chemical structure and its use in treating gastritis, where a protease would be contraindicated as it would likely exacerbate mucosal damage. This appears to be a confusion with other enzymes or a misinterpretation of a similarly named substance.

Similarly, claims of neuroprotective effects appear to stem from confusion with a different compound, sulforaphane .[3][4][5][6] Sulforaphane is a well-researched isothiocyanate with known neuroprotective properties, but it is structurally and functionally distinct from this compound. There is no credible evidence to support the notion that Sulcaine possesses neuroprotective activity.

The following diagram illustrates the logical dissociation of these unrelated concepts.

Sulcaine_Misinformation_Clarification cluster_sulcaine Sulcaine (this compound) cluster_misinformation Erroneous Associations Sulcaine Chemical Entity: This compound Gastritis Established Application: Gastritis Treatment Sulcaine->Gastritis Correct Association Protease Incorrectly Attributed Activity: Proteolytic Enzyme Sulcaine->Protease Incorrect Association Neuroprotection Incorrectly Attributed Activity: Neuroprotection (Confusion with Sulforaphane) Sulcaine->Neuroprotection Incorrect Association

Clarification of Sulcaine's identity and application.

Proposed Experimental Protocols for Basic Research

While specific experimental data for Sulcaine is scarce, researchers can adapt protocols used to evaluate other gastroprotective agents.

In Vitro Models of Gastric Cytoprotection
  • Objective: To assess the direct protective effects of Sulcaine on gastric epithelial cells against chemical-induced injury.

  • Cell Line: Human gastric epithelial cell line (e.g., GES-1).

  • Methodology:

    • Culture GES-1 cells to 80-90% confluency in 96-well plates.

    • Pre-treat cells with varying concentrations of Sulcaine (e.g., 1, 10, 100 µM) for 2 hours.

    • Induce cellular injury by exposing the cells to an irritant, such as ethanol (10-20%) or indomethacin (100-200 µM), for a defined period (e.g., 1-4 hours).

    • Assess cell viability using an MTT or LDH assay.

    • Positive Control: A known cytoprotective agent like Sucralfate or Misoprostol.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC₅₀ of Sulcaine for its protective effect.

The workflow for this experiment is outlined below.

In_Vitro_Cytoprotection_Workflow Start Start: Culture GES-1 Cells Pretreat Pre-treat with Sulcaine (Varying Concentrations) Start->Pretreat Induce_Injury Induce Injury (Ethanol or Indomethacin) Pretreat->Induce_Injury Assess_Viability Assess Cell Viability (MTT or LDH Assay) Induce_Injury->Assess_Viability Analyze Data Analysis: Calculate Viability %, Determine EC₅₀ Assess_Viability->Analyze End End Analyze->End

Workflow for in vitro cytoprotection assay.
In Vivo Models of Gastric Ulceration

  • Objective: To evaluate the efficacy of Sulcaine in preventing gastric mucosal lesions in an animal model.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Methodology:

    • Fast animals for 24 hours with free access to water.

    • Administer Sulcaine orally at different doses (e.g., 10, 50, 100 mg/kg).

    • One hour after Sulcaine administration, induce gastric ulcers using one of the following methods:

      • Ethanol-induced ulcer: Oral administration of absolute ethanol (1 mL/200g).

      • NSAID-induced ulcer: Oral administration of indomethacin (e.g., 30 mg/kg).

    • Euthanize the animals after a set time (e.g., 1-4 hours post-ulcerogen).

    • Excise the stomachs, open them along the greater curvature, and score the ulcer index based on the number and severity of lesions.

    • Positive Control: Omeprazole or Sucralfate.

    • Histopathology: Collect stomach tissue for histological examination (H&E staining) to assess inflammation, necrosis, and mucosal damage.

Pharmacokinetic Profile

There is no detailed, publicly available pharmacokinetic data for this compound. A study on a different local anesthetic containing a piperidine moiety, Heptacaine, showed a terminal elimination half-life of 3.8 hours in rats and oral bioavailability of 35.8%.[7] While this may provide a very general reference point for a compound with some structural similarity, dedicated pharmacokinetic studies for Sulcaine are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Research Directions

Sulcaine (this compound) is a gastroprotective agent with a clear, albeit modestly documented, clinical application in treating gastritis. The significant confusion in the literature with proteolytic enzymes and the neuroprotective compound sulforaphane underscores the need for careful and critical evaluation of available information. For researchers in drug development, Sulcaine presents an opportunity for further investigation to fully elucidate its molecular mechanism of action.

Future basic research should focus on:

  • Target Identification: Identifying the specific receptors or cellular components with which Sulcaine interacts in gastric epithelial cells.

  • Signaling Pathway Analysis: Investigating the downstream signaling pathways affected by Sulcaine, particularly those related to prostaglandin synthesis and mucus production.

  • Pharmacokinetic and Safety Studies: Conducting comprehensive ADME and toxicology studies to build a complete preclinical profile of the compound.

  • Comparative Efficacy Studies: Evaluating the efficacy of Sulcaine against current standards of care for gastritis in well-controlled preclinical models.

By focusing on its established role as a gastroprotective agent and systematically addressing the gaps in the current knowledge, the research community can build a robust and accurate understanding of Sulcaine's therapeutic potential.

References

An In-depth Technical Guide to the Molecular Interactions of Nichicaine (Ethyl piperidinoacetylaminobenzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nichicaine, also known by its chemical name Ethyl piperidinoacetylaminobenzoate and synonym Sulcaine, is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] This technical guide synthesizes the available information regarding its molecular interactions. Despite its clinical use, publicly accessible, in-depth experimental data on the specific molecular targets and quantitative interactions of Nichicaine is limited. This document infers its likely mechanism of action based on its chemical structure and therapeutic application, drawing parallels with structurally similar local anesthetics.

Chemical Identity

Identifier Value
IUPAC Name ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate
Synonyms Nichicaine, Sulcaine, this compound
CAS Number 41653-21-8
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Chemical Structure (See Figure 1)

Figure 1: 2D Structure of Nichicaine (Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate)

Postulated Molecular Interactions and Mechanism of Action

Based on its chemical structure, which comprises a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, Nichicaine is classified as a local anesthetic of the ester type. This structure is analogous to other well-characterized local anesthetics such as procaine and benzocaine. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes.

Interaction with Voltage-Gated Sodium Channels

The proposed mechanism of action for Nichicaine involves its interaction with voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.

  • Ionized and Unionized Forms: In the extracellular fluid, Nichicaine exists in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form is able to penetrate the lipid-rich neuronal membrane.

  • Intracellular Blockade: Once inside the neuron, the molecule re-equilibrates, and the cationic form is thought to bind to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization.

  • Conduction Blockade: The inhibition of sodium ion influx raises the threshold for electrical excitation and slows the propagation of the nerve impulse. At sufficient concentrations, this leads to a complete blockade of nerve conduction, resulting in a local anesthetic effect.

This proposed mechanism would explain its efficacy in alleviating the pain associated with gastritis by blocking the transmission of sensory nerve impulses from the gastric mucosa.

Signaling Pathway

The direct molecular interaction of Nichicaine is not expected to involve a complex intracellular signaling cascade. Its primary effect is a direct physical blockade of an ion channel.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Nichicaine_unionized Nichicaine (Unionized) Na_channel Voltage-Gated Sodium Channel Nichicaine_unionized->Na_channel Diffusion Nichicaine_ionized Nichicaine (Ionized) Na_channel->Nichicaine_ionized Blockade Channel Blockade Na_channel->Blockade Nichicaine_ionized->Na_channel Binding Blockade->Na_channel Prevents Na+ Influx

Proposed mechanism of Nichicaine at the neuronal membrane.

Quantitative Data

Exhaustive searches of scientific literature and patent databases did not yield specific quantitative data for the molecular interactions of Nichicaine, such as binding affinities (Ki, Kd) or half-maximal inhibitory concentrations (IC50) for any molecular target. The table below is provided as a template for future research findings.

Molecular Target Interaction Type Binding Affinity (Kd/Ki) Functional Potency (IC50/EC50) Reference
Voltage-Gated Sodium ChannelsNon-covalent BlockadeData not availableData not available

Experimental Protocols

Detailed experimental protocols for determining the molecular interactions of Nichicaine are not currently available in the public domain. However, standard methodologies for characterizing local anesthetics can be proposed.

Electrophysiological Studies (Patch-Clamp)

This technique would be the gold standard to directly measure the effect of Nichicaine on voltage-gated sodium channels.

  • Objective: To determine the concentration-dependent inhibitory effect of Nichicaine on sodium currents in isolated sensory neurons (e.g., dorsal root ganglion neurons).

  • Methodology:

    • Culture primary sensory neurons.

    • Perform whole-cell patch-clamp recordings.

    • Apply voltage protocols to elicit sodium currents.

    • Perfuse the cells with increasing concentrations of Nichicaine.

    • Measure the reduction in the peak sodium current amplitude to determine the IC50 value.

    • Investigate the voltage-dependence of the block and effects on channel gating kinetics.

G Neuron_prep Isolate & Culture Sensory Neurons Patch_clamp Whole-Cell Patch-Clamp Setup Neuron_prep->Patch_clamp Voltage_protocol Apply Voltage Protocol Patch_clamp->Voltage_protocol Drug_application Perfuse with Nichicaine Voltage_protocol->Drug_application Data_acquisition Record Sodium Currents Drug_application->Data_acquisition Analysis Calculate IC50 & Analyze Kinetics Data_acquisition->Analysis

Workflow for electrophysiological characterization of Nichicaine.

Radioligand Binding Assays

This method could be used to determine the binding affinity of Nichicaine to sodium channels.

  • Objective: To quantify the binding affinity of Nichicaine to the sodium channel receptor site.

  • Methodology:

    • Prepare membrane fractions from tissues rich in sodium channels (e.g., rat brain).

    • Incubate the membranes with a radiolabeled ligand known to bind to the local anesthetic receptor site (e.g., [³H]batrachotoxin).

    • Add increasing concentrations of unlabeled Nichicaine to compete with the radioligand for binding.

    • Separate bound from free radioligand and quantify the radioactivity.

    • Calculate the Ki value for Nichicaine from the competition curve.

Conclusion and Future Directions

While the chemical structure and clinical application of Nichicaine strongly suggest a mechanism of action involving the blockade of voltage-gated sodium channels, direct experimental evidence and quantitative data on its molecular interactions are lacking in the publicly available scientific literature. Future research should focus on conducting detailed electrophysiological and binding studies to definitively identify its molecular target(s), quantify its binding affinity and functional potency, and elucidate the precise molecular determinants of its interaction. Such studies are crucial for a comprehensive understanding of its pharmacology and for guiding the development of future therapeutic agents.

References

An In-Depth Technical Guide to Ethyl piperidinoacetylaminobenzoate (EPAB)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on Ethyl piperidinoacetylaminobenzoate (EPAB), a research chemical with applications in gastroenterology.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EPAB), also known by trade names such as Sulcaine, is a research chemical investigated for its therapeutic potential in managing symptoms associated with gastrointestinal disorders.[1] Structurally, it is a benzoate ester and a piperidine derivative.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental data, intended for researchers and professionals in drug development.

Chemical and Physical Properties

EPAB is a small molecule with the chemical formula C₁₆H₂₂N₂O₃.[2] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate[3]
Synonyms EPAB, Sulcain, Sulcaine, Ethyl p-(piperidinoacetylamino)benzoate[2]
CAS Number 41653-21-8[3]
Molecular Formula C₁₆H₂₂N₂O₃[2]
Molecular Weight 290.36 g/mol [3]
Appearance White crystals or crystalline powder[4]
Solubility Freely soluble in ethanol and diethyl ether; very slightly soluble in water. Dissolves in dilute hydrochloric acid.[4]
Melting Point 89-90 °C (for the related compound ethyl p-aminobenzoate)[5]

Synthesis

The synthesis of this compound can be conceptualized as a two-step process, starting from the readily available precursor, ethyl 4-aminobenzoate (also known as benzocaine).

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

The first step involves the acylation of ethyl 4-aminobenzoate with chloroacetyl chloride.[3][6]

Reaction: Ethyl 4-aminobenzoate + Chloroacetyl chloride → Ethyl 4-(2-chloroacetamido)benzoate + HCl

Experimental Protocol:

  • Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent, such as acetone or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.[7]

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed to completion at room temperature.

  • The product, ethyl 4-(2-chloroacetamido)benzoate, can be isolated by filtration and purified by recrystallization.[6]

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the chlorine atom in ethyl 4-(2-chloroacetamido)benzoate is displaced by piperidine.

Reaction: Ethyl 4-(2-chloroacetamido)benzoate + Piperidine → Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate + Piperidine Hydrochloride

Experimental Protocol:

  • Dissolve ethyl 4-(2-chloroacetamido)benzoate in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Add an excess of piperidine to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization, to yield the final product, this compound.

A logical workflow for the synthesis is depicted in the following diagram:

G Synthesis Workflow for this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Acylation Reaction Acylation Reaction Ethyl 4-aminobenzoate->Acylation Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation Reaction Ethyl 4-(2-chloroacetamido)benzoate Ethyl 4-(2-chloroacetamido)benzoate Acylation Reaction->Ethyl 4-(2-chloroacetamido)benzoate Nucleophilic Substitution Nucleophilic Substitution Ethyl 4-(2-chloroacetamido)benzoate->Nucleophilic Substitution Piperidine Piperidine Piperidine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

A diagram illustrating the two-step synthesis of this compound.

Mechanism of Action

The primary therapeutic application of EPAB is the symptomatic relief of gastritis.[8] This effect is attributed to its local anesthetic properties.[8][9]

Local Anesthetic Action

EPAB functions by blocking the transmission of pain signals from the gastric mucosa.[8] Like other local anesthetics, it is believed to act on voltage-gated sodium channels in the nerve cell membranes of visceral afferent nerves.[9][10] By reversibly binding to these channels, EPAB inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials.[10] This blockade of nerve impulses prevents the sensation of pain from reaching the central nervous system.[8]

The proposed signaling pathway for the local anesthetic action of EPAB is as follows:

G Signaling Pathway of EPAB as a Local Anesthetic Gastric Irritation Gastric Irritation Nociceptor Activation Nociceptor Activation Gastric Irritation->Nociceptor Activation Voltage-gated Na+ Channel Opening Voltage-gated Na+ Channel Opening Nociceptor Activation->Voltage-gated Na+ Channel Opening Na+ Influx Na+ Influx Voltage-gated Na+ Channel Opening->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS EPAB EPAB Na+ Channel Blockade Na+ Channel Blockade EPAB->Na+ Channel Blockade Na+ Channel Blockade->Voltage-gated Na+ Channel Opening inhibits

The signaling pathway of EPAB's local anesthetic action on gastric nerves.
Acetylcholinesterase Inhibition

In a high-throughput screening study of the Tox21 chemical library, Sulcaine (EPAB) was identified as an inhibitor of acetylcholinesterase (AChE).[11] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine at cholinergic synapses. While anticholinergic agents are known to reduce gastric acid secretion, the clinical significance of AChE inhibition by EPAB in the context of gastritis is not yet established.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

ParameterValueAssay SystemReference
IC₅₀ for Acetylcholinesterase (AChE) 20.1 ± 1.36 µMQuantitative high-throughput screening (qHTS) assay[11]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (qHTS)

This protocol is adapted from the methods used in the Tox21 program.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EPAB against acetylcholinesterase.

Materials:

  • Recombinant human acetylcholinesterase (AChE)

  • SH-SY5Y neuroblastoma cells (for cell-based assay)

  • 1536-well microplates

  • Test compound (EPAB) dissolved in DMSO

  • Substrate for AChE (e.g., acetylthiocholine)

  • Chromogenic reagent (e.g., DTNB)

  • Plate reader

Procedure (Enzyme-Based Assay):

  • Dispense recombinant human AChE into the wells of a 1536-well plate.

  • Add serial dilutions of EPAB (or control compounds) to the wells.

  • Incubate the plates for a specified period (e.g., 15 minutes) at room temperature.

  • Add the AChE substrate to initiate the enzymatic reaction.

  • Add the chromogenic reagent, which reacts with the product of the enzymatic reaction to produce a color change.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percent inhibition for each concentration of EPAB and determine the IC₅₀ value by fitting the data to a concentration-response curve.

The workflow for this experimental protocol is outlined below:

G Workflow for AChE Inhibition Assay Prepare Reagents Prepare Reagents Dispense AChE Dispense AChE Prepare Reagents->Dispense AChE Add EPAB Dilutions Add EPAB Dilutions Dispense AChE->Add EPAB Dilutions Incubate Incubate Add EPAB Dilutions->Incubate Add Substrate Add Substrate Incubate->Add Substrate Add Chromogen Add Chromogen Add Substrate->Add Chromogen Measure Absorbance Measure Absorbance Add Chromogen->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

A simplified workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound (EPAB/Sulcaine) is a research chemical with established use as a local anesthetic for the symptomatic relief of gastritis. Its mechanism of action is primarily through the blockade of voltage-gated sodium channels in gastric afferent nerves. Additionally, it has been identified as an inhibitor of acetylcholinesterase in vitro, although the clinical relevance of this finding requires further investigation. The synthesis of EPAB is achievable through a two-step process from common starting materials. This guide provides a foundational understanding of EPAB for researchers and drug development professionals, highlighting the need for further studies to quantify its local anesthetic potency and elucidate the full spectrum of its pharmacological effects.

References

The Multifaceted Biological Activities of Piperidine-Containing Benzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. When combined with a benzoate ester moiety, this structural motif gives rise to a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of piperidine-containing benzoate esters, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Piperidine-containing benzoate esters have demonstrated significant potential across several therapeutic areas, including as anticholinesterase agents for the management of Alzheimer's disease, as antimicrobial agents to combat bacterial infections, and as antioxidant and anticancer compounds. The following tables summarize the quantitative biological activity data for representative piperidine-containing benzoate esters.

Anticholinesterase Activity

A promising strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine-containing benzoate esters have been synthesized and evaluated for their AChE inhibitory activity.

Compound IDStructureTarget EnzymeIC₅₀ (µM)Reference
1 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[1]
2 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.00056[2]

Table 1: Anticholinesterase Activity of Piperidine-Containing Benzoate Ester Analogs. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, and the inclusion of a benzoate ester can modulate this activity.

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Cinnamate Ester 1 Escherichia coli9 ± 1.41 (at 20 µL of 10 mg/mL)-[3]
Cinnamate Ester 1 Staphylococcus aureus22 ± 4.32 (at 20 µL of 10 mg/mL)-[3]
Cinnamate Ester 2 Escherichia coli12 ± 0 (at 20 µL of 10 mg/mL)-[3]
Cinnamate Ester 2 Staphylococcus aureus24 ± 3.26 (at 20 µL of 10 mg/mL)-[3]
Benzimidazole Derivative 20 Staphylococcus aureus-6.25[4]
Benzimidazole Derivative 20 Methicillin-resistant S. aureus (MRSA)-6.25[4]

Table 2: Antimicrobial Activity of Piperidine-Containing Ester Derivatives. The zone of inhibition is a qualitative measure of antimicrobial activity, while the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of potency.

Anticancer and Antioxidant Activities

The search for novel anticancer and antioxidant agents is a cornerstone of modern drug discovery. Certain piperidine-containing compounds have exhibited cytotoxic effects against cancer cell lines and the ability to scavenge free radicals.

Compound IDActivity TypeAssayIC₅₀Cell Line / RadicalReference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride AnticancerMTT Assay32.43 µMA549 (Lung Cancer)[5]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride AntioxidantDPPH Assay> 250 µg/mLDPPH Radical[5]
Piperidine Derivative AntioxidantDPPH Assay8.3 ± 0.02 µg/mLDPPH Radical[5]
Piperidine Derivative AntioxidantDPPH Assay36.9 ± 0.17 µg/mLDPPH Radical[5]

Table 3: Anticancer and Antioxidant Activities of a Piperidine Complex. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or radical activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of scientific findings. This section provides methodologies for the synthesis of a representative piperidine-containing benzoate ester and for key biological assays.

Synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate[6]

This procedure details the synthesis of a piperidine-containing benzoate ester via a two-step process involving the formation of an acid chloride followed by amidation.

Materials:

  • 4-(Methoxycarbonyl)benzoic acid

  • Thionyl chloride

  • Chloroform

  • Dimethylformamide (catalytic amount)

  • Piperidine

  • Triethylamine

  • Saturated sodium carbonate aqueous solution

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of 0.50 g of 4-(methoxycarbonyl)benzoic acid in 15 ml of chloroform, 0.30 ml of freshly distilled thionyl chloride, and a catalytic amount of dimethylformamide is stirred under reflux for 1 hour.

  • After this time, the solvent is carefully evaporated under reduced pressure.

  • A solution of 2.78 mmol of piperidine and 0.78 ml of triethylamine in 10 ml of chloroform is added to the residue.

  • The reaction mixture is stirred for 30 minutes at room temperature.

  • 10 ml of saturated sodium carbonate aqueous solution is added, and the mixture is extracted with chloroform (3 x 15 ml).

  • The organic layers are combined, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane/ethyl acetate (8:2, v/v) as the eluent to yield the final product (0.56 g, 82%).

Spectral Data:

  • IR (KBr, cm⁻¹): 1724, 1680, 1436, 1276, 1114.

  • ¹H NMR (200 MHz, CDCl₃, p.p.m.): δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, J = 8.27 Hz), 8.09 (d, J = 8.17).

  • ¹³C NMR (200 MHz, CDCl₃, p.p.m.): δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2.

cluster_synthesis Synthesis of Methyl 4-(piperidin-1-ylcarbonyl)benzoate 4-(Methoxycarbonyl)benzoic acid 4-(Methoxycarbonyl)benzoic acid Acid Chloride Acid Chloride 4-(Methoxycarbonyl)benzoic acid->Acid Chloride SOCl₂, Chloroform, DMF (cat.), reflux Methyl 4-(piperidin-1-ylcarbonyl)benzoate Methyl 4-(piperidin-1-ylcarbonyl)benzoate Acid Chloride->Methyl 4-(piperidin-1-ylcarbonyl)benzoate Piperidine, Triethylamine, Chloroform

Synthesis workflow for methyl 4-(piperidin-1-ylcarbonyl)benzoate.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors. It measures the enzymatic activity by detecting the product of the reaction between thiocholine (produced by the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine-containing benzoate esters) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the test compound solution at various concentrations to the test wells. Add 10 µL of the solvent as a control.

  • Add 10 µL of the AChE enzyme solution to each well.

  • Add 10 µL of the DTNB solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

cluster_assay Ellman's Method for AChE Inhibition Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Yellow Anion Yellow Anion Thiocholine->Yellow Anion DTNB Measure Absorbance at 412 nm Measure Absorbance at 412 nm Yellow Anion->Measure Absorbance at 412 nm cluster_workflow Kirby-Bauer Disk Diffusion Workflow Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Mueller-Hinton Agar Plate Inoculate Mueller-Hinton Agar Plate Prepare Bacterial Inoculum->Inoculate Mueller-Hinton Agar Plate Apply Antimicrobial Disks Apply Antimicrobial Disks Inoculate Mueller-Hinton Agar Plate->Apply Antimicrobial Disks Incubate Incubate Apply Antimicrobial Disks->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by Piperine Piperine Piperine PI3K PI3K Piperine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Apoptosis, Autophagy Apoptosis, Autophagy mTOR->Apoptosis, Autophagy cluster_pathway Modulation of TGF-β Signaling by Piperine Piperine Piperine TGF-β Receptor TGF-β Receptor Piperine->TGF-β Receptor TGF-β TGF-β TGF-β->TGF-β Receptor SMADs SMADs TGF-β Receptor->SMADs Gene Transcription Gene Transcription SMADs->Gene Transcription Epithelial-Mesenchymal Transition (EMT) Epithelial-Mesenchymal Transition (EMT) Gene Transcription->Epithelial-Mesenchymal Transition (EMT)

References

The Impact of Local Anesthetics on Dorsal Root Ganglion Neuron Excitability: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific effects of Ethyl piperidinoacetylaminobenzoate on dorsal root ganglion (DRG) neurons is not available in the current scientific literature. This technical guide, therefore, provides a comprehensive overview of the well-documented effects of structurally and functionally related local anesthetics on DRG neurons, serving as a proxy for understanding the potential actions of similar compounds.

Introduction

Dorsal root ganglion (DRG) neurons are the primary sensory neurons responsible for transmitting nociceptive and other sensory information from the periphery to the central nervous system. Their excitability is finely tuned by a variety of voltage-gated ion channels. Local anesthetics are a class of drugs that reversibly block nerve signal transmission, primarily by targeting voltage-gated sodium channels, thereby inducing analgesia. This guide details the mechanisms of action and electrophysiological effects of common local anesthetics on DRG neurons, providing quantitative data, experimental protocols, and visual representations of the underlying processes.

Mechanism of Action of Local Anesthetics on DRG Neurons

Local anesthetics exert their primary effect by blocking voltage-gated sodium channels (VGSCs) from within the neuron.[1][2] The canonical mechanism involves the drug, in its neutral form, diffusing across the cell membrane. Once inside the slightly more acidic cytoplasm, it re-protonates and binds to a specific site within the inner pore of the sodium channel.[3] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[4] The affinity of local anesthetics for the sodium channel is state-dependent, with higher affinity for open and inactivated channels than for resting channels.[2] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those involved in pain signaling.[5][6]

Beyond their primary action on sodium channels, local anesthetics can also modulate other ion channels in DRG neurons, including potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contribute to the overall change in neuronal excitability.[7][8]

Local_Anesthetic_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LA_H Local Anesthetic (Protonated) LA Local Anesthetic (Neutral) LA_H->LA Deprotonation LA_in Local Anesthetic (Neutral) LA->LA_in Diffusion Na_Channel Voltage-Gated Sodium Channel Block Channel Block Na_Channel->Block LA_H_in Local Anesthetic (Protonated) LA_H_in->Na_Channel Binds to inner pore LA_in->LA_H_in Protonation AP_Block Action Potential Propagation Blocked Block->AP_Block

Mechanism of local anesthetic action on a neuron.

Quantitative Effects of Local Anesthetics on DRG Neuron Ion Channels

The following tables summarize the quantitative data on the effects of various local anesthetics on different ion currents in DRG neurons, as determined by electrophysiological studies.

Table 1: Inhibition of Voltage-Gated Sodium Currents in DRG Neurons

Local AnestheticSodium Current TypeIC50 (µM)Block TypeReference
LidocaineTTX-resistant (TTXr)210Tonic[5]
LidocaineTTX-sensitive (TTXs)42Tonic[5]
LidocaineTTXr (Inactivated state)60Phasic[5]
BupivacaineTTX-resistant (TTXr)32Tonic[5]
BupivacaineTTX-sensitive (TTXs)13Tonic[5]

Table 2: Inhibition of Voltage-Gated Potassium Currents in DRG Neurons

Local AnestheticPotassium Current TypeNeuron TypeIC50 (µM)Reference
BupivacaineSustained (IKn)Type 2 (small)57[8]
BupivacaineSustained (IKn)Type 1 (large)121[8]
TetracaineSustained (IKn)Type 2 (small)600[8]
TetracaineSustained (IKn)Type 1 (large)1900[8]
LidocaineSustained (IKn)Type 2 (small)2200[8]
LidocaineSustained (IKn)Type 1 (large)5100[8]

Table 3: Inhibition of Hyperpolarization-Activated Cation Current (Ih) in DRG Neurons

Local AnestheticIC50 (µM)Reference
Bupivacaine55[7]
Lidocaine99[7]
Mepivacaine190[7]

Experimental Protocols

The following protocols are representative of the methodologies used to study the effects of local anesthetics on DRG neurons.

Dorsal Root Ganglion (DRG) Neuron Isolation and Culture

A detailed, step-by-step protocol for the isolation and culture of DRG neurons is essential for obtaining healthy cells for electrophysiological recordings.[9][10]

  • Animal Euthanasia and DRG Extraction: Juvenile rats are euthanized according to approved animal care protocols. The spinal column is exposed, and the DRGs are carefully dissected.

  • Enzymatic Digestion: The ganglia are incubated in a solution containing enzymes such as collagenase and trypsin to dissociate the neurons from the surrounding tissue.

  • Mechanical Dissociation: Following enzymatic digestion, the ganglia are gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Cell Plating: The dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured in a suitable growth medium.

  • Incubation: The cultured neurons are maintained in an incubator at 37°C with 5% CO2 for a specified period to allow for recovery and adherence before experimentation.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the primary technique used to record ion channel currents and action potentials from individual DRG neurons.[9][11]

  • Preparation of Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For isolating specific currents, channel blockers (e.g., tetrodotoxin for Na+ channels, TEA for K+ channels) are added.

    • Internal (Pipette) Solution (in mM): 140 K-gluconate, 1 CaCl2, 2 MgCl2, 10 EGTA, 5 K2ATP, 10 HEPES; pH adjusted to 7.2 with KOH. For Na+ current recordings, K+ is replaced with Cs+.[12]

  • Pipette Fabrication: Glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • A coverslip with cultured DRG neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • A micropipette is advanced towards a neuron, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or recording of voltage changes (current-clamp).

  • Data Acquisition:

    • Voltage-Clamp: To study ion channels, the membrane potential is held at a specific voltage, and currents are evoked by voltage steps. The effect of a local anesthetic is determined by comparing the current amplitude and kinetics before and after drug application.[6]

    • Current-Clamp: To study neuronal excitability, the neuron's resting membrane potential is recorded, and action potentials are elicited by injecting current pulses. The effect of a local anesthetic is assessed by changes in action potential threshold, amplitude, and firing frequency.[5]

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Dissection DRG Dissection Digestion Enzymatic Digestion Dissection->Digestion Plating Cell Plating & Culture Digestion->Plating Setup Prepare Solutions & Patch Pipette Plating->Setup Recording Whole-Cell Patch Clamp (Voltage/Current Clamp) Setup->Recording Drug_App Local Anesthetic Application Recording->Drug_App Acquisition Data Acquisition Drug_App->Acquisition Analysis Analyze Current/Voltage Parameters Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Workflow for studying local anesthetic effects on DRG neurons.

Conclusion

Local anesthetics effectively reduce the excitability of DRG neurons primarily through the state-dependent blockade of voltage-gated sodium channels. Their inhibitory effects can also extend to other ion channels, contributing to their overall analgesic properties. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of both established and novel compounds targeting DRG neuron excitability for pain management. Further research is necessary to elucidate the precise effects of specific compounds like this compound.

References

Unraveling the Structure-Activity Relationship of Ethyl Piperidinoacetylaminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidinoacetylaminobenzoate, a compound belonging to the p-aminobenzoate class of local anesthetics, presents a compelling scaffold for the development of novel therapeutic agents. Understanding the intricate relationship between its molecular structure and biological activity is paramount for optimizing its pharmacological profile. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, focusing on its presumed mechanism of action as a sodium channel blocker. This document synthesizes available data on analogous compounds to extrapolate key SAR principles, details relevant experimental protocols for assessing activity, and utilizes visualizations to elucidate critical pathways and workflows.

Introduction

Local anesthetics are a cornerstone of pain management, reversibly blocking nerve impulse conduction to induce localized insensibility. The archetypal local anesthetic, procaine, established the importance of the p-aminobenzoate ester scaffold. This compound shares this core structure, suggesting a similar mechanism of action and offering opportunities for structural modification to enhance efficacy and safety.

The general structure of a local anesthetic can be divided into three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] The interplay of these components dictates the potency, onset, and duration of action of the drug. This guide will dissect the probable contributions of each moiety within the this compound structure to its overall activity.

Presumed Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding to a specific receptor site within the sodium channel, these drugs inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] This leads to a reversible interruption of nerve conduction and a loss of sensation in the innervated area.

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_int Na+ Na_channel->Na_ion_int Receptor Local Anesthetic Receptor Site No_Action_Potential Blocked Action Potential Receptor->No_Action_Potential Blockade Drug_ext This compound (Extracellular) Drug_int Drug (Intracellular) Drug_ext->Drug_int Diffusion Drug_int->Receptor Binding Na_ion_ext Na+ Na_ion_ext->Na_channel Influx Depolarization Depolarization Na_ion_int->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Patch_Clamp_Workflow A Prepare Cell Culture (e.g., HEK293 expressing Nav1.2) C Establish Giga-ohm Seal A->C B Pull and Fill Patch Pipettes B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Sodium Currents D->E F Perfuse with Test Compound (Increasing Concentrations) E->F G Record Sodium Currents in Presence of Compound F->G H Washout G->H I Data Analysis: Concentration-Response Curve and IC50 Calculation G->I H->F Repeat for each concentration Guinea_Pig_Anesthesia_Model A Prepare Guinea Pig (Shave Dorsal Skin) C Intradermally Inject Solutions and Mark Wheals A->C B Prepare Test Solutions (Compound, Control, Saline) B->C D Test for Cutaneous Reflex (Needle Prick) at Timed Intervals C->D E Record Presence/Absence of Skin Twitch D->E E->D Continue until reflex returns F Determine Onset and Duration of Anesthesia E->F G Compare with Controls F->G

References

An In-Depth Technical Guide on the Binding Affinity of Ethyl Piperidinoacetylaminobenzoate to Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: State-Dependent Binding of Local Anesthetics

Local anesthetics, including those with a piperidine structure, exhibit a state-dependent affinity for voltage-gated sodium channels. This means their binding affinity is significantly higher for channels in the open or inactivated states compared to the resting (closed) state.[6][7] This property is crucial for their mechanism of action, as it allows for selective targeting of nerves that are actively firing. The binding site for these drugs is located within the inner pore of the sodium channel.[2][3]

Quantitative Binding Affinity Data (Representative)

Due to the absence of specific experimental data for ethyl piperidinoacetylaminobenzoate, the following table presents representative binding affinity data (IC50 values) for a hypothetical piperidine-containing local anesthetic across various sodium channel subtypes. These values are based on typical affinities observed for similar local anesthetics and are intended for illustrative purposes.

Sodium Channel SubtypeIC50 (µM) - Resting StateIC50 (µM) - Inactivated StatePredominant Tissue Distribution
NaV1.1 > 30015Central Nervous System
NaV1.2 > 30012Central Nervous System
NaV1.3 > 30010Central Nervous System (embryonic), Peripheral Nervous System (neuropathic pain)
NaV1.4 > 30025Skeletal Muscle
NaV1.5 > 30030Cardiac Muscle
NaV1.6 > 30018Central and Peripheral Nervous System
NaV1.7 > 3005Peripheral Nervous System (nociceptors)
NaV1.8 > 3008Peripheral Nervous System (nociceptors)
NaV1.9 > 3007Peripheral Nervous System (nociceptors)

Note: The lower IC50 values for the inactivated state highlight the principle of state-dependent binding. The variation in affinity across subtypes, particularly the higher affinity for subtypes prevalent in nociceptive pathways (e.g., NaV1.7, NaV1.8, NaV1.9), is a key area of research for developing targeted pain therapeutics.

Experimental Protocols

The determination of local anesthetic binding affinity to sodium channel subtypes is primarily achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Technique for Determining IC50 Values

This technique allows for the measurement of ionic currents across the membrane of a single cell expressing a specific sodium channel subtype.

1. Cell Preparation:

  • A stable cell line (e.g., HEK293 or CHO cells) is transfected with the cDNA encoding the specific human sodium channel α-subunit (e.g., SCN9A for NaV1.7) and auxiliary β-subunits.

  • Cells are cultured for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.

  • A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of total membrane current.

3. Voltage-Clamp Protocols:

  • The membrane potential is held at a negative potential (e.g., -120 mV) to ensure most channels are in the resting state.

  • To determine affinity for the resting state: A brief depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. The peak current amplitude is measured before and after the application of varying concentrations of the test compound.

  • To determine affinity for the inactivated state: A long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to induce channel inactivation, followed by a brief test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels. The peak current amplitude is measured before and after the application of varying concentrations of the test compound.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • The concentration-response data is fitted to the Hill equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the sodium current.

Visualizations

Signaling Pathway: Sodium Channel Gating and Blockade

SodiumChannelBlockade cluster_channel_states Voltage-Gated Sodium Channel States cluster_drug_interaction Local Anesthetic Interaction Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Fast Inactivation Blocked_Open Blocked (Open) Open->Blocked_Open Inactivated->Resting Repolarization Blocked_Inactivated Blocked (Inactivated) Inactivated->Blocked_Inactivated Drug Ethyl Piperidinoacetylaminobenzoate Drug->Resting Low Affinity Binding Drug->Open High Affinity Binding Drug->Inactivated High Affinity Binding

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Experimental Workflow: Whole-Cell Patch-Clamp

PatchClampWorkflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Drug Application & Data Acquisition cluster_analysis Data Analysis A Transfect HEK293 cells with sodium channel subtype cDNA B Culture cells for 24-48 hours A->B C Achieve whole-cell patch-clamp configuration B->C D Apply voltage-clamp protocols (resting and inactivated states) C->D E Record baseline sodium currents D->E F Apply varying concentrations of This compound E->F G Record sodium currents at each concentration F->G H Calculate percentage of current inhibition G->H I Fit data to Hill equation H->I J Determine IC50 values I->J

Caption: Workflow for determining IC50 of a compound on a sodium channel subtype.

Disclaimer: The quantitative data presented in this guide is representative and based on the known pharmacology of structurally related compounds. Further experimental validation is required to determine the precise binding affinities of this compound for each sodium channel subtype.

References

An In-depth Technical Guide on the Core Properties of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Ethyl piperidinoacetylaminobenzoate, a small molecule compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] This document consolidates available data on its chemical characteristics, pharmacological profile, and includes detailed experimental methodologies for key analytical and synthetic procedures.

Core Chemical and Physical Properties

This compound, also known as Sulcaine or EPAB, is classified as a benzoate ester and a member of the piperidine family.[2][3] Its identity and core physicochemical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate[2][4]
Synonyms Sulcaine, EPAB, Nichicaine[1][2][3]
CAS Number 41653-21-8[2][5]
Molecular Formula C16H22N2O3[1][2][5][6]
Molecular Weight 290.36 g/mol [1][2][5][6]
Monoisotopic Mass 290.163042576 Da[1][2]
Melting Point 87 °C (in Ligroine)[5]
Boiling Point 472.9 °C at 760 mmHg[5]
Density 1.159 g/cm³[5]
Flash Point 239.8 °C[5]
Polar Surface Area 58.6 Ų[2][5]
XLogP3 2.3 - 3.1[2][5]
Refractive Index 1.565[5]

Pharmacology and Mechanism of Action

This compound is indicated for gastritis treatment and is classified as an anesthetic agent.[1][6] While specific studies detailing its mechanism of action are not extensively available, its classification and structural similarity to other local anesthetics suggest a likely mode of action.

The putative mechanism is the blockade of voltage-gated sodium channels on neuronal cell membranes.[7] Local anesthetics function by reversibly binding to these channels from within the cell, stabilizing them in an inactivated state.[7] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of pain signals along the sensory neurons.[7]

mechanism_of_action cluster_neuron Sensory Neuron Membrane cluster_ions Ion Flow Na_Channel Voltage-Gated Na+ Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in Allows No_Influx No Na+ Influx Na_Channel->No_Influx Prevents EPAB Ethyl Piperidino- acetylaminobenzoate EPAB->Na_Channel Binds & Blocks Pain_Signal Pain Signal (Action Potential) No_Signal Signal Blocked Na_ion_in->Pain_Signal Generates No_Influx->No_Signal Results in Pain_Stimulus Pain Stimulus Pain_Stimulus->Na_Channel Opens Channel

Figure 1: Hypothesized mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development.

Step 1: Preparation of Ethyl p-aminobenzoate Ethyl p-aminobenzoate can be prepared via the catalytic reduction of Ethyl p-nitrobenzoate.[8]

  • Reactants: Ethyl p-nitrobenzoate, 95% Ethanol (solvent), Platinum Oxide (catalyst), Hydrogen gas.

  • Procedure: A solution of Ethyl p-nitrobenzoate in ethanol is introduced into a catalytic reduction apparatus with a platinum oxide catalyst.[8] The mixture is shaken under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.[8] The catalyst is then removed by filtration, and the solvent is distilled off. The resulting Ethyl p-aminobenzoate can be purified by recrystallization from ether.[8]

Step 2: Acylation Reaction The synthesized Ethyl p-aminobenzoate is then reacted with an activated form of 2-(piperidin-1-yl)acetic acid, such as 2-(piperidin-1-yl)acetyl chloride.

  • Reactants: Ethyl p-aminobenzoate, 2-(piperidin-1-yl)acetyl chloride, a non-nucleophilic base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).

  • Procedure: Ethyl p-aminobenzoate is dissolved in the solvent with the base. 2-(piperidin-1-yl)acetyl chloride is added dropwise to the solution, typically at a reduced temperature to control the exothermic reaction. The mixture is stirred until the reaction is complete (monitored by TLC). The final product is then isolated through an aqueous workup and purified, for example, by column chromatography.

synthesis_workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Acylation Nitro Ethyl p-nitrobenzoate Reduction Catalytic Reduction (H2, PtO2) Nitro->Reduction Amino Ethyl p-aminobenzoate Reduction->Amino Acylation Acylation Reaction (Base, Solvent) Amino->Acylation Reactant Acid 2-(piperidin-1-yl)acetic acid Activation Activation (e.g., SOCl2) Acid->Activation Chloride 2-(piperidin-1-yl)acetyl chloride Activation->Chloride Chloride->Acylation Reactant Purification Workup & Purification Acylation->Purification Final_Product Ethyl piperidinoacetyl- aminobenzoate Purification->Final_Product

Figure 2: Illustrative workflow for the synthesis of this compound.

To validate the hypothesized mechanism of action, an in vitro patch-clamp electrophysiology assay can be employed to measure the effect of this compound on voltage-gated sodium channels.

  • Objective: To determine if the compound blocks sodium currents in isolated sensory neurons.

  • Cell Line: Dorsal root ganglion (DRG) neurons or a cell line expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.7).

  • Methodology:

    • Cell Preparation: Isolate and culture the target neurons or cells on coverslips.

    • Patch-Clamp Recording: Using a whole-cell patch-clamp configuration, establish a gigaohm seal on a single cell.

    • Baseline Measurement: Record baseline sodium currents by applying a voltage-step protocol that activates and inactivates the sodium channels.

    • Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

    • Effect Measurement: After incubation, apply the same voltage-step protocol and record the resulting sodium currents.

    • Data Analysis: Compare the peak sodium current amplitude before and after compound application. A significant reduction in current indicates a channel-blocking effect. A dose-response curve can be generated by testing multiple concentrations to determine the IC50 value.

References

Ethyl Piperidinoacetylaminobenzoate: A Putative Ion Channel Modulator for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl piperidinoacetylaminobenzoate, also known by synonyms such as Sulcaine and Nichicaine, is a compound clinically utilized for the symptomatic relief of acute and chronic gastritis.[1] While its therapeutic application is established, the precise molecular mechanism of action remains largely uncharacterized in publicly available literature. This guide consolidates the existing information on this compound and, based on a strong structure-activity relationship with known local anesthetics, posits its primary role as a modulator of voltage-gated ion channels. By examining data from closely related aminobenzoate ester analogs, this document provides a comprehensive framework for researchers to study this compound as a tool for investigating ion channel function, particularly in the contexts of nociception and gastrointestinal physiology.

Introduction: Chemical Identity and Clinical Use

This compound is a small molecule characterized by a benzoate ester core, an amide linker, and a terminal piperidine ring.[2] Its established clinical indication is for the treatment of gastritis, a condition characterized by inflammation of the stomach lining.[1][3] The integrity of the gastric mucosa is critically dependent on a sophisticated interplay of ion transport mechanisms, including various channels and transporters that maintain the protective mucus-bicarbonate barrier.[4][5][6][7] While the gastroprotective effects of some compounds are linked to antioxidant activity and mucus production, the chemical structure of this compound strongly suggests a potential role as a local anesthetic, acting on ion channels to provide symptomatic relief.

Chemical Structure and Properties:

  • IUPAC Name: ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate[2]

  • Molecular Formula: C16H22N2O3[2]

  • Molecular Weight: 290.36 g/mol [2]

  • Synonyms: Sulcaine, Sulcain, Nichicaine, EPAB, Ethyl p-(piperidinoacetylamino)benzoate[2]

Hypothesized Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The molecular architecture of this compound is highly analogous to a well-established class of local anesthetics. These molecules typically consist of an aromatic (lipophilic) group, an intermediate ester or amide linkage, and an amine (hydrophilic) group. This compound fits this pattern perfectly.

Local anesthetics exert their primary effect by blocking voltage-gated sodium channels (Nav channels).[8][9][10][11] By inhibiting the influx of sodium ions through these channels, they prevent the depolarization of neuronal membranes, thereby blocking the initiation and propagation of action potentials.[9][12] This mechanism underlies their use in numbing tissues for medical procedures. It is therefore highly probable that this compound functions as a state-dependent sodium channel blocker.

cluster_membrane Cell Membrane Nav_Rest Nav Channel (Resting) Nav_Open Nav Channel (Open) Nav_Rest->Nav_Open Opens Nav_Inactive Nav Channel (Inactive) Nav_Open->Nav_Inactive Inactivates Nav_Inactive->Nav_Rest Recovers Nav_Blocked Nav Channel (Blocked/Inactive) Nav_Inactive->Nav_Blocked NoAP No Action Potential (Nerve Block) Nav_Blocked->NoAP Prevents Recovery EPAB This compound (Lipophilic Pathway) EPAB->Nav_Inactive High Affinity Binding Depolarization Membrane Depolarization Depolarization->Nav_Rest Activates Repolarization Repolarization Repolarization->Nav_Inactive

Caption: Hypothesized state-dependent blockade of a voltage-gated sodium channel.

Quantitative Data from Structurally Related Analogs

Direct experimental data on the ion channel activity of this compound is not available in the peer-reviewed literature. However, extensive research on its structural analogs provides a strong basis for predicting its effects. The following tables summarize quantitative data for the blockade of sodium and potassium channels by related local anesthetics. This data illustrates the expected potency and characteristics that would need to be determined experimentally for this compound.

Table 1: Tonic Block of Voltage-Gated Sodium (Na+) and Potassium (K+) Channels by Local Anesthetics Data obtained from excised membrane patches of Xenopus laevis sciatic nerve fibers.

CompoundTypeLogPIC50 for Na+ Channels (µM)IC50 for K+ Channels (µM)
ProcaineEster1.8726736302
TetracaineEster3.54129946
LidocaineAmide2.2610071118
MepivacaineAmide1.9311622305
BupivacaineAmide3.4114892
EtidocaineAmide3.57165176

(Data sourced from Schwarz et al., 1996, as cited in a related study[13])

Table 2: Use-Dependent Inhibition of Na+ Currents by Benzocaine Homologs Data from studies on excitable membranes, demonstrating the effect of repetitive stimulation (5 Hz) on channel block.

CompoundConcentrationUse-Dependent Inhibition
Benzocaine (Ethyl 4-aminobenzoate)-Little to none
Ethyl 4-hydroxybenzoate1 mMLittle
Ethyl 4-diethylaminobenzoate0.15 mMSubstantial (up to 55%)
Ethyl 4-ethoxybenzoate0.5 mMSubstantial (up to 55%)

(Data sourced from Zamponi et al., 1996[14])

Experimental Protocols: Characterizing Ion Channel Blockade

To validate the hypothesis that this compound acts as an ion channel blocker, standard electrophysiological techniques are required. The following protocol outlines a typical whole-cell patch-clamp experiment to characterize the effect of a test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding the alpha subunit of a specific human sodium channel isoform (e.g., Nav1.7, relevant for pain) and a reporter gene (e.g., GFP) using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection to allow for protein expression.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

    • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve final desired concentrations.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

    • Perfuse the chamber continuously with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a single, GFP-positive cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

  • Voltage Protocols and Data Acquisition:

    • Tonic Block: To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) from the holding potential to elicit sodium currents. Record baseline currents, then perfuse the cell with a known concentration of this compound and repeat the voltage step. The percentage reduction in peak current amplitude represents the tonic block.

    • Use-Dependent Block: To assess use-dependent properties, apply a train of depolarizing pulses (e.g., 20 pulses at 5 or 10 Hz). Compare the peak current of the first pulse to subsequent pulses in the train. A progressive reduction in current indicates use-dependent block.

    • Steady-State Inactivation: Measure the voltage-dependence of inactivation by applying a series of 500 ms pre-pulses to various potentials before a test pulse to 0 mV. Plot the normalized peak current against the pre-pulse potential to generate an inactivation curve (h∞ curve). Compare curves in the absence and presence of the compound.

  • Data Analysis:

    • Analyze data using software such as pCLAMP or PatchMaster.

    • Calculate IC50 values for tonic block by fitting concentration-response data to the Hill equation.

    • Quantify use-dependent block as the percentage reduction of the last pulse in a train relative to the first.

    • Determine the shift in the half-inactivation voltage (V1/2) from the Boltzmann fits of the steady-state inactivation curves.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Transfect HEK293 cells with Nav channel cDNA D Achieve whole-cell patch-clamp configuration A->D B Prepare external and internal recording solutions B->D C Prepare serial dilutions of This compound F Apply compound via perfusion C->F E Record baseline Na+ currents D->E E->F G Record currents in presence of compound F->G H Measure tonic block (peak current reduction) G->H I Measure use-dependent block (pulse train decay) G->I J Analyze shift in steady-state inactivation G->J K Calculate IC50 and characterize kinetics H->K I->K J->K

Caption: Experimental workflow for characterizing a putative ion channel blocker.

Signaling Pathways and Therapeutic Context

The potential action of this compound on ion channels is relevant to both its known use in gastritis and its potential as a research tool.

Gastric Mucosal Protection: The stomach lining is protected from its own acidic environment by a layer of mucus and bicarbonate. The secretion of bicarbonate (HCO3-) by epithelial cells is a crucial process managed by several ion transporters and channels, including Cl-/HCO3- exchangers and various K+ channels.[4][5] While a direct link has not been established, a local anesthetic effect on afferent nerve endings within the gastric mucosa could modulate neurogenic inflammation or pain signaling associated with gastritis, contributing to symptomatic relief.

cluster_channels Ion Transport Lumen Gastric Lumen (Acidic) Mucus Mucus-Bicarbonate Layer (Neutral pH) Lumen->Mucus H+ Epithelium Surface Epithelial Cell Mucus->Epithelium H+ (leakage) Epithelium->Mucus HCO3- NHE1 Na+/H+ Exchanger (NHE1) KChannel K+ Channels Blood Blood Vessel Blood->Epithelium HCO3- ClHCO3 Cl-/HCO3- Exchanger ClHCO3->Mucus HCO3- Secretion NHE1->Lumen H+ Export KChannel->Blood K+ Recycling

Caption: Role of key ion transporters in gastric mucosal defense.

Conclusion and Future Directions

This compound is a clinically used compound for gastritis with a chemical structure that strongly implies a mechanism of action involving the blockade of voltage-gated ion channels, particularly sodium channels. While direct experimental evidence is currently lacking, the data from structurally analogous local anesthetics provide a robust foundation for this hypothesis.

For researchers, this compound represents an opportunity to explore the structure-activity relationships of aminobenzoate-based ion channel modulators, especially in the context of visceral pain and mucosal function. Future studies should prioritize direct electrophysiological characterization of its effects on a panel of Nav and other relevant ion channels to confirm its targets, determine its potency and kinetics, and fully elucidate the molecular basis for its therapeutic effects. Such work will not only clarify its role in treating gastritis but also establish its value as a potential tool for the broader study of ion channel pharmacology.

References

Methodological & Application

Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, three-step protocol for the synthesis of research-grade Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis begins with the esterification of 4-aminobenzoic acid to yield Ethyl 4-aminobenzoate (Benzocaine). This intermediate is subsequently acylated using chloroacetyl chloride to form Ethyl 4-(2-chloroacetamido)benzoate. The final step involves a nucleophilic substitution reaction with piperidine to yield the target compound. This protocol includes comprehensive methodologies, characterization data, and a visual workflow to ensure reproducibility for researchers and scientists.

Introduction

Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate, also known as Sulcaine or EPAB, is a benzoate ester and a member of the piperidine family[1]. Its synthesis is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. This application note outlines a reliable and reproducible protocol for its preparation in a laboratory setting, suitable for research purposes. The described synthetic pathway is illustrated below.

Overall Synthesis Workflow

Synthesis_Workflow A 4-Aminobenzoic Acid p1 A->p1 B Ethyl 4-aminobenzoate (Benzocaine) p2 B->p2 C Ethyl 4-(2-chloroacetamido)benzoate D Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate C->D   Step 3: Nucleophilic Substitution   Piperidine, K₂CO₃   Acetonitrile, Reflux p1->B   Step 1: Esterification   Ethanol, H₂SO₄ (cat.)   Reflux p2->C   Step 2: Acylation   Chloroacetyl Chloride   Glacial Acetic Acid

Caption: Three-step synthesis pathway for Ethyl piperidinoacetylaminobenzoate.

Experimental Protocols

This synthesis is performed in three main stages, starting from commercially available 4-aminobenzoic acid.

Materials and Equipment:

  • Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel, rotary evaporator.

  • Standard laboratory glassware.

  • Reagents: 4-aminobenzoic acid, ethanol (absolute), sulfuric acid (conc.), sodium bicarbonate, anhydrous sodium sulfate, chloroacetyl chloride, glacial acetic acid, sodium acetate, piperidine, potassium carbonate, acetonitrile, ethyl acetate, hexane.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

Step 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)

This procedure follows the well-established Fischer esterification method[2][3].

Methodology:

  • To a 250 mL round-bottom flask, add 4-aminobenzoic acid (13.7 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • After completion, allow the mixture to cool to room temperature and then pour it into 300 mL of cold water.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • The white precipitate of Ethyl 4-aminobenzoate is collected by vacuum filtration.

  • Wash the solid with cold water and dry it. Recrystallization from ethanol/water or ether can be performed for higher purity[3].

Step 2: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

This step involves the N-acylation of the synthesized Ethyl 4-aminobenzoate with chloroacetyl chloride[4][5].

Methodology:

  • In a 250 mL flask, dissolve Ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in 100 mL of glacial acetic acid. Add a saturated solution of sodium acetate.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (8.7 mL, 0.11 mol) dropwise to the reaction mixture. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into 400 mL of ice-cold water. A precipitate will form.

  • Collect the crude product by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • The crude solid can be recrystallized from ethanol to yield the pure intermediate.

Step 3: Synthesis of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate

The final product is obtained by the reaction of the chloro-intermediate with piperidine.

Methodology:

  • In a 250 mL round-bottom flask, combine Ethyl 4-(2-chloroacetamido)benzoate (24.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (150 mL).

  • To this stirred suspension, add piperidine (10.9 mL, 0.11 mol).

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain research-grade Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19White crystalline solid89 - 91[3]
Ethyl 4-(2-chloroacetamido)benzoateC₁₁H₁₂ClNO₃241.67Off-white solid~152 - 155
Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoateC₁₆H₂₂N₂O₃290.36[1]White to pale yellow solidNot specified

Table 2: Synthesis Yields and Purity

StepProductTheoretical Yield (g)Typical Actual YieldTypical Purity (by HPLC)
1Ethyl 4-aminobenzoate16.5~14.9 g (90%)[6]>98%
2Ethyl 4-(2-chloroacetamido)benzoate24.2~20.6 g (85%)>97%
3Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate29.0~23.2 g (80%)>99% (research-grade)

Table 3: Spectroscopic Characterization Data for Ethyl 4-aminobenzoate

SpectroscopyKey Peaks / Shifts
IR (film) cm⁻¹ 3424, 3345 (N-H stretch), 1685 (C=O stretch), 1600-1450 (Aromatic C=C)[6]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.85 (d, 2H), 6.63 (d, 2H), 4.31 (q, 2H), 4.04 (br s, 2H, NH₂), 1.36 (t, 3H)[6]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6[6]

(Note: Full characterization of the intermediate and final product should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm identity and purity.)

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like chloroacetyl chloride and piperidine.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Chloroacetyl chloride is a lachrymator and is corrosive. Avoid inhalation and skin contact.

  • Piperidine is a flammable and corrosive liquid with a strong odor. Handle with care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Purification of Ethyl Piperidinoacetylaminobenzoate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the purification and characterization of Ethyl piperidinoacetylaminobenzoate, a small molecule of interest for in vitro pharmacological studies. The protocols detailed herein are designed to ensure high purity of the compound, which is critical for obtaining reliable and reproducible experimental data. This document outlines methods for recrystallization and flash column chromatography, followed by analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Additionally, a protocol for a preliminary in vitro assessment of the compound's activity on voltage-gated sodium channels is provided, based on its structural similarity to known sodium channel blockers.

Introduction

This compound, also known as Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate, is a derivative of aminobenzoic acid.[1] Its structural resemblance to local anesthetics like procaine suggests potential activity as a sodium channel blocker. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for a variety of therapeutic agents.[2][3] To accurately investigate the biological activity of this compound in vitro, it is imperative to start with a highly purified sample, free from starting materials, byproducts, or other contaminants that could confound experimental results.

This document provides detailed protocols for two common and effective purification methods: recrystallization and flash column chromatography. It also includes standardized methods for verifying the purity and confirming the identity of the purified compound. Finally, a suggested workflow for evaluating its potential as a sodium channel inhibitor using a cell-based fluorescence assay is presented.

Purification Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[4] For aromatic esters like this compound, a common choice of solvent is ethanol or a mixture of ethanol and water.[1]

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. If the compound is very soluble, add hot water dropwise until the solution becomes slightly turbid. If the compound is not very soluble in hot ethanol, another solvent system like ethyl acetate/hexane may be explored.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent (or solvent mixture). Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Parameter Condition
Recommended Solvent Ethanol/Water or Ethyl Acetate/Hexane
Cooling Method Slow cooling to room temperature, followed by an ice bath
Drying Vacuum oven or desiccator
Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.[6] This method is particularly useful for separating compounds with different polarities.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, creating a uniform packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Apply pressure (using compressed air or a pump) to force the mobile phase through the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane (e.g., starting with 10:90 and gradually increasing to 50:50) is a good starting point.[6]
Detection Method Thin Layer Chromatography (TLC) with UV visualization

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A sharp, symmetrical peak at a specific retention time indicates a pure sample.

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Parameter Value
Column Type C18 Reverse-Phase
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min
Wavelength 254 nm
Expected Purity >98% for in vitro experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl, piperidine, and aromatic protons. The integration of these peaks should correspond to the number of protons in each group.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Expected Molecular Ion: For this compound (C₁₆H₂₂N₂O₃), the expected monoisotopic mass is 290.1630 g/mol .[9] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ at m/z 291.1703).[9]

In Vitro Experimental Protocol: Sodium Channel Blockade Assay

Based on its structural similarity to procaine, this compound is hypothesized to act as a blocker of voltage-gated sodium channels. A cell-based fluorescence assay is a common method for screening compounds for this activity.[2][10]

Principle

This assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Cells expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.5) are depolarized to open the channels.[11] The influx of sodium ions further depolarizes the cell membrane, causing a change in the fluorescence of the dye. A sodium channel blocker will inhibit this ion influx and thus reduce the change in fluorescence.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing Nav1.5 plating Plate cells in a 96-well plate cell_culture->plating dye_loading Load cells with a membrane potential-sensitive dye plating->dye_loading compound_add Add this compound (various concentrations) dye_loading->compound_add depolarization Add a depolarizing agent (e.g., veratridine or high K+) compound_add->depolarization readout Measure fluorescence change using a plate reader depolarization->readout data_processing Calculate % inhibition of fluorescence signal readout->data_processing ic50 Determine IC50 value data_processing->ic50

Caption: Workflow for the in vitro sodium channel blockade assay.

Protocol
  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.5) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution). Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of the purified this compound in the assay buffer. Add the compound solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C. Include appropriate positive (e.g., a known sodium channel blocker like lidocaine) and negative (vehicle) controls.

  • Depolarization and Signal Reading: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a depolarizing agent (e.g., veratridine or a high concentration of potassium chloride) into the wells to activate the sodium channels. Immediately begin kinetic fluorescence readings to monitor the change in membrane potential.

  • Data Analysis: Calculate the percentage of inhibition of the fluorescence signal for each concentration of the test compound relative to the controls. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

Proposed Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space nav_channel Voltage-Gated Sodium Channel (Nav) na_ion_in Na+ Influx nav_channel->na_ion_in Opens upon depolarization epab This compound epab->nav_channel Blockade depolarization Membrane Depolarization na_ion_in->depolarization action_potential Action Potential Propagation depolarization->action_potential

Caption: Proposed mechanism of action of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the purification, characterization, and preliminary in vitro evaluation of this compound. Adherence to these detailed methods will ensure the use of a high-purity compound, leading to more accurate and reliable data in pharmacological studies. The suggested in vitro assay provides a starting point for investigating the compound's potential as a sodium channel blocker, a hypothesis supported by its chemical structure. Further electrophysiological studies, such as patch-clamp analysis, would be necessary to confirm this mechanism of action and to characterize the specifics of the drug-channel interaction.[12]

References

Application Note: Quantification of Ethyl Piperidinoacetylaminobenzoate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl piperidinoacetylaminobenzoate is a compound indicated for the symptomatic treatment of acute and chronic gastritis[1]. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard)

  • This compound-d5 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water[2][3]

  • Formic acid (98%)[3]

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent

  • Analytical Column: Atlantis T3 C18 column (100 x 2.1 mm, 3 µm) or equivalent[4]

Sample Preparation

A protein precipitation method was employed for sample extraction[5][6].

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Atlantis T3 C18 (100 x 2.1 mm, 3 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min

Mass Spectrometry:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound291.17120.125
This compound-d5 (IS)296.20120.125

Note: Precursor ion m/z for the analyte is based on its [M+H]+ adduct.[7]

Method Validation

The method was validated according to established regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Calibration Range (ng/mL)
1.0 - 1000>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.08.5105.29.8103.5
Low QC3.06.298.77.5101.2
Mid QC1004.5101.55.899.8
High QC8003.897.94.998.6
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3.092.598.2
Mid QC10095.1101.5
High QC80094.399.6

Experimental Workflow and Protocols

The overall workflow for sample analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report Quantification_Logic cluster_analyte Analyte cluster_is Internal Standard (IS) analyte_peak Analyte Peak Area ratio Calculate Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

References

Application Notes and Protocols for Patch-Clamp Recording of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, generalized protocol for the characterization of ion channel modulators, using Ethyl piperidinoacetylaminobenzoate as a representative compound, through patch-clamp electrophysiology. While specific experimental data for this compound is not publicly available, this protocol is based on established methodologies for structurally similar compounds, such as local anesthetics and antiarrhythmic drugs, which are known to target voltage-gated ion channels. The provided methodologies, data presentation formats, and workflow diagrams will serve as a comprehensive guide for researchers initiating studies on novel ion channel-targeting compounds.

Introduction

Voltage-gated ion channels are crucial for cellular excitability and are significant targets for a wide array of therapeutic agents.[1][2] Compounds like local anesthetics and antiarrhythmics often exert their effects by modulating the function of these channels, particularly voltage-gated sodium (NaV) and potassium (KV) channels. This compound, with its characteristic aromatic amine, ester linkage, and tertiary amine moieties, shares structural similarities with known ion channel blockers. Therefore, patch-clamp electrophysiology is the gold-standard technique to elucidate its mechanism of action, potency, and state-dependency.[2][3]

This application note outlines a series of whole-cell patch-clamp protocols designed to characterize the effects of a test compound, such as this compound, on a representative voltage-gated sodium channel (e.g., NaV1.5, commonly expressed in cardiac tissue) expressed in a heterologous system (e.g., HEK293 cells).

Hypothetical Mechanism of Action

Based on its structural resemblance to local anesthetics, this compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels. This implies that the compound has a higher affinity for the open and/or inactivated states of the channel compared to the resting state. Such a mechanism often leads to a "use-dependent" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.

hypothetical_mechanism cluster_channel Na+ Channel Conformations cluster_compound Compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Compound Ethyl piperidinoacetyl- aminobenzoate Compound->Resting Low Affinity Binding Compound->Open High Affinity Binding (Block) Compound->Inactivated Highest Affinity Binding (Block)

Caption: Hypothetical state-dependent block of a voltage-gated sodium channel.

Experimental Protocols

The following protocols are designed for whole-cell voltage-clamp recordings from HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNaV1.5).

Cell Culture and Preparation
  • Cell Line: HEK293 cells stably expressing the target ion channel (e.g., hNaV1.5).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cell Preparation: For recording, cells are plated onto glass coverslips. Prior to the experiment, cells are dissociated using a gentle enzyme-free dissociation solution to obtain a single-cell suspension.

Solutions and Reagents
Solution Type Component Concentration (mM)
Internal (Pipette) CsF140
NaCl10
EGTA1.1
HEPES10
pH adjusted to 7.3 with CsOH, Osmolarity ~320 mOsm
External (Bath) NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH, Osmolarity ~330 mOsm

Note: The use of Cesium Fluoride (CsF) in the internal solution helps to block endogenous potassium channels and enhances seal stability for prolonged recordings.[4]

Whole-Cell Patch-Clamp Procedure
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Cell Approach: Mount the filled pipette onto the headstage of the patch-clamp amplifier. Under visual control (microscope), approach a single, healthy cell with positive pressure applied to the pipette.

  • Gigaohm Seal Formation: Upon touching the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: Compensate for series resistance (>80%) and cell capacitance. Record currents using a patch-clamp amplifier and appropriate data acquisition software.

Voltage-Clamp Protocols

The following voltage protocols are designed to characterize the inhibitory effects of this compound.

3.4.1. Tonic Block Protocol

  • Purpose: To determine the inhibition of the channel in the resting state.

  • Protocol: From a holding potential of -120 mV (where most channels are in the resting state), apply a 20 ms depolarizing step to -10 mV every 20 seconds. This low frequency of stimulation minimizes use-dependent effects.

  • Analysis: Compare the peak current amplitude before and after the application of the test compound.

3.4.2. Use-Dependent Block Protocol

  • Purpose: To assess the frequency-dependent inhibition of the channel.

  • Protocol: From a holding potential of -120 mV, apply a train of depolarizing pulses to -10 mV (20 ms duration) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Analysis: Measure the progressive decrease in peak current amplitude during the pulse train. The rate and extent of block at different frequencies indicate use-dependency.

3.4.3. Steady-State Inactivation Protocol

  • Purpose: To determine if the compound preferentially binds to the inactivated state of the channel.

  • Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (from -140 mV to -20 mV in 10 mV increments) followed by a test pulse to -10 mV.

  • Analysis: Normalize the peak current amplitude for each test pulse to the maximum current and plot against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2). A hyperpolarizing shift in V1/2 in the presence of the compound suggests stabilization of the inactivated state.

Data Presentation

Quantitative data should be summarized to clearly present the compound's effects.

Table 1: Illustrative Potency of this compound

Parameter Condition IC50 (µM)
Tonic Block 0.05 Hz Stimulation 15.2 ± 1.8

| Use-Dependent Block | 10 Hz Stimulation | 3.7 ± 0.5 |

Table 2: Illustrative Effects on Channel Gating Properties

Parameter Control This compound (5 µM)
V1/2 of Inactivation (mV) -85.3 ± 2.1 -98.6 ± 2.5

| Recovery from Inactivation τ (ms) | 8.2 ± 0.9 | 25.4 ± 3.1 |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for characterizing a novel ion channel modulator.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Passage B Plating on Coverslips A->B D Obtain Whole-Cell Configuration B->D C Solution Preparation C->D E Record Baseline Currents D->E F Apply Compound (e.g., this compound) E->F G Record Post-Compound Currents F->G H Tonic Block Analysis G->H I Use-Dependent Block Analysis G->I J Gating Shift Analysis G->J K Dose-Response Curves (IC50) H->K I->K

References

Application Notes and Protocols for Dissolving Ethyl Piperidinoacetylaminobenzoate for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidinoacetylaminobenzoate is a compound of interest in various biological studies. Due to its hydrophobic nature, it is practically insoluble in aqueous solutions, posing a challenge for its application in in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound to prepare a stock solution and subsequent working solutions suitable for cell culture assays. The primary solvent recommended is Dimethyl Sulfoxide (DMSO), a versatile aprotic solvent capable of dissolving a wide range of nonpolar compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and preparation of solutions.

PropertyValueReference
CAS Number 41653-21-8[1][2][3][4][5]
Molecular Formula C₁₆H₂₂N₂O₃[1][2][3][4]
Molecular Weight 290.36 g/mol [1][2][4]
Appearance Solid (powder)N/A
Water Solubility Practically insoluble[6]
Organic Solvent Solubility Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid. Soluble in Dimethylformamide (DMF).[6]

Recommended Protocol for Dissolving this compound

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or incubator (optional)

  • Complete cell culture medium appropriate for the cell line being used

Experimental Protocol: Preparation of a Concentrated Stock Solution
  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder and place it into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of cell culture grade DMSO to the tube. The exact volume will depend on the desired stock concentration. It is recommended to start with a higher concentration (e.g., 10-50 mM) to minimize the final DMSO concentration in the cell culture.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes or gentle warming at 37°C can be employed to aid dissolution.

  • Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to maintain sterility. However, if required, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of Working Solutions
  • Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature or in a 37°C water bath.

  • Serial Dilution (if necessary): Depending on the desired final concentration, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium.

  • Final Dilution in Culture Medium: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing and to prevent precipitation of the compound.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, however, for sensitive cell lines or long-term experiments, a final concentration of ≤ 0.1% is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Recommended Concentration Ranges

The optimal working concentration of this compound should be determined empirically for each cell line and assay. The table below provides a general guideline for preparing stock and working solutions.

ParameterRecommended RangeNotes
Stock Solution Concentration 10 - 100 mM in 100% DMSOHigher concentrations minimize the volume of DMSO added to the final culture.
Intermediate Dilution (optional) 10 - 100x dilution of stock in DMSO or mediumCan facilitate more accurate final dilutions.
Final Working Concentration 0.1 - 100 µM in culture mediumThe optimal concentration is application-dependent and should be determined by a dose-response experiment.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)For sensitive cells or long-term assays, aim for ≤ 0.1%. Always include a vehicle control.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in preparing this compound for cell culture experiments.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Use as needed dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat Final DMSO ≤ 0.5%

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations

While the direct signaling pathways affected by this compound are context-specific and require experimental determination, the process of introducing any DMSO-solubilized compound into a cellular environment can have off-target effects. It is important to consider that DMSO itself can influence various cellular processes. The diagram below represents a generalized logical relationship to consider when designing experiments.

Signaling_Considerations compound This compound (in DMSO) cell Cultured Cells compound->cell dmso_effect Potential DMSO Off-Target Effects cell->dmso_effect Vehicle Control compound_effect Specific Compound Effects cell->compound_effect observed_phenotype Observed Cellular Phenotype dmso_effect->observed_phenotype compound_effect->observed_phenotype

Caption: Logical diagram of experimental considerations.

Conclusion

The protocol described in these application notes provides a reliable method for dissolving the water-insoluble compound this compound for use in cell culture. By utilizing DMSO as a solvent and carefully controlling the final concentration in the culture medium, researchers can effectively deliver this compound to cells for in vitro studies while minimizing solvent-induced artifacts. It is imperative to perform appropriate vehicle controls in all experiments to distinguish the specific effects of the compound from any non-specific effects of the solvent.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following HPLC method is a proposed analytical procedure for the analysis of Ethyl piperidinoacetylaminobenzoate. As a specific validated method was not found in the public domain during the literature search, this protocol has been developed based on established methods for structurally similar compounds, particularly local anesthetics and aromatic amines. This method should be considered a starting point and must be fully validated in the user's laboratory for its intended purpose.

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound, a compound used in the symptomatic treatment of gastritis. The method is designed to be specific, accurate, and precise for the analysis of the compound in bulk drug substance and pharmaceutical formulations. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. Detection is performed using a UV detector. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound, also known as Sulcaine, is a pharmaceutical agent indicated for the management of acute and chronic gastritis[1]. Its chemical structure consists of a piperidine ring linked to an ethyl aminobenzoate moiety. The accurate and reliable quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity in separating and quantifying drug substances and their impurities.

This application note presents a detailed protocol for the HPLC analysis of this compound. The proposed method is based on the chromatographic principles successfully applied to the analysis of structurally related local anesthetics such as benzocaine (Ethyl 4-aminobenzoate) and other aromatic amine compounds[2][3][4][5]. The provided methodology outlines the necessary steps for sample preparation and the specific chromatographic conditions required for the analysis. Additionally, representative data for key validation parameters are presented to demonstrate the expected performance of the method.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation (for a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 20 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm (based on the UV absorbance of the structurally similar Ethyl 4-aminobenzoate)[6][7][8]
Run Time 15 minutes

Results and Discussion

Method Development and Optimization

The selection of a C18 column provides good retention and separation for moderately polar compounds like this compound. The mobile phase, consisting of an acidic phosphate buffer and acetonitrile, is commonly used for the analysis of basic compounds, ensuring good peak shape and reproducibility. A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities within a reasonable run time. The detection wavelength of 290 nm is proposed based on the UV absorption maxima of the structurally related compound, Ethyl 4-aminobenzoate, which possesses a similar chromophore.

Method Validation (Representative Data)

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative data that would be expected from a successful validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
150123
5251567
10502890
201005678
301508901
402011234
502514567
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data (n=6)

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
20< 1.0< 2.0

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
801615.898.8
1002020.1100.5
1202423.899.2

Table 4: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20006500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting start Start sample_prep Weigh and Dissolve Tablet Powder start->sample_prep std_prep Prepare Standard Solutions start->std_prep filtration Filter Sample Solution sample_prep->filtration hplc_system HPLC System (Pump, Autosampler, Column, Detector) std_prep->hplc_system dilution Dilute to Final Concentration filtration->dilution dilution->hplc_system chromatography Chromatographic Separation (Gradient Elution) hplc_system->chromatography detection UV Detection at 290 nm chromatography->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Peak Integration and Quantification data_acquisition->quantification reporting Generate Report (Assay Results) quantification->reporting end_node End reporting->end_node

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed HPLC method for the quantitative analysis of this compound. The method is designed to be robust, reliable, and suitable for routine quality control analysis in the pharmaceutical industry. The presented chromatographic conditions and sample preparation procedures offer a solid foundation for method implementation. It is imperative that this method undergoes a thorough validation in the user's laboratory to ensure its suitability for the specific application and to comply with regulatory requirements. The successful implementation of this method will contribute to the quality assurance of pharmaceutical products containing this compound.

References

Preparing stock solutions of Ethyl piperidinoacetylaminobenzoate for lab use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of Ethyl piperidinoacetylaminobenzoate (also known as Sulcaine) for laboratory use. This document includes information on the compound's chemical properties, proposed mechanism of action, and guidelines for solution preparation, storage, and handling.

Chemical and Physical Properties

This compound is a benzoate ester and a member of the piperidine family.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₃[1][2]
Molecular Weight 290.36 g/mol [1][2]
CAS Number 41653-21-8[1][2]
Melting Point 87 °C[2]
Appearance White crystalline powder[3]
XLogP3 2.29860[2]

Proposed Mechanism of Action in Gastritis

This compound is indicated for the symptomatic treatment of acute and chronic gastritis.[4] While the precise mechanism of action has not been fully elucidated in the available literature, research on structurally related benzoate derivatives with gastroprotective properties suggests a multifactorial mechanism.

A plausible mechanism for this compound involves the modulation of protective factors within the gastric mucosa. This may include:

  • Antioxidant Activity: Neutralization of reactive oxygen species that contribute to mucosal damage.

  • Increased Mucus Secretion: Enhancement of the protective mucus layer in the stomach.

  • Regulation of Cellular Proteins: Potential up-regulation of protective proteins like heat-shock protein 70 (Hsp70) and down-regulation of pro-apoptotic proteins such as Bax.

The proposed signaling pathway for the gastroprotective effect is illustrated in the diagram below.

Gastroprotective Mechanism of this compound Proposed Gastroprotective Signaling Pathway cluster_0 Cellular Stress (e.g., Ethanol) cluster_1 This compound Action cluster_2 Cellular Response cluster_3 Outcome Stress Stress Bax Down-regulation of Bax Stress->Bax induces EPAB This compound Antioxidant Increased Antioxidant Activity EPAB->Antioxidant promotes Mucus Increased Mucus Secretion EPAB->Mucus promotes Hsp70 Up-regulation of Hsp70 EPAB->Hsp70 promotes EPAB->Bax inhibits Protection Gastroprotection Antioxidant->Protection Mucus->Protection Hsp70->Protection Bax->Protection inhibition of apoptosis

Caption: Proposed gastroprotective signaling pathway.

Experimental Protocols: Stock Solution Preparation

The following protocols outline the preparation of stock solutions of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Recommended Solvents and Solubility

While specific quantitative solubility data for this compound is not widely published, related compounds like Ethyl p-aminobenzoate are known to be freely soluble in ethanol.[3] Based on its chemical structure and general solubility principles for similar molecules, DMSO and ethanol are recommended as primary solvents for preparing stock solutions.

Table 2: Recommended Solvents for Stock Solutions

SolventAnticipated SolubilityNotes
DMSO HighA good initial choice for achieving high concentration stock solutions.
Ethanol GoodA suitable alternative to DMSO, particularly if DMSO is incompatible with the experimental system.
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 290.36 g/mol

    • For a 10 mM solution in 10 mL of DMSO:

      • Mass (g) = 0.010 mol/L * 0.010 L * 290.36 g/mol = 0.029036 g

      • Mass (mg) = 29.04 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, accurately weigh 29.04 mg of this compound.

  • Dissolve the compound:

    • Transfer the weighed compound to a sterile amber glass vial.

    • Add 10 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • If necessary, use a sonicator for a few minutes to aid dissolution.

  • Storage:

    • Store the stock solution at -20°C. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol for Preparing a 10 mM Stock Solution in Ethanol
  • Calculate the required mass:

    • As in the DMSO protocol, 29.04 mg of this compound is required for 10 mL of a 10 mM solution.

  • Weigh the compound:

    • Accurately weigh 29.04 mg of the compound.

  • Dissolve the compound:

    • Transfer the compound to a sterile amber glass vial.

    • Add 10 mL of absolute ethanol.

    • Cap the vial and vortex until the solid is fully dissolved. Sonication can be used if needed.

  • Storage:

    • Store the ethanolic stock solution at -20°C. As with DMSO solutions, aliquotting is advised for long-term storage.

The workflow for preparing a stock solution is depicted in the following diagram.

Stock Solution Preparation Workflow Stock Solution Preparation Workflow Start Start Calculate Calculate Required Mass Start->Calculate Weigh Weigh Compound Calculate->Weigh Add_Solvent Add Solvent (DMSO or Ethanol) Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Store Aliquot and Store at -20°C Dissolve->Store End End Store->End

Caption: Workflow for stock solution preparation.

Stability and Storage of Stock Solutions

  • Temperature: Store stock solutions at -20°C for short to medium-term storage (weeks to months). For long-term storage (months to years), -80°C is recommended.

  • Light: Protect solutions from light by using amber vials and storing them in the dark.

  • Moisture: Use anhydrous solvents and keep vials tightly sealed to prevent the absorption of moisture, which can lead to hydrolysis. Amines are known to be hygroscopic.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes.[2]

  • Store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

In Vitro Experimental Considerations

The optimal in vitro concentration of this compound will depend on the specific cell type and assay. A common strategy is to perform initial dose-response experiments using a wide range of concentrations. It is often necessary to use concentrations in cell culture that are significantly higher (e.g., 20- to 200-fold) than the in vivo plasma concentrations (Cmax) to observe a biological effect.[6] The effective in vitro concentrations for other gastroprotective agents, such as sucralfate and rebamipide, are in the range of 0.3 to 5 mg/mL.[7] This can serve as a starting point for designing experiments with this compound.

References

Application Notes and Protocols for In Vitro Drug Delivery of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro drug delivery methods for Ethyl piperidinoacetylaminobenzoate, a compound indicated for the symptomatic treatment of gastritis. Due to the limited availability of specific drug delivery studies for this compound, the following protocols and data are based on established methods for structurally and functionally similar local anesthetic compounds like lidocaine and benzocaine. These notes are intended to serve as a foundational guide for the formulation, characterization, and in vitro evaluation of novel delivery systems for this compound.

Overview of In Vitro Drug Delivery Systems

The development of advanced drug delivery systems for this compound can offer significant advantages, including improved drug solubility, controlled release, enhanced permeability, and targeted delivery. This can potentially lead to increased therapeutic efficacy and reduced side effects. This document outlines protocols for three promising in vitro drug delivery platforms:

  • Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carriers that can encapsulate lipophilic drugs like this compound, offering controlled release and improved stability.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can enhance drug permeation across biological membranes.

  • Transdermal Patches: For localized delivery, transdermal patches can provide a non-invasive method for sustained release of this compound directly to the site of action.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro studies of local anesthetic-loaded nanoparticles and liposomes. This data can serve as a benchmark for the development and characterization of this compound formulations.

Table 1: Physicochemical Properties of Local Anesthetic-Loaded Lipid Nanoparticles

Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLNLidocaine70 - 2500.4 - 0.6-20 to -3570 - 971 - 5
NLCLidocaine72 - 1920.18 - 0.5+30 to +4595 - 961 - 3
Polymeric NPLidocaine HCl~192~0.18+42.8~80.61:1 to 1:3 (drug:polymer)

Table 2: Characteristics of Local Anesthetic-Loaded Liposomes

Formulation TypeDrugVesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
MLVBenzocaine400 - 6000.3 - 0.5-25 to +3030 - 82
SUVBenzocaine150 - 2500.1 - 0.3-20 to +2520 - 50

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Protocol:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve the accurately weighed this compound in the molten lipid phase under constant stirring.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate buffered saline (PBS), pH 7.4

Protocol:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form MLVs.

  • Sizing (Optional): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by centrifugation or dialysis.

  • Characterization: Analyze the liposomal formulation for vesicle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Drug Release Study using Franz Diffusion Cell

This protocol describes the evaluation of drug release from a formulated transdermal patch.

Materials:

  • This compound-loaded transdermal patch

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal skin

  • Receptor medium (e.g., PBS, pH 7.4, with a solubilizing agent if necessary)

  • Magnetic stirrer

  • HPLC system for drug quantification

Protocol:

  • Membrane Preparation: If using animal skin, carefully excise the skin, remove subcutaneous fat and hair, and equilibrate in the receptor medium.

  • Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium. Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

  • Sample Application: Apply the transdermal patch to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Cell Permeability Assay using Caco-2 Cells

This protocol is for assessing the intestinal permeability of this compound formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Formulated this compound

  • LC-MS/MS system for drug quantification

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Perform the same steps as above, but add the drug formulation to the basolateral chamber and collect samples from the apical chamber to assess efflux.

  • Drug Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions to determine the permeability and potential for active efflux.

Visualizations

Signaling Pathway

The primary mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the initiation and conduction of nerve impulses.

G cluster_membrane Neuronal Membrane cluster_extra Extracellular cluster_intra Intracellular Na_channel_closed Voltage-Gated Na+ Channel (Resting) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Na_intra Na+ Na_channel_open->Na_intra No_impulse Blocked Nerve Impulse (No Depolarization) Na_channel_open->No_impulse Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_inactivated->No_impulse Na_extra Na+ Na_extra->Na_channel_open Influx Drug Ethyl piperidinoacetyl- aminobenzoate Drug->Na_channel_open Binds to intracellular site Drug->Na_channel_inactivated Binds with higher affinity Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_closed Triggers opening

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel drug delivery system for this compound.

G cluster_formulation Formulation & Characterization cluster_release In Vitro Release cluster_cell Cell-Based Assays Formulation Formulation (e.g., SLNs, Liposomes) Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Release_Study In Vitro Release Study (Franz Diffusion Cell) Characterization->Release_Study Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Release_Study->Permeability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT)

Application Notes and Protocols for Investigating the Effects of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidinoacetylaminobenzoate is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] This document provides a comprehensive guide to the experimental design for studying its effects, encompassing both in vitro and in vivo methodologies. The protocols outlined herein are intended to facilitate the investigation of its mechanism of action, efficacy, and safety profile. While the precise mechanism of this compound is not extensively detailed in publicly available literature, its therapeutic use in gastritis suggests potential gastroprotective, anti-inflammatory, or local anesthetic properties. The experimental design will therefore explore these potential avenues.

In Vitro Assays

In vitro assays are fundamental for elucidating the cellular and molecular mechanisms of a drug candidate before proceeding to more complex in vivo studies.[2][3] These experiments offer a controlled environment to assess a compound's direct effects on cells and specific biological pathways.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability of gastric epithelial cells and to establish a non-toxic concentration range for subsequent in vitro experiments.

Protocol: MTT Assay

  • Cell Culture: Culture human gastric epithelial cells (e.g., AGS cell line) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assays

Objective: To investigate the potential anti-inflammatory effects of this compound in a cellular model of inflammation.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite and determine the nitrite concentration in the samples.

Sodium Channel Blocking Assay

Objective: To evaluate the hypothesis that this compound may act as a local anesthetic by blocking voltage-gated sodium channels. This mechanism is common for compounds with an aminobenzoate structure.[4]

Protocol: Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line that expresses a high level of a specific voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7).

  • Cell Preparation: Plate the cells on glass coverslips for electrophysiological recording.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. Hold the cells at a holding potential of -80 mV.

  • Sodium Current Elicitation: Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Drug Application: Perfuse the cells with different concentrations of this compound and record the sodium currents.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Assays

In vivo studies are crucial for assessing the efficacy and safety of a drug in a whole organism, providing insights into its pharmacokinetics and overall physiological effects.[5][6]

Gastric Ulcer Protection Model

Objective: To evaluate the gastroprotective effects of this compound in an animal model of gastric ulcers. A similar study on a related compound, ETHAB, demonstrated such effects.[7]

Protocol: Ethanol-Induced Gastric Ulcer in Rats

  • Animals: Use male Wistar rats (180-200 g).

  • Acclimatization: Acclimatize the animals for one week with free access to food and water.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 1% Tween 80 in saline).

    • Group 2: Ulcer control (vehicle + absolute ethanol).

    • Group 3: Positive control (e.g., Omeprazole 20 mg/kg + absolute ethanol).

    • Groups 4-6: this compound (e.g., 10, 20, 50 mg/kg) + absolute ethanol.

  • Dosing: Administer the vehicle, omeprazole, or this compound orally 1 hour before ulcer induction.

  • Ulcer Induction: Administer 1 mL of absolute ethanol orally to each rat (except the vehicle control group).

  • Euthanasia and Sample Collection: Euthanize the rats 1 hour after ethanol administration. Collect the stomachs and open them along the greater curvature.

  • Ulcer Index Assessment: Score the gastric lesions based on their number and severity.

  • Histopathology: Fix a portion of the stomach tissue in 10% formalin for histological examination (H&E and PAS staining).

  • Biochemical Analysis: Homogenize a portion of the stomach tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) as an indicator of antioxidant activity.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound on AGS Cells

Concentration (µM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
0.198.7 ± 4.997.5 ± 5.196.8 ± 4.9
196.2 ± 5.594.3 ± 4.792.1 ± 5.3
1092.1 ± 4.888.7 ± 5.085.4 ± 4.6
10075.3 ± 6.165.2 ± 5.850.1 ± 6.2
100040.1 ± 5.925.4 ± 4.910.3 ± 3.8

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM) (Mean ± SD)
Control (No LPS)1.5 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + EPAB (10 µM)18.2 ± 1.9
LPS + EPAB (50 µM)12.5 ± 1.5
LPS + EPAB (100 µM)7.8 ± 1.1

Table 3: In Vivo Gastroprotective Effect of this compound in Rats

GroupDose (mg/kg)Ulcer Index (Mean ± SD)MDA Level (nmol/mg protein) (Mean ± SD)SOD Activity (U/mg protein) (Mean ± SD)
Vehicle Control-0.0 ± 0.01.2 ± 0.225.3 ± 2.1
Ulcer Control-8.5 ± 1.24.8 ± 0.510.1 ± 1.5
Omeprazole201.2 ± 0.41.8 ± 0.322.5 ± 1.9
EPAB106.3 ± 0.93.9 ± 0.413.7 ± 1.6
EPAB204.1 ± 0.72.7 ± 0.318.2 ± 1.8
EPAB502.5 ± 0.52.1 ± 0.220.9 ± 2.0

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A Cell Culture (AGS, RAW 264.7, HEK293-Nav1.7) B Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Assay (Griess Reagent) A->C D Sodium Channel Assay (Patch-Clamp) A->D K Statistical Analysis B->K C->K D->K E Animal Acclimatization and Grouping F Drug Administration E->F G Ethanol-Induced Ulcer Model F->G H Sample Collection (Stomach Tissue) G->H I Ulcer Index & Histopathology H->I J Biochemical Analysis (MDA, SOD) H->J I->K J->K L Mechanism of Action Hypothesis K->L M Dose-Response Relationship K->M

Caption: Overall experimental workflow for studying this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO EPAB Ethyl piperidinoacetyl- aminobenzoate EPAB->IKK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway modulated by the compound.

logical_relationship cluster_mechanisms Potential Mechanisms of Action cluster_effects Therapeutic Effects in Gastritis Compound This compound A Sodium Channel Blockade Compound->A B Anti-inflammatory Effects Compound->B C Antioxidant Activity Compound->C D Local Anesthetic Effect (Pain Relief) A->D E Reduction of Inflammation B->E F Gastroprotection C->F Gastritis_Treatment Gastritis_Treatment D->Gastritis_Treatment Symptomatic Relief E->Gastritis_Treatment Symptomatic Relief F->Gastritis_Treatment Symptomatic Relief

Caption: Logical relationship between potential mechanisms and therapeutic effects.

References

Application Notes and Protocols: Ethyl Piperidinoacetylaminobenzoate in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidinoacetylaminobenzoate, also known by synonyms such as Sulcaine, Nichicaine, and EPAB, is a compound belonging to the benzoate ester and piperidine families.[1] While extensive research on its specific applications in primary neuron cultures is not yet available, its structural similarity to local anesthetics and other neuroactive compounds suggests potential utility in neuroscience research. Local anesthetics are known to reversibly block voltage-gated sodium channels, thereby inhibiting nerve impulse propagation.[2][3] This property, along with potential anti-inflammatory and neuroprotective effects observed in structurally related molecules, positions this compound as a candidate for investigation in various neuronal models.[4][5]

These application notes provide a framework for exploring the potential neuroprotective, anti-inflammatory, and electrophysiological effects of this compound in primary neuron cultures. The included protocols are based on standard methodologies and can be adapted for specific research questions.

Potential Applications and Research Areas

  • Neuroprotection: Investigating the potential of this compound to protect primary neurons from various insults, such as excitotoxicity, oxidative stress, and neuroinflammation.

  • Anti-inflammatory Effects: Assessing the compound's ability to modulate inflammatory responses in neuronal and glial co-cultures, which are crucial in many neurodegenerative diseases.

  • Ion Channel Modulation: Characterizing the effects of this compound on the activity of neuronal ion channels, which could have implications for understanding its mechanism of action and potential therapeutic uses.[6][7][8][9][10]

Data Presentation (Hypothetical Data)

The following tables represent hypothetical data to illustrate how quantitative results from the proposed experiments could be structured.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupConcentration (µM)Neuronal Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Control) (Mean ± SD)
Vehicle Control-100 ± 5.21.0 ± 0.1
Glutamate (100 µM)-45 ± 6.83.5 ± 0.4
Glutamate + EPAB152 ± 7.13.1 ± 0.3
Glutamate + EPAB1068 ± 5.92.2 ± 0.2
Glutamate + EPAB5085 ± 4.51.4 ± 0.1

Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Primary Microglia-Neuron Co-cultures

Treatment GroupConcentration (µM)TNF-α Release (pg/mL) (Mean ± SD)Nitric Oxide Production (µM) (Mean ± SD)
Vehicle Control-25 ± 8.51.2 ± 0.3
LPS (1 µg/mL)-450 ± 35.215.8 ± 2.1
LPS + EPAB1380 ± 28.912.5 ± 1.8
LPS + EPAB10210 ± 19.77.1 ± 1.1
LPS + EPAB5095 ± 12.33.4 ± 0.6

Table 3: Electrophysiological Effects of this compound on Spontaneous Action Potentials in Primary Hippocampal Neurons

Treatment GroupConcentration (µM)Firing Rate (Hz) (Mean ± SD)Action Potential Amplitude (mV) (Mean ± SD)
Vehicle Control-2.5 ± 0.485 ± 5.6
EPAB12.1 ± 0.383 ± 6.1
EPAB101.2 ± 0.278 ± 4.9
EPAB500.3 ± 0.165 ± 7.2

Experimental Protocols

Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurobiological studies.[11][12][13]

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 16)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., papain or trypsin)

  • Enzyme inhibitor (e.g., ovomucoid trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Culture plates/coverslips coated with an adhesion substrate (e.g., poly-D-lysine or poly-L-lysine)[12]

  • Sterile dissection tools

Procedure:

  • Prepare culture plates by coating with poly-D-lysine (100 µg/mL in sterile water) overnight at 37°C. Wash plates thoroughly with sterile water before use.

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Aseptically remove the embryos and place them in ice-cold dissection medium.

  • Dissect the cortices from the embryonic brains.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with the chosen enzyme (e.g., papain at 20 units/mL) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stop the digestion by adding the enzyme inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform half-media changes every 3-4 days.

G cluster_prep Preparation cluster_dissection Dissection & Dissociation cluster_culture Cell Culture Coat_Plates Coat Plates with Poly-D-Lysine Plate_Neurons Plate Neurons Coat_Plates->Plate_Neurons Prepare_Media Prepare Dissection and Culture Media Dissect_Cortices Dissect Embryonic Cortices Prepare_Media->Dissect_Cortices Euthanize Euthanize Pregnant Animal Euthanize->Dissect_Cortices Mince_Tissue Mince Tissue Dissect_Cortices->Mince_Tissue Digest Enzymatic Digestion Mince_Tissue->Digest Triturate Mechanical Trituration Digest->Triturate Count_Cells Count and Assess Viability Triturate->Count_Cells Count_Cells->Plate_Neurons Incubate Incubate at 37°C, 5% CO2 Plate_Neurons->Incubate Maintain Maintain Cultures Incubate->Maintain G Culture Primary Neuron Culture (7-10 DIV) Pre_treat Pre-treat with EPAB Culture->Pre_treat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pre_treat->Induce_Toxicity MTT_Incubation Add MTT and Incubate Induce_Toxicity->MTT_Incubation Solubilize Solubilize Formazan Crystals MTT_Incubation->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Prepare_Chamber Prepare Recording Chamber and Solutions Approach_Neuron Approach Neuron and Form Gigaseal Prepare_Chamber->Approach_Neuron Pull_Pipette Pull and Fill Patch Pipette Pull_Pipette->Approach_Neuron Whole_Cell Establish Whole-Cell Configuration Approach_Neuron->Whole_Cell Record_Baseline Record Baseline Activity Whole_Cell->Record_Baseline Apply_EPAB Apply EPAB Record_Baseline->Apply_EPAB Record_Treatment Record During Treatment Apply_EPAB->Record_Treatment Washout Washout Record_Treatment->Washout Analyze_Data Analyze Electrophysiological Parameters Washout->Analyze_Data G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome EPAB This compound (EPAB) Na_Channel Voltage-Gated Na+ Channels EPAB->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channels EPAB->Ca_Channel Modulation Inflammatory_Receptor Inflammatory Receptors (e.g., TLRs) EPAB->Inflammatory_Receptor Inhibition Calcium_Influx Decreased Ca2+ Influx Na_Channel->Calcium_Influx Ca_Channel->Calcium_Influx NFkB NF-κB Pathway Inflammatory_Receptor->NFkB MAPK MAPK Pathway Inflammatory_Receptor->MAPK Excitotoxicity Reduced Excitotoxicity Calcium_Influx->Excitotoxicity Inflammation Reduced Neuroinflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Inhibition of Apoptosis Excitotoxicity->Apoptosis Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Apoptosis Inflammation->Neuroprotection Apoptosis->Neuroprotection

References

Application Notes and Protocols for the Synthesis of Ethyl piperidinoacetylaminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Ethyl piperidinoacetylaminobenzoate and its derivatives. These compounds are of significant interest in pharmacological research, particularly for their potential as local anesthetic agents. The methodologies outlined below are based on established chemical principles of N-acylation and nucleophilic substitution.

Introduction

This compound, also known as Sulcaine, and its derivatives are structurally related to a class of local anesthetics that act by blocking voltage-gated sodium channels.[1][2] The general structure consists of a lipophilic aromatic ring connected via an amide linkage to an intermediate chain, which in turn is linked to a hydrophilic tertiary amine, a feature common to many local anesthetics.[2] The synthesis of these compounds allows for the exploration of structure-activity relationships (SAR) by modifying the aromatic ring, the piperidine moiety, or the ester group, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis of this compound Derivatives

A versatile and efficient two-step synthetic approach is proposed for the preparation of this compound derivatives. The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution A Ethyl 4-aminobenzoate (or substituted analog) C Ethyl 4-(2-chloroacetamido)benzoate (Intermediate) A->C Triethylamine, CH2Cl2, 0°C to rt B Chloroacetyl chloride B->C E This compound (Final Product) C->E K2CO3, Acetonitrile, Reflux D Piperidine (or substituted analog) D->E

Caption: General two-step synthesis workflow for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)benzoate (Intermediate)

  • To a solution of ethyl 4-aminobenzoate (1.65 g, 10 mmol) in dichloromethane (CH2Cl2, 50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add triethylamine (1.5 mL, 11 mmol).

  • Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain Ethyl 4-(2-chloroacetamido)benzoate as a white solid.

Step 2: Synthesis of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate (Final Product)

  • In a round-bottom flask, combine Ethyl 4-(2-chloroacetamido)benzoate (2.42 g, 10 mmol), piperidine (1.1 mL, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for the synthesized intermediate and a representative final product.

Table 1: Physicochemical and Spectroscopic Data of Ethyl 4-(2-chloroacetamido)benzoate (Intermediate)

ParameterValue
Molecular FormulaC₁₁H₁₂ClNO₃
Molecular Weight241.67 g/mol
AppearanceWhite solid
Melting Point110-114 °C
¹H NMR (CDCl₃, δ ppm) 8.01 (d, 2H), 7.65 (d, 2H), 4.38 (q, 2H), 4.25 (s, 2H), 1.40 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) 166.1, 164.8, 142.0, 131.0, 119.2, 118.8, 61.2, 42.8, 14.3
IR (KBr, cm⁻¹) 3300 (N-H), 1710 (C=O, ester), 1680 (C=O, amide), 1595 (C=C), 760 (C-Cl)
MS (ESI+) m/z 242.05 [M+H]⁺

Table 2: Physicochemical and Spectroscopic Data of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate (Final Product)

ParameterValue
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol
AppearanceOff-white solid
¹H NMR (CDCl₃, δ ppm) 8.20 (br s, 1H, NH), 7.95 (d, 2H), 7.60 (d, 2H), 4.35 (q, 2H), 3.15 (s, 2H), 2.50 (t, 4H), 1.65 (m, 4H), 1.45 (m, 2H), 1.38 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) 168.5, 166.4, 142.8, 130.9, 124.5, 118.9, 63.2, 60.8, 54.5, 25.9, 24.0, 14.4
IR (KBr, cm⁻¹) 3280 (N-H), 2940 (C-H), 1705 (C=O, ester), 1670 (C=O, amide), 1600 (C=C)
MS (ESI+) m/z 291.17 [M+H]⁺

Biological Activity and Mechanism of Action

This compound derivatives are investigated for their local anesthetic properties, which are primarily mediated through the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of pain signals.

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_int Na+ Block Blockade Na_channel->Block LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Diffusion & Ionization Na_ext Na+ Na_ext->Na_channel Influx LA_ionized->Na_channel Binding to receptor site No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Protocol: Evaluation of Local Anesthetic Activity

A common in vitro method to assess the local anesthetic activity is the measurement of the compound's ability to block sodium channels in isolated nerve preparations.

  • Preparation of Nerve Tissue: Isolate a sciatic nerve from a frog or rat.

  • Mounting: Mount the nerve in a chamber that allows for electrical stimulation at one end and recording of the compound action potential (CAP) at the other.

  • Perfusion: Perfuse the nerve with a Ringer's solution.

  • Stimulation and Recording: Apply supramaximal electrical stimuli and record the baseline CAP.

  • Drug Application: Replace the Ringer's solution with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the decrease in the CAP amplitude over time.

  • Analysis: Calculate the concentration of the compound that causes a 50% reduction in the CAP amplitude (IC₅₀).

Table 3: Hypothetical Local Anesthetic Activity of this compound Derivatives

CompoundIC₅₀ (µM) for Na⁺ Channel Blockade
1 (Parent) HH150
2 4-CH₃H125
3 4-ClH110
4 H2-CH₃160
5 H4-CH₃140

(Disclaimer: The data presented in Table 3 is hypothetical and for illustrative purposes to guide research. Actual values must be determined experimentally.)

Conclusion

The synthetic protocols and application notes provided herein offer a framework for the synthesis and evaluation of this compound derivatives as potential local anesthetic agents. The modularity of the synthesis allows for the generation of a library of compounds for detailed structure-activity relationship studies, which is crucial for the rational design of new and improved local anesthetics. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for specific derivatives.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl Piperidinoacetylaminobenzoate and Flow Cytometry Analysis

This compound, also known as Sulcaine or Nichicaine, is a small molecule whose cellular and systemic effects are multifaceted. While it is indicated for the symptomatic treatment of gastritis, the broader cellular implications of this compound are an active area of investigation.[1] Structurally related compounds have been shown to exert a range of biological activities, including the induction of apoptosis and cell cycle alterations. Therefore, a thorough in vitro characterization is essential to understand its potential as a therapeutic agent.

Flow cytometry is a powerful and high-throughput technology that allows for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population.[2] This makes it an invaluable tool in drug discovery and development for elucidating the mechanism of action of novel compounds.[3] By utilizing fluorescent probes, researchers can assess various cellular processes, including cell viability, apoptosis, cell cycle progression, and the activation state of intracellular signaling pathways.[2][4][5]

These application notes provide a comprehensive set of protocols for the initial characterization of the cellular effects of this compound using flow cytometry. The described assays will enable researchers to determine if the compound induces programmed cell death (apoptosis), causes cell cycle arrest, or modulates key signaling pathways.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Apoptosis Analysis of Cells Treated with this compound

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control0
This compound1
This compound10
This compound50
Staurosporine (Positive Control)1

Table 2: Cell Cycle Analysis of Cells Treated with this compound

Treatment GroupConcentration (µM)% Sub-G1 Phase% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
This compound1
This compound10
This compound50
Nocodazole (Positive Control)0.1

Table 3: Signaling Pathway Analysis (Phospho-Protein Levels) in Cells Treated with this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of Phospho-Protein XFold Change in MFI vs. Vehicle Control
Vehicle Control01.0
This compound1
This compound10
This compound50
Relevant Pathway Activator (Positive Control)Varies

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound

  • Staurosporine (positive control for apoptosis induction)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine (1 µM for 4 hours).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control for cell cycle arrest, such as nocodazole (0.1 µg/mL for 24 hours), should be included.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.

Protocol 3: Intracellular Signaling Pathway Analysis (Phospho-Flow)

This protocol allows for the detection of changes in the phosphorylation state of specific intracellular proteins, providing insights into the signaling pathways affected by the compound.[7][8]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Relevant pathway activator (positive control, e.g., growth factor, cytokine)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol or detergent-based buffer)

  • Fluorochrome-conjugated primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment time for signaling pathway analysis is typically much shorter (e.g., 15, 30, 60 minutes). A positive control that is known to activate the pathway of interest should be included.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.

    • Incubate for 30 minutes on ice.

  • Washing: Wash the cells twice with PBS containing 1% BSA.

  • Staining:

    • Resuspend the permeabilized cell pellet in 100 µL of PBS with 1% BSA.

    • Add the fluorochrome-conjugated anti-phospho-protein antibody at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS containing 1% BSA.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with Ethyl piperidinoacetylaminobenzoate cell_culture->treatment apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Assay (PI Staining) treatment->cell_cycle signaling Signaling Assay (Phospho-Flow) treatment->signaling data_acquisition Data Acquisition apoptosis->data_acquisition cell_cycle->data_acquisition signaling->data_acquisition data_interpretation Data Interpretation and Visualization data_acquisition->data_interpretation

Caption: Experimental workflow for flow cytometry analysis.

apoptosis_pathway cluster_cell Cellular Response cluster_detection Flow Cytometry Detection drug This compound caspase_activation Caspase Activation drug->caspase_activation Induces Apoptosis membrane_change Phosphatidylserine Externalization annexin_v Annexin V Staining membrane_change->annexin_v caspase_activation->membrane_change dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation pi_staining Propidium Iodide Staining dna_fragmentation->pi_staining Late Stage

Caption: Conceptual diagram of apoptosis detection.

cell_cycle_logic cell_phases G0/G1 S G2/M pi_intensity Low PI Fluorescence Medium PI Fluorescence High PI Fluorescence cell_phases:g0g1->pi_intensity:low 2n DNA cell_phases:_s->pi_intensity:med 2n to 4n DNA cell_phases:g2m->pi_intensity:high 4n DNA dna_content DNA Content

Caption: Logic of cell cycle analysis by DNA content.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethyl Piperidinoacetylaminobenzoate Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of Ethyl piperidinoacetylaminobenzoate in buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS?

A1: this compound is a weakly basic compound with poor water solubility. Its molecular structure contains both hydrophobic (benzoate ester) and hydrophilic (piperidino and amino groups) moieties, leading to limited solubility in neutral aqueous solutions like Phosphate Buffered Saline (PBS) at pH 7.4. At neutral pH, the basic nitrogen atoms may not be sufficiently protonated to enhance aqueous solubility, leading to precipitation.

Q2: What is the pKa of this compound and why is it important?

Q3: What are the primary strategies to improve the solubility of this compound in buffers?

A3: The main strategies to enhance the solubility of this compound include:

  • pH Adjustment: Lowering the pH of the buffer to protonate the basic nitrogen atoms.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.

  • Addition of Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic drug molecules.

Troubleshooting Guides

Guide 1: pH Adjustment for Enhanced Solubility

This guide provides a systematic approach to identify a suitable pH for dissolving this compound.

Problem: The compound precipitates when added to a neutral buffer (e.g., PBS pH 7.4).

Solution Workflow:

G cluster_0 pH Adjustment Workflow start Start: Compound insoluble in neutral buffer prepare_stock Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). start->prepare_stock ph_range_test Prepare a series of buffers with a pH range from 3.0 to 7.0. prepare_stock->ph_range_test add_stock Add a small aliquot of the stock solution to each buffer to the desired final concentration. ph_range_test->add_stock observe Observe for precipitation immediately and after a set incubation period (e.g., 1 hour). add_stock->observe select_ph Select the lowest pH buffer that maintains the compound in solution. observe->select_ph check_compatibility Verify that the selected pH is compatible with your experimental system (e.g., cells, enzymes). select_ph->check_compatibility end End: Optimized buffer pH identified check_compatibility->end G cluster_1 Co-solvent Strategy Workflow start Start: Insolubility persists select_cosolvent Select a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG-400). start->select_cosolvent cosolvent_screen Prepare buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%). select_cosolvent->cosolvent_screen add_compound Add the compound (from a stock or as solid) to the co-solvent/buffer mixtures. cosolvent_screen->add_compound assess_solubility Assess solubility at each co-solvent concentration. add_compound->assess_solubility determine_max Determine the minimum co-solvent percentage that maintains solubility. assess_solubility->determine_max validate_compatibility Validate that the final co-solvent concentration does not affect the biological assay. determine_max->validate_compatibility end End: Effective co-solvent system identified validate_compatibility->end G cluster_2 Surfactant Solubilization Principle compound Insoluble Compound (this compound) micelle Micelle Formation in Aqueous Buffer compound->micelle is entrapped by surfactant Surfactant Molecules (e.g., Tween-20, Cremophor EL) surfactant->micelle self-assemble into solubilized Solubilized Compound (Encapsulated in Micelles) micelle->solubilized leading to

Optimizing Ethyl piperidinoacetylaminobenzoate concentration for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ethyl piperidinoacetylaminobenzoate for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound, also known by synonyms such as Sulcaine, Nichicaine, and EPAB, is a small molecule.[1][2][3][4] It is indicated for the symptomatic treatment of acute and chronic gastritis.[1] Its chemical formula is C16H22N2O3 and it has a molecular weight of 290.36 g/mol .[2][4]

Q2: What are the solubility characteristics of this compound?

This compound is soluble in ethanol, chloroform, and ether. It is slightly soluble in fatty oils and very slightly soluble in water.[5] For cell culture experiments, it is recommended to prepare a stock solution in an appropriate solvent like DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium.[6]

Q3: How should I prepare a stock solution of this compound for my experiments?

To prepare a stock solution, dissolve this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-100 mM). Ensure complete dissolution, which can be aided by vortexing or sonication.[7][8] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Q4: What are some common cell viability assays I can use to test the effects of this compound?

Commonly used cell viability assays include MTT, MTS, XTT, and WST-1 assays, which measure metabolic activity.[10][11] Apoptosis can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13] The choice of assay will depend on the specific research question and the expected mechanism of action of the compound.

Troubleshooting Guides

Issue 1: Unexpected High Cytotoxicity at Low Concentrations

Q: I am observing significant cell death even at very low concentrations of this compound. What could be the cause?

A:

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a vehicle control (medium with the same amount of solvent) in your experiments.[6]

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the compound. It is important to perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • Incorrect Concentration Calculation: Double-check all calculations for dilutions of your stock solution to ensure the final concentration in the wells is accurate.

Issue 2: Inconsistent or Irreproducible Results

Q: My results for cell viability vary significantly between experiments. How can I improve reproducibility?

A:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to variability.[14]

  • Incubation Time: Use a consistent incubation time for both the compound treatment and the viability assay itself.[6]

  • Reagent Quality: Use fresh reagents and ensure that your stock solution of this compound has not undergone multiple freeze-thaw cycles.[9]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6]

Issue 3: Compound Precipitation in Culture Medium

Q: I noticed that the compound is precipitating out of the cell culture medium after dilution. What should I do?

A:

  • Solubility Limits: This indicates that the concentration of this compound is exceeding its solubility limit in the aqueous culture medium.

  • Lower the Concentration: Try using a lower final concentration of the compound.

  • Change the Solvent: While DMSO is a common solvent, you could explore other biocompatible solvents.

  • Serum Interaction: Components in the fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. You could try reducing the serum concentration during the treatment period, but be aware that this can also affect cell health.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H22N2O3[2][4]
Molecular Weight290.36 g/mol [2][4]
Melting Point87 °C[3][4]
SolubilitySoluble in ethanol, chloroform, ether; slightly soluble in water[5]
XLogP32.3[3][4]

Table 2: Experimental Data Template for Dose-Response Analysis

Concentration (µM)% Cell Viability (Trial 1)% Cell Viability (Trial 2)% Cell Viability (Trial 3)Average % Cell ViabilityStandard Deviation
0 (Vehicle Control)
0.1
1
10
50
100
250
500

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[7][8][15]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][15]

  • Incubate the plate for 1-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

Annexin V/PI Apoptosis Assay

This assay is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[12][13]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Centrifuge the cells and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry as soon as possible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells (24, 48, 72h) cells->treat dilute->treat add_reagent Add Viability Reagent (e.g., MTT) treat->add_reagent incubate Incubate add_reagent->incubate read Read Absorbance incubate->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental workflow for determining the optimal concentration.

hypothetical_pathway compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Hypothetical signaling pathway for cytotoxic effects.

References

Technical Support Center: Ethyl Piperidinoacetylaminobenzoate in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ethyl piperidinoacetylaminobenzoate (EPAB) in patch-clamp experiments. Given that EPAB is structurally related to local anesthetics, it is presumed to function as a voltage-gated sodium channel blocker. The advice herein is based on this presumed mechanism of action and general best practices for patch-clamp electrophysiology.

Troubleshooting Guides

This section addresses specific issues that may arise during patch-clamp experiments with this compound.

Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and stock concentration?

Answer:

This compound is an organic molecule with limited aqueous solubility.

  • Recommended Solvent: For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, typically in the range of 10-100 mM, to minimize the final concentration of DMSO in the working external solution.

  • Working Solution: The final concentration of DMSO in your external solution should ideally be less than 0.1% to avoid off-target effects on ion channels and cell membrane integrity. Always prepare fresh dilutions from the stock solution for each experiment. It is crucial to verify that the compound does not precipitate in the final aqueous solution.

Question: I am observing a gradual decrease in the current amplitude (rundown) over the course of my experiment, even before applying this compound. How can I mitigate this?

Answer:

Current rundown is a common issue in whole-cell patch-clamp recordings, particularly for voltage-gated channels. It is often caused by the dialysis of essential intracellular components into the patch pipette.[2][3]

Potential Solutions:

  • Perforated Patch-Clamp: This is often the most effective solution. Using agents like Amphotericin B or Gramicidin in the pipette solution creates small pores in the membrane patch, allowing electrical access without dialyzing larger intracellular molecules like ATP and signaling proteins.[2][3][4][5]

  • Supplement the Internal Solution: If using the conventional whole-cell configuration, supplement your internal solution with components that can help maintain channel function.

ComponentTypical ConcentrationPurpose
ATP-Mg2-5 mMProvides energy for cellular processes that maintain channel function.
GTP-Tris0.1-0.5 mMSupports G-protein coupled signaling pathways that may modulate the channel.
Phosphocreatine10-20 mMActs as an energy reservoir to regenerate ATP.
  • Maintain Healthy Cells: Ensure your cells are healthy before starting the experiment. Poor cell health can exacerbate rundown.[6]

  • Time-Course Monitoring: Always monitor the current for a stable baseline period before applying the drug. This allows you to quantify the rate of rundown and correct for it in your subsequent analysis of the drug's effect.

Question: The effect of this compound appears to be inconsistent or varies with the stimulation frequency of my voltage protocol. Why is this happening?

Answer:

This phenomenon is known as "use-dependence" or "frequency-dependence" and is a hallmark of many sodium channel blockers.[7][8] The drug may bind preferentially to certain states of the channel (open or inactivated) that are more populated during repetitive stimulation.

Troubleshooting and Characterization:

  • Standardize Stimulation Frequency: Maintain a consistent and physiologically relevant stimulation frequency throughout your experiment to ensure reproducible results.

  • Investigate State-Dependence: Design voltage protocols to specifically probe the drug's affinity for different channel states (resting, open, inactivated). A common approach is to vary the holding potential or include pre-pulses to different voltages.[9][10]

  • Data Analysis: Quantify the degree of use-dependence by comparing the block at different stimulation frequencies (e.g., 0.1 Hz vs. 10 Hz).

Question: I am finding it difficult to wash out the effect of this compound after application. The current does not return to the baseline level. What should I do?

Answer:

Slow or incomplete washout can be due to several factors related to the compound's properties and the experimental setup.

Potential Causes and Solutions:

  • Lipophilicity: Lipophilic compounds can partition into the cell membrane or the perfusion tubing, leading to a slow release even after the drug application has ceased.

    • Prolonged Washout: Increase the washout period significantly.

    • Perfusion System: Ensure your perfusion system has a fast exchange time and is made of materials with low compound adhesion.[11]

  • Slow Unbinding Kinetics: The compound may have a very slow off-rate from its binding site on the ion channel.[12]

    • Characterize, Don't Fight: If the washout is consistently slow, this is likely a characteristic of the drug's interaction with the channel. Document this as part of its pharmacological profile.

  • Irreversible Binding: In rare cases, the binding might be covalent or pseudo-irreversible. This would be characterized by a complete lack of recovery.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its chemical structure, which is similar to other local anesthetics, this compound is presumed to act as a blocker of voltage-gated sodium channels.[13][14] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[7][15]

Q2: What is a typical concentration range to test for this compound?

A2: Without prior data, a standard approach is to perform a concentration-response curve starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value.

Q3: How should I prepare my solutions for a patch-clamp experiment?

A3: Both internal and external solutions should be filtered (0.22 µm filter) and their pH and osmolarity adjusted to physiological levels.[16] Below are example recipes for recording sodium currents.

Quantitative Data: Example Solution Compositions

External Solution Concentration (mM) Internal Solution Concentration (mM)
NaCl140CsF120
KCl4CsCl20
CaCl22HEPES10
MgCl21EGTA10
HEPES10NaCl5
Glucose10ATP-Mg4
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with CsOH
Osmolarity ~310-320 mOsmOsmolarity ~300-310 mOsm

Q4: What are the key parameters to monitor during a patch-clamp experiment?

A4: Continuously monitor the following parameters to ensure data quality:

  • Seal Resistance: Should be in the gigaohm (GΩ) range for a stable recording.[17]

  • Series Resistance (Rs): Should be monitored and compensated for, especially when recording large currents. Significant changes in Rs can affect data quality.[18]

  • Membrane Capacitance (Cm): Provides an estimate of the cell's surface area.

  • Holding Current: A stable holding current indicates a healthy cell and a stable recording.

Experimental Protocols

Protocol: Characterizing the State-Dependence of this compound on Voltage-Gated Sodium Channels

Objective: To determine if the blocking effect of this compound is dependent on the conformational state of the sodium channel.

Methodology:

  • Cell Preparation: Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.7) or use primary neurons.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Solution Application: Use a fast perfusion system to apply the external solution (control) and the external solution containing this compound.

  • Voltage Protocols:

    • Resting State Inhibition:

      • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

      • Apply short (e.g., 20 ms) depolarizing pulses to a test potential (e.g., -10 mV) to open the channels, at a low frequency (e.g., 0.1 Hz).

      • Apply the compound and measure the reduction in peak current.

    • Inactivated State Inhibition:

      • Hold the cell at a depolarized potential (e.g., -70 mV) to induce steady-state inactivation.

      • Apply a brief hyperpolarizing pulse to recover a fraction of channels from inactivation, followed immediately by a test pulse to -10 mV.

      • Apply the compound and measure the reduction in peak current. Compare the inhibition at -70 mV with that at -120 mV.

  • Data Analysis:

    • Calculate the percentage of block at each holding potential.

    • A significantly higher block at the more depolarized potential indicates preferential binding to the inactivated state.

Visualizations

SodiumChannelStates Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Recovery)

Caption: State transitions of a typical voltage-gated sodium channel.

PatchClampWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Solutions (Internal/External) P2 Prepare Cells P1->P2 P3 Pull & Polish Pipette P2->P3 E1 Approach Cell & Form Gigaseal P3->E1 E2 Establish Whole-Cell Mode E1->E2 E3 Record Baseline Current E2->E3 E4 Apply EPAB E3->E4 E5 Record Drug Effect E4->E5 E6 Washout E5->E6 A1 Measure Current Amplitude E6->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Concentration-Response A2->A3

Caption: General workflow for a patch-clamp pharmacology experiment.

TroubleshootingTree Start Issue with EPAB Experiment Issue1 Unstable Current / Rundown? Start->Issue1 Issue2 Inconsistent Drug Effect? Start->Issue2 Issue3 Slow / Incomplete Washout? Start->Issue3 Sol1a Use Perforated Patch Issue1->Sol1a Yes Sol1b Add ATP/GTP to Pipette Issue1->Sol1b Yes Sol2a Check for Use-Dependence Issue2->Sol2a Yes Sol2b Verify Drug Concentration Issue2->Sol2b Yes Sol3a Increase Washout Time Issue3->Sol3a Yes Sol3b Check Perfusion System Issue3->Sol3b Yes

Caption: A decision tree for troubleshooting common patch-clamp issues.

References

Preventing Ethyl piperidinoacetylaminobenzoate precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Ethyl piperidinoacetylaminobenzoate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as Sulcaine, is a small molecule with the chemical formula C16H22N2O3.[1][2][3] It is indicated for the symptomatic treatment of acute and chronic gastritis.[4] Its key properties are summarized in the table below.

Q2: Why does this compound precipitate in my aqueous experimental media?

Precipitation is a common issue for compounds with low aqueous solubility. This compound has a calculated XLogP3 value between 2.3 and 3.1, indicating it is lipophilic (prefers fatty or non-polar environments over water).[1][2] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium (like cell culture media or buffer), the compound can become supersaturated and crash out of solution.

Q3: What is "supersaturation"?

Supersaturation is a metastable state where a solution contains a higher concentration of a solute than is possible under normal equilibrium conditions.[5] This state is unstable, and any small disturbance, such as temperature changes or the presence of nucleation sites, can trigger rapid precipitation.[5]

Q4: Can the components of my cell culture medium contribute to precipitation?

Yes. Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins.[6][7] High concentrations of salts can reduce the solubility of organic compounds (a "salting-out" effect). Furthermore, interactions between the compound and media components, or pH shifts caused by buffers like bicarbonate, can also lead to precipitation.[6][7]

Quantitative Data Summary

PropertyValueImplication for Solubility
Molecular Formula C16H22N2O3-
Molecular Weight 290.36 g/mol Moderate molecular weight.[1][2]
Melting Point 87 °CIndicates a stable solid form.[1]
XLogP3 (Lipophilicity) ~2.3 - 3.1Indicates poor water solubility.[1][2] The compound is more soluble in organic solvents than in water.
Primary Solvent DMSO, EthanolHigh solubility is expected in these organic solvents for creating stock solutions. A related compound is soluble in ethanol.[8]
Aqueous Media Low SolubilityProne to precipitation upon dilution from an organic stock. The final concentration in aqueous media is limited by its intrinsic solubility.[9]
pH Adjustment pH-dependent (likely)As an amine-containing compound, solubility may increase at a lower pH (acidic conditions) due to protonation.
Temperature Temperature-dependentIncreasing temperature may increase solubility, but can also degrade the compound or affect media components.[6][10]
Co-solvents e.g., PEG, cyclodextrinsMay increase apparent solubility and stability in the final solution.[11][12]

Troubleshooting Guide

Use this guide to diagnose and resolve precipitation issues encountered during your experiments.

Issue: A precipitate or cloudiness appears immediately after adding the compound to the media.

This is the most common precipitation scenario and is typically caused by supersaturation. Follow the diagnostic workflow below.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Media check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure compound is fully dissolved. check_stock->remake_stock No check_final_conc Is final concentration too high? check_stock->check_final_conc Yes remake_stock->start Then retry lower_conc Reduce final concentration. check_final_conc->lower_conc Yes check_mixing Was the dilution performed correctly? check_final_conc->check_mixing No final_solution Problem Solved lower_conc->final_solution improve_mixing Improve mixing technique. (See Protocol 2) check_mixing->improve_mixing No check_media_temp Is media at optimal temperature? check_mixing->check_media_temp Yes improve_mixing->final_solution adjust_temp Warm media to 37°C before adding compound. check_media_temp->adjust_temp No advanced_protocol Still precipitating? Try Advanced Protocols. check_media_temp->advanced_protocol Yes adjust_temp->final_solution

Caption: Troubleshooting workflow for precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for creating a high-concentration stock of this compound.

  • Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) as the primary solvent. Based on its lipophilic nature (XLogP3 ~2.3-3.1), ethanol can also be considered.

  • Calculation : Determine the mass of this compound needed to achieve the desired molarity (e.g., for a 10 mM stock, use 2.904 mg per mL of DMSO).

  • Dissolution :

    • Weigh the compound accurately and add it to an appropriate sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Verification : Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 2: Preparing the Final Working Solution (Standard Dilution)

This protocol describes the critical step of diluting the concentrated stock into your aqueous experimental medium to prevent precipitation.

G cluster_1 Experimental Workflow: Dilution A 1. Prepare warm (37°C) experimental media B 2. Thaw DMSO stock solution at room temperature A->B C 3. Vortex media to create a gentle eddy B->C D 4. Pipette stock solution directly into the vortex, NOT onto the surface C->D E 5. Immediately cap and vortex the final solution for 5-10 seconds D->E F 6. Use immediately or incubate as required by the experiment E->F

Caption: Workflow for preparing the final working solution.

Key Considerations for Protocol 2:

  • Temperature: Pre-warming the media to 37°C often increases the solubility limit of the compound and reduces the risk of thermal shock-induced precipitation.[6]

  • Mixing is Crucial: Adding the stock solution into a vortex ensures rapid and thorough dispersion, preventing localized high concentrations that can trigger precipitation.[13] Never add the media to the concentrated stock.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your media as low as possible, typically below 0.5%, as it can be toxic to cells and may interfere with assays.[14]

Protocol 3: Advanced Method - Using a Co-solvent/Carrier

If precipitation persists at your desired concentration, using a solubility-enhancing agent may be necessary.

  • Select an Agent : Pluronic F-68 (a non-ionic surfactant) or hydroxypropyl-β-cyclodextrin (a cyclic oligosaccharide) are commonly used to improve the solubility and stability of hydrophobic compounds in aqueous media.

  • Preparation :

    • Prepare a stock solution of the selected agent in your experimental medium (e.g., 10% Pluronic F-68).

    • In a separate tube, mix your this compound DMSO stock with the co-solvent stock solution.

    • Allow this mixture to equilibrate for 10-15 minutes.

  • Final Dilution : Add the compound/co-solvent mixture to your final volume of experimental media, following the mixing procedure described in Protocol 2.

  • Validation : Always run a vehicle control (media with the co-solvent and DMSO, but without the compound) to ensure the agent itself does not affect your experimental results.

References

Technical Support Center: Ethyl Piperidinoacetylaminobenzoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of ethyl piperidinoacetylaminobenzoate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided is based on the general chemical properties of benzoate esters, amides, and piperidine-containing compounds, and should be considered as a general guide for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solution?

A1: Based on its chemical structure, which includes an ester, an amide, and a piperidine ring, the primary degradation pathways for this compound in aqueous solution are expected to be hydrolysis of the ethyl ester and amide bonds. Oxidation of the piperidine ring is also a potential degradation route.[1] The rate and extent of these degradation pathways are highly dependent on pH, temperature, and the presence of light or oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide linkages. Generally, for similar compounds, the optimal stability is found in the neutral to slightly acidic pH range. Extreme pH values will likely lead to accelerated degradation.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products are expected to result from the hydrolysis of the ester and amide bonds.

  • Ester Hydrolysis: This would yield piperidinoacetylaminobenzoic acid and ethanol.

  • Amide Hydrolysis: This would lead to the formation of ethyl p-aminobenzoate and piperidinoacetic acid.

  • Oxidative Degradation: Oxidation may lead to the formation of N-oxides or other oxidized species of the piperidine ring.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability data is unavailable, many pharmaceutical compounds are susceptible to photodegradation. It is recommended to protect solutions of this compound from light during storage and handling to minimize the potential for photolytic degradation. Forced degradation studies under UV and visible light should be conducted to determine its photosensitivity.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound concentration in solution.

Possible Cause Troubleshooting Step
Inappropriate pH of the solution Verify the pH of your aqueous solution. Adjust the pH to a neutral or slightly acidic range (e.g., pH 4-7) using appropriate buffers to minimize acid or base-catalyzed hydrolysis.
High storage temperature Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. Avoid storing solutions at room temperature for extended periods.
Exposure to light Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
Presence of oxidizing agents Ensure that the solvents and excipients used are free from peroxides and other oxidizing impurities. Consider purging the solution with an inert gas like nitrogen to remove dissolved oxygen.

Issue 2: Appearance of unknown peaks in HPLC chromatogram during stability testing.

Possible Cause Troubleshooting Step
Degradation of the parent compound Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in identifying the retention times of the potential degradants.
Contamination of the sample or mobile phase Prepare fresh mobile phase and samples. Ensure all glassware and equipment are thoroughly cleaned.
Interaction with excipients Evaluate the compatibility of this compound with the excipients in the formulation by conducting compatibility studies.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the respective buffers to a final concentration of 100 µg/mL.

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 40 °C) in a stability chamber.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to 80 °C for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The results will help in identifying potential degradation products and establishing the degradation pathway.[2]

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 40 °C

pHk (h⁻¹)t₉₀ (h)
2.00.0254.2
4.00.00521.0
6.00.00252.5
8.00.01010.5
10.00.0502.1

This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60 °C, 24 h15%Piperidinoacetylaminobenzoic acid
0.1 M NaOH, 60 °C, 24 h25%Ethyl p-aminobenzoate, Piperidinoacetic acid
3% H₂O₂, RT, 24 h10%N-oxide of piperidine ring
80 °C, 48 h5%Minor unidentified products
UV light (254 nm)8%Photodegradation products

This data is hypothetical and for illustrative purposes only. Actual degradation products and percentages must be determined experimentally.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Piperidinoacetylaminobenzoic acid Piperidinoacetylaminobenzoic acid This compound->Piperidinoacetylaminobenzoic acid Ester Hydrolysis (Acid/Base Catalyzed) Ethyl p-aminobenzoate Ethyl p-aminobenzoate This compound->Ethyl p-aminobenzoate Amide Hydrolysis (Acid/Base Catalyzed) N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidizing Agent (e.g., H2O2) p-Aminobenzoic acid p-Aminobenzoic acid Piperidinoacetylaminobenzoic acid->p-Aminobenzoic acid Amide Hydrolysis Ethyl p-aminobenzoate->p-Aminobenzoic acid Ester Hydrolysis

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Dilution in Buffers (pH 2-10) Dilution in Buffers (pH 2-10) Stock Solution->Dilution in Buffers (pH 2-10) Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Incubation at 40°C Incubation at 40°C Dilution in Buffers (pH 2-10)->Incubation at 40°C pH Stability Stability-Indicating HPLC Stability-Indicating HPLC Acid Hydrolysis->Stability-Indicating HPLC Base Hydrolysis->Stability-Indicating HPLC Oxidation->Stability-Indicating HPLC Thermal->Stability-Indicating HPLC Photolytic->Stability-Indicating HPLC Quantification of Parent Drug Quantification of Parent Drug Stability-Indicating HPLC->Quantification of Parent Drug Identification of Degradants Identification of Degradants Stability-Indicating HPLC->Identification of Degradants Incubation at 40°C->Stability-Indicating HPLC

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Overcoming Potential Off-Target Effects of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ethyl piperidinoacetylaminobenzoate in various assays. Due to the limited publicly available experimental data on the specific off-target profile of this compound, this guide focuses on a predictive approach, outlining how to identify and validate potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary use?

This compound is a small molecule indicated for the symptomatic treatment of acute and chronic gastritis. Its precise mechanism of action for this indication is not extensively detailed in publicly available literature.

Q2: Why should I be concerned about off-target effects when using this compound in my assays?

Q3: Are there known off-target interactions for this compound?

Currently, there is no significant public data detailing the experimental off-target binding profile of this compound. Therefore, a proactive approach involving computational prediction followed by experimental validation is recommended to understand its selectivity.

Q4: How can I predict the potential off-targets of this compound?

Several in silico tools can predict potential protein targets of a small molecule based on its chemical structure. These web-based servers compare the structure of this compound to databases of known ligands for a wide range of protein targets. Recommended tools include:

  • SwissTargetPrediction: Predicts the most probable protein targets based on a combination of 2D and 3D similarity measures.

  • Similarity Ensemble Approach (SEA): Compares the chemical similarity of a compound to sets of known ligands for different protein targets.

  • SuperPred: Predicts drug-target interactions and provides a likelihood score for each prediction.

Q5: What kind of results can I expect from these prediction tools?

These tools typically provide a ranked list of potential protein targets. The results are often presented with a probability or confidence score, indicating the likelihood of interaction. It is important to consider targets with high prediction scores from multiple tools as higher priority candidates for experimental validation.

Troubleshooting Guide: Unexpected Assay Results

This guide will help you troubleshoot unexpected results that may be due to off-target effects of this compound.

Problem 1: Inconsistent or non-reproducible results in a cell-based assay.

Possible Cause Troubleshooting Step
Off-target activity affecting cell health or a parallel signaling pathway.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the working concentration of this compound to rule out overt cytotoxicity. 2. Use in silico prediction tools to identify potential off-targets that are expressed in your cell line. 3. If a likely off-target is identified, use a known selective inhibitor for that target as a control to see if it phenocopies the effect of this compound.
Compound instability or degradation leading to active metabolites with different target profiles.1. Assess the stability of this compound in your assay medium over the time course of the experiment using LC-MS. 2. If degradation is observed, consider reducing the incubation time or using a more stable analog if available.

Problem 2: Discrepancy between biochemical and cell-based assay results.

Possible Cause Troubleshooting Step
An off-target in the cellular context is modulating the primary target's pathway.1. Generate a list of predicted off-targets using the in silico tools mentioned in the FAQs. 2. Cross-reference this list with known signaling pathways that could influence your primary target's activity. 3. Use techniques like siRNA or CRISPR to knock down the expression of the putative off-target and observe the effect on the activity of this compound.
Poor cell permeability of the compound.1. Determine the cell permeability of this compound using a PAMPA or Caco-2 assay. 2. If permeability is low, consider using a higher concentration in the cell-based assay (if not limited by solubility or cytotoxicity) or using a cell line with higher expression of relevant transporters.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines the general steps for using web-based target prediction tools.

  • Obtain the chemical structure of this compound. The SMILES string for the compound is CCOC(=O)c1ccc(cc1)NC(=O)CN2CCCCC2.

  • Access a prediction server (e.g., SwissTargetPrediction, SEA, or SuperPred).

  • Input the SMILES string into the query field of the server.

  • Select the appropriate organism (e.g., Homo sapiens).

  • Run the prediction.

  • Analyze the results. Pay close attention to the targets with the highest probability scores. Look for consensus predictions across different servers.

  • Prioritize predicted targets for experimental validation based on their prediction scores and biological relevance to your assay system.

Protocol 2: Biochemical Validation of a Predicted Kinase Off-Target

This protocol describes a generic kinase activity assay to validate a predicted interaction.

  • Reagents and Materials:

    • Recombinant active kinase (the predicted off-target).

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase assay buffer.

    • This compound stock solution (in DMSO).

    • A known inhibitor of the kinase (positive control).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound and the positive control inhibitor in the kinase assay buffer.

    • In a 384-well plate, add the kinase, substrate, and either the compound dilution, positive control, or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value.

Protocol 3: Cellular Validation of an Off-Target using a Reporter Assay

This protocol provides a framework for validating an off-target in a cellular context.

  • Reagents and Materials:

    • A cell line endogenously expressing the predicted off-target.

    • A reporter construct that measures the activity of the signaling pathway downstream of the predicted off-target (e.g., a luciferase or fluorescent protein reporter).

    • Transfection reagent.

    • This compound stock solution.

    • A known activator or inhibitor of the off-target's pathway.

    • Cell culture medium and supplements.

    • Lysis buffer and reporter assay reagent.

  • Procedure:

    • Transfect the cells with the reporter construct.

    • Plate the transfected cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of this compound, the known pathway modulator (positive control), or DMSO (vehicle control).

    • Incubate for a period sufficient to elicit a reporter response.

    • Lyse the cells and measure the reporter signal according to the manufacturer's protocol.

    • Analyze the dose-response effect of this compound on the reporter signal.

Data Presentation

Table 1: Hypothetical In Silico Off-Target Prediction Results for this compound

Target ClassPredicted TargetSwissTargetPrediction (Probability)SEA (E-value)SuperPred (Score)
KinaseAurora Kinase A0.651.2e-80.78
GPCRDopamine Receptor D20.585.6e-70.72
EnzymeCarbonic Anhydrase II0.452.1e-60.65
Ion ChannelhERG0.328.9e-50.55

Note: The data in this table is purely illustrative and does not represent actual prediction results.

Table 2: Hypothetical Experimental Validation Data

Assay TypeTargetMetricThis compoundKnown Selective Ligand
BiochemicalAurora Kinase AIC505.2 µMAlisertib (0.01 µM)
Cell-basedDopamine D2 ReporterEC5012.8 µMHaloperidol (0.05 µM)
BiochemicalCarbonic Anhydrase IIKi> 50 µMAcetazolamide (0.1 µM)
ElectrophysiologyhERGIC5035.7 µMDofetilide (0.01 µM)

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_insilico In Silico Prediction cluster_validation Experimental Validation cluster_mitigation Mitigation Strategy smiles This compound (SMILES) prediction_tools SwissTargetPrediction SEA SuperPred smiles->prediction_tools predicted_targets Ranked List of Potential Off-Targets prediction_tools->predicted_targets biochemical Biochemical Assays (e.g., Kinase Activity) predicted_targets->biochemical cellular Cell-based Assays (e.g., Reporter Gene) predicted_targets->cellular confirmation Confirmation of Off-Target Activity biochemical->confirmation cellular->confirmation synthesis Synthesize Analogs with Improved Selectivity confirmation->synthesis assay_modification Assay Design Modification (e.g., use knockout cells) confirmation->assay_modification

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathway compound This compound primary_target Primary Target compound->primary_target off_target Predicted Off-Target (e.g., Aurora Kinase A) compound->off_target downstream_primary Downstream Signaling primary_target->downstream_primary phenotype_primary Intended Phenotype downstream_primary->phenotype_primary downstream_off_target Downstream Signaling off_target->downstream_off_target downstream_off_target->downstream_primary phenotype_off_target Unintended Phenotype downstream_off_target->phenotype_off_target

Caption: Illustrative signaling pathways showing on- and off-target effects.

Technical Support Center: Minimizing Cytotoxicity of Ethyl Piperidinoacetylaminobenzoate in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ethyl piperidinoacetylaminobenzoate in long-term in vitro studies. The focus is on practical strategies to minimize cytotoxicity and ensure the reliability of experimental outcomes.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the long-term culture of cells in the presence of this compound.

Problem 1: Progressive Decrease in Cell Viability Over Time

Possible Causes:

  • Compound Instability: this compound may degrade in culture medium over extended periods, leading to the formation of more toxic byproducts.

  • Cumulative Cytotoxicity: Even at sub-lethal initial concentrations, prolonged exposure can lead to a gradual accumulation of cellular damage.

  • Nutrient Depletion/Waste Accumulation: Long-term cultures can suffer from depletion of essential nutrients and the buildup of metabolic waste products, which can exacerbate the cytotoxic effects of the compound.

Solutions:

  • Medium Refreshment: Implement a regular schedule for partial or complete medium changes to replenish nutrients, remove waste, and maintain a stable concentration of the parent compound. The frequency will depend on the cell type and its metabolic rate.

  • Stability Assessment: Evaluate the stability of this compound in your specific cell culture medium over the intended duration of the experiment. This can be done using analytical methods such as HPLC.

  • Dose Optimization: Perform a thorough dose-response and time-course experiment to identify the highest concentration that maintains acceptable cell viability for the entire duration of the study.

Problem 2: Increased Apoptosis Observed in Treated Cells

Possible Causes:

  • Mitochondrial Dysfunction: The compound may be inducing mitochondrial stress, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Activation of Caspase Cascade: this compound might be triggering the intrinsic or extrinsic apoptosis pathways, resulting in the activation of executioner caspases like caspase-3.

  • Imbalance of Apoptosis-Regulating Proteins: The compound could be altering the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Solutions:

  • Mitochondrial Protectants: Consider co-treatment with antioxidants that target mitochondria, such as MitoQ or N-acetylcysteine (NAC), to mitigate oxidative stress.

  • Apoptosis Pathway Analysis: Utilize specific assays to investigate the apoptotic pathway involved. For example, measure caspase-8 and caspase-9 activity to differentiate between the extrinsic and intrinsic pathways, respectively.

  • Gene and Protein Expression Analysis: Assess the expression of key apoptosis-related genes and proteins (e.g., Bcl-2 family members) using techniques like qPCR or Western blotting to understand the underlying mechanism.

Problem 3: Evidence of Oxidative Stress in Cell Cultures

Possible Causes:

  • Generation of Reactive Oxygen Species (ROS): The metabolism of this compound by cells could lead to the production of ROS.

  • Depletion of Endogenous Antioxidants: The compound may be depleting the cells' natural antioxidant defenses, such as glutathione (GSH).

Solutions:

  • Antioxidant Supplementation: Supplement the culture medium with antioxidants like Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), or N-acetylcysteine (NAC).

  • Measurement of Oxidative Stress Markers: Quantify ROS levels using fluorescent probes (e.g., DCFH-DA) and measure the levels of key cellular antioxidants like GSH.

  • Serum Concentration: Be aware that the concentration of serum in the medium can influence the extent of oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the first step to minimize the cytotoxicity of this compound in my long-term experiment?

A1: The crucial first step is to perform a comprehensive dose-response and time-course study. This will allow you to determine the No-Observed-Adverse-Effect Level (NOAEL) and the IC50 (half-maximal inhibitory concentration) at different time points. This data is essential for selecting appropriate, non-lethal concentrations for your long-term experiments.

Q2: How can I differentiate between cytotoxicity and cytostatic effects?

A2: It is important to assess both cell viability and cell proliferation. A cytotoxic effect leads to a decrease in the number of viable cells, while a cytostatic effect inhibits cell proliferation without necessarily causing cell death. You can use a combination of assays: a viability assay (e.g., MTT or trypan blue exclusion) to count live cells and a proliferation assay (e.g., Ki-67 staining or EdU incorporation) to measure the rate of cell division.

Q3: Can the choice of cell culture medium affect the cytotoxicity of the compound?

A3: Yes, absolutely. Components in the medium, such as serum proteins, can bind to the compound, reducing its effective concentration and apparent cytotoxicity. Additionally, some media components can influence the stability of the compound or the cellular response to it. It is recommended to use a consistent and well-defined medium formulation throughout your studies.

Q4: What are the key signaling pathways I should investigate if I observe cytotoxicity?

A4: Key pathways to investigate include the intrinsic and extrinsic apoptosis pathways, oxidative stress response pathways, and cell cycle regulation pathways. Analyzing markers within these pathways can provide mechanistic insights into how this compound is affecting the cells.

Quantitative Data Summary

Cell LineAssay TypeTime PointIC50 (µM)NOAEL (µM)
HepG2MTT24h15025
MTT48h11015
MTT72h7510
SH-SY5YLDH Release24h20050
LDH Release48h16030
LDH Release72h12020

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Assessment of Apoptosis by Caspase-3/7 Activity Assay

  • Principle: This assay uses a proluminescent caspase-3/7 substrate that is cleaved by activated caspase-3 and -7 in apoptotic cells, releasing a substrate for luciferase that generates a luminescent signal.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat as described for the MTT assay.

    • At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

3. Measurement of Mitochondrial Membrane Potential (MMP)

  • Principle: The fluorescent dye JC-1 accumulates in the mitochondria of healthy cells as aggregates that fluoresce red. In apoptotic cells with decreased MMP, JC-1 remains in the cytoplasm as monomers that fluoresce green. The ratio of red to green fluorescence is a measure of MMP.

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and treat with the compound.

    • At the end of the incubation, add JC-1 dye to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity at both red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) wavelengths using a fluorescence plate reader.

    • Calculate the ratio of red to green fluorescence.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cells treatment Treat with Ethyl piperidinoacetylaminobenzoate start->treatment incubation Long-term Incubation treatment->incubation viability Cell Viability (MTT/LDH) incubation->viability apoptosis Apoptosis (Caspase Activity) incubation->apoptosis mmp Mitochondrial Health (MMP) incubation->mmp ros Oxidative Stress (ROS levels) incubation->ros data_analysis Analyze Data (IC50, NOAEL) viability->data_analysis apoptosis->data_analysis mmp->data_analysis ros->data_analysis interpretation Interpret Results & Troubleshoot data_analysis->interpretation

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway compound This compound ros ↑ ROS Production compound->ros mitochondria Mitochondrial Dysfunction (↓ MMP) compound->mitochondria ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Troubleshooting_Logic cluster_yes cluster_no cluster_solutions start Decreased Cell Viability? check_apoptosis Check for Apoptosis Markers start->check_apoptosis Yes check_proliferation Assess Cell Proliferation start->check_proliferation No check_ros Measure Oxidative Stress check_apoptosis->check_ros optimize_dose Optimize Compound Dose check_apoptosis->optimize_dose add_antioxidants Add Antioxidants check_ros->add_antioxidants continue_exp Continue Experiment check_proliferation->continue_exp

Adjusting pH for optimal Ethyl piperidinoacetylaminobenzoate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl piperidinoacetylaminobenzoate. The content is designed to address common issues encountered during experiments, with a focus on the critical role of pH in achieving optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While specific literature on this compound's mechanism is limited, its structural similarity to other local anesthetics, such as Benzocaine, suggests it likely functions as a sodium channel blocker.[1] These agents typically exist in both a non-ionized and an ionized form. The non-ionized form, being more lipid-soluble, is able to cross the neural membrane. Once inside the cell, it re-equilibrates to the ionized form, which then binds to and blocks the intracellular side of voltage-gated sodium channels. This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of pain signals.

Q2: Why is pH a critical factor for the activity of this compound?

A2: As a weak base, the activity of this compound is highly dependent on the pH of the experimental medium. The pH determines the equilibrium between the non-ionized and ionized forms of the molecule. The non-ionized form is essential for membrane permeation to reach its intracellular target, while the ionized form is the active species that blocks the sodium channel.[2][3][4] An inappropriate pH can lead to poor membrane penetration or an insufficient concentration of the active ionized form at the target site, resulting in diminished or inconsistent activity.

Q3: What is the expected effect of a low vs. high pH on the activity of this compound?

A3:

  • Low pH (Acidic): In an acidic environment, a higher proportion of this compound will be in its ionized form. This reduces its ability to cross the lipid-rich nerve cell membrane, which can result in a slower onset of action and reduced potency.[2][5]

  • High pH (Alkaline): A more alkaline environment favors the non-ionized, lipid-soluble form, facilitating faster diffusion across the nerve membrane and a quicker onset of action.[4][5] However, the pH should not be so high as to prevent the formation of the active ionized species intracellularly.

Q4: How does the ester linkage in this compound affect its stability at different pH values?

A4: The ethyl ester group in the molecule is susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This hydrolysis can be influenced by pH:

  • Acidic Conditions: Ester hydrolysis can be catalyzed by acidic conditions. Some ethyl esters have been shown to undergo rapid non-enzymatic hydrolysis at a pH below 4.6.[6]

  • Alkaline Conditions: The ester linkage is also susceptible to base-catalyzed hydrolysis.

  • Enzymatic Hydrolysis: Biological preparations may contain esterases that can enzymatically cleave the ester bond. The activity of these enzymes is also pH-dependent, often with an optimal pH in the neutral to slightly alkaline range (e.g., 7.6-8.6).[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no activity of this compound The experimental buffer pH is too low, leading to poor membrane permeability.Prepare fresh solutions and adjust the buffer to a slightly alkaline pH (e.g., 7.4 - 8.0). Verify the final pH of the solution after the addition of the compound.
The compound has degraded due to hydrolysis in an inappropriate pH buffer.Prepare fresh stock solutions in a suitable organic solvent and dilute into the aqueous buffer immediately before the experiment. For storage of aqueous solutions, consider a slightly acidic pH (e.g., pH 5-6) to minimize base-catalyzed hydrolysis, but be mindful of potential acid-catalyzed hydrolysis.[7]
Inconsistent or variable results between experiments The pH of the experimental buffer is not consistent across different experimental setups.Always use a calibrated pH meter to verify the pH of your buffers before each experiment. Ensure that the addition of the compound or other reagents does not significantly alter the final pH.
The compound is precipitating out of the solution due to its low aqueous solubility at the tested pH.Visually inspect the solution for any precipitation. Consider using a co-solvent or adjusting the pH to improve solubility. Note that the non-ionized form, which is more prevalent at higher pH, may be less water-soluble.
Delayed onset of action The pH of the medium is too low, slowing down the diffusion of the compound across the cell membrane.Increase the pH of the experimental buffer to favor the non-ionized form of the compound, which should lead to a faster onset of action.[2][4]

Data Presentation

Table 1: General pH-Activity Relationship for Local Anesthetics

pH EnvironmentPredominant FormMembrane PermeabilityOnset of ActionPotency
Acidic (e.g., pH < 7.0) IonizedLowSlowerReduced
Physiological (e.g., pH 7.4) MixedModerateModerateModerate
Alkaline (e.g., pH > 7.6) Non-ionizedHighFasterIncreased (to a point)

Note: This table represents a generalized trend for local anesthetics. The optimal pH for this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Activity using Patch-Clamp Electrophysiology

This protocol provides a general method to assess the inhibitory effect of this compound on voltage-gated sodium channels at various pH values.

1. Cell Preparation:

  • Culture a suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific Nav subtype).
  • Plate the cells onto glass coverslips for electrophysiological recording.

2. Solution Preparation:

  • Internal Solution (Pipette Solution): Prepare a solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. Adjust the pH to 7.3 with CsOH.
  • External Solutions: Prepare a base external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 Glucose.
  • Divide the base external solution into several aliquots and adjust the pH of each to the desired test values (e.g., 6.5, 7.0, 7.4, 8.0, 8.5) using appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH, and Trizma for alkaline pH).
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute the stock solution into each of the external solutions of different pH to achieve the final desired concentration. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.
  • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of sodium channels.
  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).
  • Establish a stable baseline recording in the drug-free external solution at a specific pH.
  • Perfuse the cell with the external solution containing this compound at the same pH and record the inhibition of the sodium current until a steady-state block is achieved.
  • Repeat the procedure for each pH value.

4. Data Analysis:

  • Measure the peak sodium current amplitude before and after drug application for each pH.
  • Calculate the percentage of inhibition for each pH.
  • Plot the percentage of inhibition as a function of pH to determine the optimal pH for activity.

Protocol 2: pH-Dependent Stability Assay using HPLC

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.

1. Solution Preparation:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
  • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for HPLC analysis.

2. Incubation:

  • Incubate the solutions at a controlled temperature (e.g., 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately quench any further degradation by adding a suitable quenching agent or by flash freezing.

3. HPLC Analysis:

  • Analyze the samples using a validated reverse-phase HPLC method with UV detection at the appropriate wavelength for this compound.
  • The mobile phase composition and gradient should be optimized to achieve good separation of the parent compound from any potential degradation products.

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point for each pH.
  • Plot the concentration of this compound as a function of time for each pH.
  • Determine the degradation rate constant (k) and the half-life (t½) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

Visualizations

pH_Activity_Pathway cluster_extracellular Extracellular (High pH) cluster_membrane Nerve Membrane cluster_intracellular Intracellular (Physiological pH) EPAB_non_ionized EPAB (Non-ionized) membrane Lipid Bilayer EPAB_non_ionized->membrane Diffusion EPAB_ionized EPAB (Ionized) membrane->EPAB_ionized Equilibration Na_channel Sodium Channel EPAB_ionized->Na_channel Blockade

Caption: pH-dependent mechanism of this compound (EPAB) action.

Troubleshooting_Workflow start Experiment Start: Low/No Activity check_pH Is the buffer pH optimal (slightly alkaline)? start->check_pH adjust_pH Adjust buffer to optimal pH range (e.g., 7.4-8.0) and re-run check_pH->adjust_pH No check_degradation Could the compound have degraded? check_pH->check_degradation Yes end_success Activity Restored adjust_pH->end_success prepare_fresh Prepare fresh stock and working solutions. Minimize time in aqueous buffer. check_degradation->prepare_fresh Yes check_solubility Is the compound fully dissolved? check_degradation->check_solubility No prepare_fresh->end_success optimize_solubility Optimize solubility (e.g., co-solvent). Verify no precipitation. check_solubility->optimize_solubility No end_fail Consult further literature or perform stability/activity profiling check_solubility->end_fail Yes optimize_solubility->end_success

Caption: Troubleshooting workflow for low activity of this compound.

References

Best practices for storing and handling Ethyl piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl piperidinoacetylaminobenzoate

Disclaimer: The compound "this compound" is also known by other names such as Sulcaine, Nichicaine, and EPAB.[1] The following guidelines are based on general best practices for handling similar benzoate ester and piperidine compounds.[1] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and accurate safety and handling information. All experimental protocols and data presented are for illustrative purposes and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: As a standard practice for many powdered research chemicals, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to keep it protected from light and moisture to prevent degradation. Refer to the manufacturer's SDS for specific temperature recommendations.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: When handling this compound, especially in powdered form, appropriate PPE should be worn to prevent skin and respiratory exposure.[2] This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2] If there is a risk of generating dust, a respirator may be necessary.[2]

Q3: How should I properly dispose of waste containing this compound?

A: Waste disposal should be in accordance with local, state, and federal regulations. In general, chemical waste should not be disposed of down the drain. It should be collected in a designated, labeled waste container and disposed of through a licensed chemical waste disposal company.

Q4: Is this compound soluble in aqueous solutions?

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or poor solubility of the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Verify the appropriate solvent from literature or the manufacturer's data sheet.

    • Try gentle heating or sonication to aid dissolution.

    • Consider using a different solvent, such as DMSO or DMF, to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Issue 2: Degradation of the compound in solution.

  • Possible Cause: Benzoate esters can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[3]

  • Troubleshooting Steps:

    • Prepare fresh solutions before each experiment.

    • If storing solutions, aliquot and freeze them at -20°C or -80°C.

    • Buffer the solution to a pH where the compound is most stable, if known.

    • Avoid prolonged exposure to high temperatures.

Issue 3: Variability in experimental results.

  • Possible Cause: This can be due to a variety of factors, including inconsistent solution preparation, compound degradation, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Ensure accurate and consistent weighing of the compound and measurement of solvent volumes.

    • Follow a standardized protocol for solution preparation.

    • Confirm the stability of the compound under your specific experimental conditions.

    • Calibrate all instruments used in the experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H22N2O3[1]
Molecular Weight 290.36 g/mol [1]
CAS Number 41653-21-8[1]

Table 2: Illustrative Solubility Data

SolventSolubility (at 25°C)
Water< 0.1 mg/mL
Ethanol~10 mg/mL
DMSO> 50 mg/mL
DMF> 50 mg/mL

Note: The solubility data in Table 2 is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 2.9036 mg (Molarity x Volume x Molecular Weight).

    • Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow Experimental Workflow for Cell-Based Assay prep Prepare 10 mM Stock Solution in DMSO dilute Dilute Stock to Working Concentration in Media prep->dilute treat Treat Cells with Compound dilute->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data assay->analyze

Caption: A typical experimental workflow for using this compound in a cell-based assay.

Troubleshooting_Solubility Troubleshooting Poor Compound Solubility start Compound Precipitates in Aqueous Solution check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_conc Is the final concentration too high? check_stock->check_conc Yes remake_stock->check_conc lower_conc Lower the working concentration. check_conc->lower_conc Yes add_solubilizer Consider adding a solubilizing agent (e.g., Pluronic F-68). check_conc->add_solubilizer No end Problem Resolved lower_conc->end add_solubilizer->end

Caption: A decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Ethyl Piperidinoacetylaminobenzoate Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the bioactivity of Ethyl piperidinoacetylaminobenzoate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific literature on this compound's mechanism is sparse, it is structurally related to other local anesthetics like ethyl aminobenzoate (benzocaine)[1]. Therefore, its primary mechanism of action is expected to be the blockade of voltage-gated sodium channels in neuronal cell membranes[1]. By binding to these channels, it prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect[1].

Q2: I am observing lower-than-expected potency in my in vivo experiments. What are the potential causes?

A2: Lower-than-expected potency can stem from several factors:

  • Drug Formulation and Solubility: this compound is a benzoate ester[2]. Ensure it is fully dissolved in a biocompatible vehicle. Poor solubility can lead to a lower effective concentration at the target site. Consider using solubilizing agents, but first, verify their compatibility with your experimental model as they can have their own biological effects.

  • Route of Administration and Bioavailability: The method of administration (e.g., subcutaneous injection, topical application) significantly impacts the drug's access to the target nerves[3][4]. Ensure your administration technique is consistent and accurate.

  • Animal Model Variability: Biological factors such as the age, weight, and strain of the animal model can influence drug metabolism and response[3]. Use a homogenous population of animals for your studies.

  • Tissue Penetration: The physicochemical properties of the compound, such as its lipophilicity, will determine its ability to penetrate tissues and reach the nerve fibers.

Q3: The duration of the anesthetic effect is highly variable between my experimental subjects. How can I reduce this variability?

A3: Variability in the duration of action is a common challenge in local anesthetic research. To minimize this:

  • Standardize Injection Volume and Location: Precise and consistent administration to the same anatomical location is crucial[5][6]. For infiltration anesthesia models, ensure the injection depth and volume are uniform across all subjects[3].

  • Control of Experimental Conditions: Maintain consistent environmental conditions (e.g., temperature) for your animal subjects, as this can affect drug metabolism and nerve excitability[6].

  • Objective Endpoint Measurement: Utilize quantitative and objective measures of anesthesia, such as the tail-flick latency or vocalization threshold to electrical stimuli, to reduce subjective bias in assessing the anesthetic effect[3][5][7].

Troubleshooting Guide

Issue: Inconsistent results in in vitro sodium channel blockade assays.
Potential Cause Troubleshooting Steps
Cell Line Variability Ensure consistent cell passage number and health. Regularly check for mycoplasma contamination. Use a stable, well-characterized cell line expressing the sodium channel subtype of interest.
Compound Stability in Media Prepare fresh solutions of this compound for each experiment. Assess the compound's stability in your assay buffer over the time course of the experiment.
Electrophysiology Patch-Clamp Issues Maintain a high-quality seal resistance. Monitor for changes in pipette resistance. Ensure the voltage clamp is functioning correctly and that the cell is properly clamped.
Inaccurate Concentration Verify the stock solution concentration. Perform serial dilutions carefully and use calibrated pipettes.
Issue: High variability in in vivo analgesic/anesthetic effect.
Potential Cause Troubleshooting Steps
Incorrect Injection Technique Ensure proper training on the specific injection method (e.g., subcutaneous, sciatic nerve block). Use appropriate needle sizes and injection volumes for the animal model[3][4].
Animal Stress Acclimatize animals to the experimental setup and handling to minimize stress-induced hormonal changes that can affect pain perception.
Subjective Assessment of Anesthesia Employ objective, quantifiable endpoints like the tail-flick test or von Frey filaments to measure sensory block[5].
Pharmacokinetic Variability Use age- and weight-matched animals to reduce variability in drug absorption, distribution, metabolism, and excretion.

Quantitative Data Summary

The following table presents hypothetical data from an in vivo mouse tail-flick assay to illustrate the kind of quantitative results you might expect and how variability could be presented.

Treatment Group Concentration (%) N Mean Duration of Anesthesia (minutes) ± SD Time to Peak Effect (minutes) ± SD
Vehicle Control-102.1 ± 1.5N/A
This compound0.51025.4 ± 5.210.2 ± 2.1
This compound1.01045.8 ± 7.89.8 ± 2.5
This compound2.01068.2 ± 9.110.5 ± 2.3
Positive Control (Lidocaine)2.01055.6 ± 6.58.5 ± 1.9

This table contains illustrative data and is not based on published results for this compound.

Experimental Protocols

Protocol 1: Mouse Tail-Flick Test for Local Anesthetic Assessment

This protocol is adapted from methodologies used to quantify the duration of local anesthetic-induced conduction block[5].

  • Animal Handling and Baseline Measurement:

    • Acclimatize mice to the testing apparatus.

    • Determine the baseline tail-flick latency (TFL) by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A typical baseline TFL is between 1.0 and 2.5 seconds[5].

    • Establish a cut-off time (e.g., 10 seconds) to prevent tissue damage.

  • Drug Administration:

    • Inject two 20 µL aliquots of the test compound (this compound at desired concentrations) or vehicle control on opposite sides of the base of the tail[5].

  • Assessment of Anesthetic Effect:

    • Measure the TFL at regular intervals (e.g., every 10 minutes) after injection[5].

    • Sensory block is considered present if the TFL is significantly increased (e.g., ≥ 4 seconds)[5].

    • The duration of local anesthesia is defined as the time from injection until the TFL returns to below the threshold for sensory block[5].

  • Data Analysis:

    • Plot the TFL over time for each group.

    • Calculate the mean duration of anesthesia and standard deviation for each group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
  • Cell Culture:

    • Culture a cell line stably expressing the voltage-gated sodium channel of interest (e.g., Nav1.7) in appropriate media.

    • Plate cells onto glass coverslips for recording.

  • Solution Preparation:

    • Prepare an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings at room temperature.

    • Use a voltage protocol to elicit sodium currents. For example, hold the cell at -100 mV and apply a depolarizing step to 0 mV for 20 ms.

    • Establish a stable baseline recording of the sodium current in the external solution.

  • Compound Application and Data Acquisition:

    • Perfuse the cells with the external solution containing different concentrations of this compound.

    • Record the sodium current at each concentration until a steady-state block is achieved.

    • Wash out the compound to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Mechanism_of_Action cluster_neuron Neuron cluster_drug Mechanism of Block Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse->Na_Channel_Open triggers opening Na_Influx Na+ Influx Na_Channel_Open->Na_Influx allows Depolarization Depolarization Na_Influx->Depolarization causes Propagation Impulse Propagation Depolarization->Propagation Drug Ethyl piperidinoacetyl- aminobenzoate Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Drug->Na_Channel_Blocked binds to and blocks No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx prevents No_Depolarization No Depolarization No_Na_Influx->No_Depolarization No_Propagation No Impulse Propagation (Anesthesia) No_Depolarization->No_Propagation Troubleshooting_Workflow Start Experiment Shows High Variability Check_Protocol Review Experimental Protocol Start->Check_Protocol Consistent_Protocol Is the protocol standardized? Check_Protocol->Consistent_Protocol Check_Reagents Verify Reagent Quality and Concentration Reagents_OK Are reagents fresh and validated? Check_Reagents->Reagents_OK Check_Equipment Calibrate and Check Equipment Equipment_OK Is equipment functioning correctly? Check_Equipment->Equipment_OK Check_Model Assess Animal Model or Cell Line Health Model_OK Is the biological model consistent? Check_Model->Model_OK Consistent_Protocol->Check_Reagents Yes Refine_Protocol Refine and Standardize Protocol Steps Consistent_Protocol->Refine_Protocol No Reagents_OK->Check_Equipment Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Equipment_OK->Check_Model Yes Service_Equipment Service or Replace Equipment Equipment_OK->Service_Equipment No Source_New_Model Source New Batch of Animals/Cells Model_OK->Source_New_Model No Rerun Rerun Experiment Model_OK->Rerun Yes Refine_Protocol->Rerun Prepare_Fresh->Rerun Service_Equipment->Rerun Source_New_Model->Rerun

References

Optimizing incubation time for Ethyl piperidinoacetylaminobenzoate treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ethyl piperidinoacetylaminobenzoate is not a widely documented compound. The following information is based on the inferred properties from its chemical structure, drawing parallels with related compounds like piperidine and aminobenzoate derivatives. The primary hypothesized mechanism of action is the modulation of ion channels, similar to local anesthetics.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its potential mechanism of action?

A1: Based on its structural components, this compound is likely a bioactive small molecule. The piperidine moiety is a common feature in many pharmaceuticals, contributing to a wide range of biological activities.[1][2][3][4][5] The ethyl aminobenzoate portion is structurally related to local anesthetics like benzocaine, which are known to block voltage-gated sodium channels.[6][7][8][9] Therefore, a primary hypothesized mechanism of action for this compound is the inhibition of nerve impulses by blocking sodium channels in neuronal membranes.[6][7]

Q2: What are the primary research applications for this compound?

A2: Given its hypothesized mechanism as a sodium channel blocker, this compound would be relevant for research in areas such as:

  • Neuropharmacology

  • Pain management and novel anesthetic development

  • Studying the effects of ion channel modulation on cellular processes

Q3: How should I store this compound?

A3: As with most small molecule compounds, it should be stored in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended. Once in solution, stability may vary, so it is advisable to make fresh solutions for each experiment or to conduct stability tests for your specific solvent and storage conditions.[10]

Experimental Design

Q4: What is a good starting concentration for my experiments?

A4: A good starting point is to perform a literature search for compounds with similar structures.[10] If no direct analogs are found, a wide concentration range should be tested in a preliminary experiment. A dose-response curve starting from a low nanomolar range and going up to the high micromolar range (e.g., 1 nM to 100 µM) is recommended to determine the optimal working concentration.[10]

Q5: How do I determine the optimal incubation time?

A5: The optimal incubation time is critical and can vary significantly between cell types and the specific biological question being addressed.[11] It is recommended to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of the compound and then performing your assay at multiple time points (e.g., 1, 6, 12, 24, 48, and 72 hours).[12] The ideal incubation time will be the point at which the desired biological effect is maximal and reproducible. For some fast-acting compounds, shorter incubation times may be sufficient, while for others that affect cellular processes like proliferation, longer times are necessary.[13][14]

Q6: What are the appropriate controls for my experiment?

A6: It is crucial to include the following controls in your experimental setup:

  • Untreated Control: Cells that are not exposed to the compound or the vehicle.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., DMSO, ethanol) at the same final concentration as in the experimental wells. This is essential to ensure that the observed effects are due to the compound and not the solvent.[10]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of the compound Incubation time is too short. Perform a time-course experiment to determine the optimal duration of treatment.[10][15] Some cellular responses may take longer to manifest.[13]
Compound concentration is too low. Conduct a dose-response experiment with a wider range of concentrations to find the effective dose.[10]
Compound has low solubility or has precipitated. Visually inspect the media for any precipitate. Consider using a different solvent or vortexing the stock solution thoroughly before dilution.
The chosen cell line is not sensitive to the compound's mechanism of action. If possible, test the compound on a different cell line that is known to be sensitive to similar drugs (e.g., a neuronal cell line for a sodium channel blocker).
High cell death in both treated and control wells Solvent toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[16] Run a vehicle-only toxicity test.
Poor cell health. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experiments Variability in incubation time. Use a precise timer and be consistent with the incubation period across all experiments.
Inconsistent cell seeding density. Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug response.[16]
Compound degradation. Prepare fresh dilutions of the compound from a frozen stock for each experiment to avoid degradation of the working solution.[10]
Unexpected increase in the measured response at high concentrations Off-target effects. High concentrations of a compound can lead to non-specific effects. Focus on the concentration range that gives a specific and saturable response.
Assay interference. The compound may be interfering with the assay itself (e.g., autofluorescence). Run a cell-free assay with the compound to check for interference.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Time-Course Assay

This protocol outlines a general method to determine the optimal incubation time for this compound using a cell viability assay (e.g., MTT or resazurin-based).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a working concentration of this compound in complete medium. This concentration should be based on a prior dose-response experiment (e.g., the EC50 or a concentration that yields a significant response).

  • Treatment:

    • Add the compound-containing medium to the treatment wells.

    • Add vehicle-containing medium to the vehicle control wells.

    • Add fresh complete medium to the untreated control wells.

  • Incubation: Incubate the plates for various time points (e.g., 1, 6, 12, 24, 48, 72 hours).

  • Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control at each time point.

    • Plot the normalized response against the incubation time to identify the time point that gives the optimal and most stable response.

Protocol 2: Dose-Response Analysis

This protocol describes how to determine the effective concentration range of this compound.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Serial Dilution: Prepare a series of dilutions of this compound in complete medium. A 10-point dilution series is common, spanning a wide range of concentrations (e.g., 1 nM to 100 µM).

  • Treatment: Add the different concentrations of the compound to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the optimal time determined in Protocol 1.

  • Assay and Data Analysis: Perform the cell viability assay. Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50/IC50.

Data Presentation

Table 1: Hypothetical Time-Course Data for this compound Treatment
Incubation Time (hours)Cell Viability (% of Vehicle Control)Standard Deviation
198.24.5
685.15.1
1272.54.8
2455.33.9
4853.84.2
7256.16.3

Based on this hypothetical data, an incubation time of 24-48 hours would be optimal as the effect plateaus in this range.

Table 2: Hypothetical Dose-Response Data for a 24-hour Incubation
Concentration (µM)Log ConcentrationCell Viability (% of Vehicle Control)Standard Deviation
0.01-2.0099.13.7
0.1-1.0095.44.1
10.0080.25.2
101.0051.74.5
1002.0025.83.1

This data would allow for the calculation of an IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Prevents Compound Ethyl piperidinoacetyl- aminobenzoate Compound->Na_channel Binds and blocks Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Initiates Na_ion Na+ ions Na_ion->Na_channel Influx

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prep_compound Prepare compound dilutions adhere->prep_compound treat_cells Treat cells prep_compound->treat_cells incubate Incubate for defined time treat_cells->incubate assay Perform viability assay incubate->assay read_plate Read plate assay->read_plate analyze Analyze data read_plate->analyze end End analyze->end

References

Validation & Comparative

Comparative analysis of Ethyl piperidinoacetylaminobenzoate and Tetracaine

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Anesthetic Agents for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ethyl piperidinoacetylaminobenzoate and Tetracaine, two compounds classified as anesthetic agents. While both substances exhibit anesthetic properties, their primary clinical applications and detailed pharmacological profiles present distinct differences. This analysis summarizes their mechanisms of action, chemical properties, and available quantitative data on their efficacy and toxicity to assist researchers and drug development professionals in their understanding and potential applications of these compounds.

Executive Summary

Tetracaine is a well-established potent local anesthetic of the ester class, primarily used for topical and spinal anesthesia. Its mechanism of action is the blockade of voltage-gated sodium channels in nerve fibers, thereby preventing the transmission of pain signals. This compound is also classified as an anesthetic agent and is clinically used for the symptomatic treatment of acute and chronic gastritis. While its precise mechanism for this indication is not fully elucidated, it is suggested to involve a local anesthetic effect on the gastric mucosa. This guide presents a side-by-side comparison of their known pharmacological and toxicological parameters.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and Tetracaine reveals differences in their molecular structure and complexity, which in turn influence their pharmacological activity.

PropertyThis compoundTetracaine
Chemical Formula C₁₆H₂₂N₂O₃C₁₅H₂₄N₂O₂
Molecular Weight 290.36 g/mol 264.36 g/mol
CAS Number 41653-21-894-24-6
Chemical Class Benzoate ester, Piperidine derivativeBenzoate ester
Synonyms Sulcaine, NichicaineAmethocaine, Pontocaine

Pharmacodynamics and Mechanism of Action

Both compounds are understood to exert their effects through the modulation of nerve signaling, albeit in different clinical contexts.

Tetracaine is a classic local anesthetic that functions by blocking voltage-gated sodium channels on the intracellular side of the nerve membrane.[1][2] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a reversible block of nerve conduction and a loss of sensation in the localized area.[1]

This compound , while also classified as an anesthetic, is primarily used for its effects on the gastric mucosa in the treatment of gastritis.[3] Its mechanism is thought to involve a local anesthetic action that soothes the inflamed stomach lining. Further research is needed to fully characterize its interaction with specific receptor targets within the gastrointestinal tract.

Below is a simplified representation of the primary mechanism of action for local anesthetics like Tetracaine.

Simplified Signaling Pathway of Local Anesthetics NerveImpulse Nerve Impulse Depolarization Membrane Depolarization NerveImpulse->Depolarization NaChannelOpen Voltage-Gated Na+ Channel Opening Depolarization->NaChannelOpen NaInflux Na+ Influx NaChannelOpen->NaInflux NaChannelBlock Na+ Channel Blockade ActionPotential Action Potential Propagation NaInflux->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal LocalAnesthetic Local Anesthetic (e.g., Tetracaine) LocalAnesthetic->NaChannelBlock

Figure 1. Mechanism of Action of Local Anesthetics.

Comparative Efficacy and Potency

Direct comparative studies on the anesthetic potency of this compound and Tetracaine are limited. However, data from individual studies on Tetracaine and related piperidine local anesthetics provide a basis for comparison.

ParameterThis compoundTetracaine
Sodium Channel Blockade (IC₅₀) Data not available5.2 µM (at -70 mV)[4]39.5 µM (at +50 mV)[4]
Anesthetic Potency (ED₅₀) Data not availableData varies by application and model

Note: The IC₅₀ for Tetracaine is dependent on the membrane potential, indicating state-dependent binding to the sodium channel.

Toxicology Profile

The toxicological profiles of these compounds are crucial for their safe application. The following table summarizes the available acute toxicity data.

ParameterThis compoundTetracaine
Cytotoxicity (IC₅₀) Data not available161.37 µM (CCK-8 assay)[5]
Acute Toxicity (LD₅₀) Data not availableOral (mouse): 300 mg/kgIntraperitoneal (mouse): 20 mg/kgIntraperitoneal (rat): 33 mg/kg

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound on a cell line.

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., Fibroblasts, Neurons) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Prepare Compound Dilutions (this compound & Tetracaine) CompoundTreatment Treat Cells with Compounds CompoundPrep->CompoundTreatment CellSeeding->CompoundTreatment Incubation Incubate (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanSolubilization Solubilize Formazan Crystals MTT_Addition->FormazanSolubilization AbsorbanceReading Read Absorbance (e.g., at 570 nm) FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate Cell Viability (%) AbsorbanceReading->DataAnalysis IC50_Determination Determine IC50 Value DataAnalysis->IC50_Determination

Figure 2. Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., human fibroblasts or a neuronal cell line) in appropriate culture medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound and Tetracaine in culture medium.

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

In Vivo Local Anesthetic Efficacy (Tail-Flick Test)

This protocol describes a common method for assessing the local anesthetic efficacy of a compound in a rodent model.

Experimental Workflow for In Vivo Anesthetic Efficacy (Tail-Flick) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimatization Acclimatize Animals (e.g., Rats or Mice) BaselineMeasurement Measure Baseline Tail-Flick Latency AnimalAcclimatization->BaselineMeasurement CompoundPrep Prepare Compound Solutions (this compound & Tetracaine) CompoundAdministration Administer Compound (e.g., Subcutaneous Injection at Tail Base) CompoundPrep->CompoundAdministration BaselineMeasurement->CompoundAdministration LatencyMeasurement Measure Tail-Flick Latency at Timed Intervals CompoundAdministration->LatencyMeasurement DataRecording Record Latency Times LatencyMeasurement->DataRecording CalculateMPE Calculate Maximum Possible Effect (%) DataRecording->CalculateMPE ED50_Determination Determine ED50 Value CalculateMPE->ED50_Determination

Figure 3. Workflow for Tail-Flick Anesthetic Assay.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the testing environment and handling procedures.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to a specific point on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer a defined volume and concentration of this compound or Tetracaine via subcutaneous injection at the base of the tail.

  • Latency Measurement: At predetermined time intervals after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the Maximum Possible Effect (MPE) at each time point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • ED₅₀ Determination: Using data from multiple dose groups, construct a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect).

Conclusion

This comparative analysis highlights the current understanding of this compound and Tetracaine. Tetracaine is a well-characterized local anesthetic with a clear mechanism of action and a significant body of quantitative data on its efficacy and toxicity. This compound, while classified as an anesthetic and used clinically for gastritis, lacks comprehensive public data on its potency and toxicity, making a direct and detailed comparison challenging.

For researchers and drug development professionals, this guide underscores the need for further investigation into the pharmacological and toxicological properties of this compound to fully understand its potential and to enable a more robust comparison with established local anesthetics like Tetracaine. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Validating the Specificity of Ethyl Piperidinoacetylaminobenzoate for Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl piperidinoacetylaminobenzoate's potential specificity for sodium channels. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, 3-Benzyl-3-ethyl-2-piperidinone (3-BEP), to provide insights into its potential mechanism of action and compares it with established sodium channel blockers.

Executive Summary

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets. This compound (EPAB) is a compound with potential activity at these channels. This guide evaluates its specificity by comparing the electrophysiological data of a close analog with that of well-characterized sodium channel blockers, including Lidocaine, Tetracaine, Phenytoin, and Riluzole.

Comparative Analysis of Sodium Channel Blockers

The following table summarizes the inhibitory concentrations (IC50) of 3-BEP and other known sodium channel blockers on various sodium channel subtypes. This data is essential for understanding the potential potency and selectivity of EPAB.

CompoundTarget/Channel SubtypeIC50 (µM)Notes
3-Benzyl-3-ethyl-2-piperidinone (3-BEP) Neuronal Sodium Channels487Data from cultured rat hippocampal neurons; voltage-dependent block.[1]
Lidocaine NaV1.5 (cardiac)~200-700State- and use-dependent block.
NaV1.7 (neuronal)~100-200Biphasic inhibition observed with prolonged depolarization.[2]
Tetracaine NaV (general)5.2 - 39.5Potency is state-dependent, with higher affinity for inactivated channels.[3]
NaV1.1, 1.2, 1.3>30 (resting), 8.6-9.9 (use-dependent)Demonstrates significant use-dependence.[4]
Phenytoin NaV (general)~10-73Non-specific blocker of most NaV subtypes; shows tonic and use-dependent inhibition.[5][6]
Riluzole NaV1.52.3Also modulates other ion channels.[7]
NaV (general)0.9 - 43Potency is highly dependent on firing frequency.[8]

Mechanism of Action: Insights from a Structural Analog

Electrophysiological studies on 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) reveal a voltage-dependent blockade of sodium channels in cultured rat hippocampal neurons.[1] The apparent affinity of 3-BEP increases as the neuronal membrane is depolarized.[1] At a holding potential of -60 mV, the apparent IC50 was determined to be 487 µM.[1] Furthermore, 600 µM of 3-BEP was shown to shift the steady-state inactivation curve to more hyperpolarized potentials (from V50 = -65.3 mV to -72.0 mV) and slow the recovery from inactivation (from a time constant of 4.9 ms to 12.8 ms).[1] This suggests that 3-BEP, and by extension potentially EPAB, preferentially interacts with and stabilizes the inactivated state of the sodium channel, a common mechanism for many local anesthetics and anticonvulsant drugs.

Experimental Protocols

The following section details the standard electrophysiological methods used to validate the specificity of compounds for sodium channels.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for characterizing the interaction of a compound with voltage-gated ion channels.

Objective: To measure the effect of this compound on the current flowing through sodium channels in isolated cells.

Cell Preparation:

  • HEK-293 cells stably expressing the desired human sodium channel subtype (e.g., NaV1.5) are cultured under standard conditions.

  • Cells are dissociated and plated onto glass coverslips for recording.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship: To determine the effect on channel activation, cells are held at a hyperpolarized potential (e.g., -120 mV) and then stepped to a series of depolarizing potentials (e.g., from -80 mV to +60 mV in 5 mV increments).

  • Steady-State Inactivation: To assess the effect on channel inactivation, cells are held at various conditioning potentials for a prolonged period (e.g., 500 ms) before a test pulse to a depolarized potential (e.g., 0 mV) is applied to measure the fraction of available channels.

  • Recovery from Inactivation: To measure the rate of recovery, channels are inactivated with a depolarizing pulse, and the time course of current return is measured at a hyperpolarized potential.

  • Use-Dependent Block: To investigate state-dependent binding, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied, and the progressive reduction in current amplitude is measured.

Data Analysis:

  • IC50 values are determined by fitting the concentration-response data with the Hill equation.

  • Changes in the voltage-dependence of activation and inactivation are quantified by fitting the data with the Boltzmann equation.

  • Time constants for recovery from inactivation are determined by fitting the recovery time course with an exponential function.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cluster_output Results CellCulture HEK-293 cells expressing NaV subtype Dissociation Cell Dissociation CellCulture->Dissociation Plating Plating on Coverslips Dissociation->Plating Patching Whole-Cell Patch Clamp Plating->Patching VoltageProtocol Apply Voltage Protocols (I-V, Inactivation, Recovery) Patching->VoltageProtocol DrugApplication Bath application of This compound VoltageProtocol->DrugApplication DataAcquisition Current Recording DrugApplication->DataAcquisition Analysis IC50 Determination Boltzmann & Exponential Fits DataAcquisition->Analysis Specificity Determine Specificity and Mechanism of Action Analysis->Specificity Sodium_Channel_States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization DrugBound Drug-Bound (Inactivated) Inactivated->DrugBound EPAB Binding (Hypothesized) DrugBound->Inactivated Unbinding

References

Comparing the efficacy of Ethyl piperidinoacetylaminobenzoate with other piperidine anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of commonly used piperidine-based local anesthetics. Due to a lack of available experimental data on the local anesthetic properties of Ethyl piperidinoacetylaminobenzoate, this document focuses on established piperidine anesthetics such as Lidocaine, Bupivacaine, and Ropivacaine. The experimental protocols detailed herein provide a framework for the potential evaluation of novel compounds like this compound against these established agents.

Mechanism of Action: The Piperidine Core and Sodium Channel Blockade

Piperidine anesthetics, like other local anesthetics, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials and resulting in a loss of sensation.[1][4][5] The piperidine ring is a key structural component in many potent local anesthetics, including bupivacaine and ropivacaine.[4] The general mechanism involves the uncharged form of the anesthetic molecule crossing the cell membrane and the charged form binding to the intracellular side of the sodium channel.[3][5]

Local_Anesthetic_Mechanism cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space Anesthetic_Uncharged Anesthetic (Uncharged) Anesthetic_Charged_Ext Anesthetic (Charged) Anesthetic_Uncharged->Anesthetic_Charged_Ext Equilibrium Anesthetic_Uncharged_Int Anesthetic (Uncharged) Anesthetic_Uncharged->Anesthetic_Uncharged_Int Diffusion Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Blocked Na_Channel->Action_Potential Inhibits Na+ influx Anesthetic_Charged_Int Anesthetic (Charged) Anesthetic_Charged_Int->Na_Channel Binds to channel Anesthetic_Uncharged_Int->Anesthetic_Charged_Int Equilibrium

Mechanism of action of piperidine anesthetics.

Comparative Efficacy of Piperidine Anesthetics

The following tables summarize the in vivo efficacy of Lidocaine, Bupivacaine, and Ropivacaine based on data from various animal and clinical studies. These values can serve as a benchmark for evaluating new chemical entities.

Table 1: Onset and Duration of Action of Common Piperidine Anesthetics

AnestheticConcentration (%)Onset of Action (minutes)Duration of Action (hours)Reference(s)
Lidocaine 0.5 - 2.02 - 51.5 - 3.3 (with epinephrine)[6][7]
Bupivacaine 0.25 - 0.55 - 102 - 9[8][9]
Ropivacaine 0.2 - 0.7510 - 202 - 6[10][11][12]

Table 2: Relative Potency and Toxicity of Common Piperidine Anesthetics

AnestheticRelative Potency (vs. Lidocaine)Systemic ToxicityReference(s)
Lidocaine 1Moderate[6][13]
Bupivacaine 4High (Cardiotoxic)[5][8][14]
Ropivacaine 3-4Moderate (Less cardiotoxic than Bupivacaine)[10][11][15]

Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments to compare the efficacy of a novel piperidine anesthetic, such as this compound, with established agents.

Infiltration Anesthesia Efficacy in Guinea Pigs (Wheal Test)

This protocol assesses the onset and duration of local anesthesia following intradermal injection.

Materials:

  • Test compound (e.g., this compound) at various concentrations.

  • Reference standards (e.g., Lidocaine, Bupivacaine) at known effective concentrations.

  • Saline solution (0.9% NaCl) as a control.

  • Guinea pigs (250-300g).

  • Tuberculin syringes with 25-gauge needles.

  • Fine-pointed, sharp needle for sensory testing.

Procedure:

  • On the day prior to the experiment, shave two areas of 4-5 cm in diameter on the back of each guinea pig.

  • On the day of the experiment, inject 0.1 mL of the test compound, reference standard, or saline intradermally to raise a wheal. Mark the outline of the wheal.

  • Assess the animal's normal reaction to a pinprick outside the wheal.

  • At 5-minute intervals for up to 60 minutes, apply six pinpricks within the wheal.

  • Record the number of pricks to which the animal fails to react (i.e., no flinching or vocalization).

  • The onset of anesthesia is the time at which a complete block (no reaction to all six pricks) is first observed.

  • The duration of anesthesia is the time from the onset of complete block until the animal reacts to at least one of the six pricks.

Infiltration_Anesthesia_Workflow Start Start Animal_Prep Shave Guinea Pig Back Start->Animal_Prep Injection Intradermal Injection (Test, Reference, Control) Animal_Prep->Injection Wheal_Formation Mark Wheal Injection->Wheal_Formation Sensory_Testing Pinprick Test (Every 5 mins) Wheal_Formation->Sensory_Testing Data_Collection Record Reactions Sensory_Testing->Data_Collection Observe Response Data_Collection->Sensory_Testing Continue Testing Analysis Determine Onset and Duration of Anesthesia Data_Collection->Analysis Experiment Complete End End Analysis->End

Workflow for infiltration anesthesia efficacy testing.
Sciatic Nerve Block in Rats (Motor and Sensory Blockade)

This protocol evaluates the potency and duration of a nerve block.

Materials:

  • Test compound and reference standards.

  • Rats (Sprague-Dawley, 200-250g).

  • Anesthetic for induction (e.g., isoflurane).

  • Syringes and needles for injection.

  • Apparatus for assessing motor function (e.g., rotarod).

  • Apparatus for assessing sensory function (e.g., radiant heat source for tail-flick test or von Frey filaments).[16][17]

Procedure:

  • Anesthetize the rat and locate the sciatic nerve.

  • Inject a defined volume (e.g., 0.2 mL) of the test compound or reference standard perineurally.

  • Motor Block Assessment:

    • At regular intervals (e.g., every 15 minutes), place the rat on a rotarod and record the latency to fall.

    • Alternatively, observe for limb dragging and the ability to grip.

  • Sensory Block Assessment:

    • At regular intervals, apply a noxious stimulus (e.g., radiant heat to the plantar surface of the paw) and measure the withdrawal latency.

  • The onset of the block is the time to the first significant effect (e.g., inability to remain on the rotarod or significant increase in withdrawal latency).

  • The duration of the block is the time until the motor and sensory functions return to baseline.

Quantitative Sensory Testing (QST)

QST provides a more detailed and objective measure of sensory nerve function and can be adapted for animal models or used in clinical trials.[18][19][20]

Protocol:

  • Thermal Testing: Use a thermode to determine the detection thresholds for warm and cold sensations and the pain thresholds for heat and cold.

  • Mechanical Testing: Use von Frey filaments to determine the mechanical detection threshold and calibrated pinprick stimulators to assess mechanical pain sensitivity.

  • Measurements are taken at baseline and at various time points after the administration of the local anesthetic.

Conclusion

While direct comparative data for this compound as a local anesthetic is not currently available in the public domain, the established efficacy of other piperidine anesthetics like Lidocaine, Bupivacaine, and Ropivacaine provides a strong basis for comparison. The experimental protocols outlined in this guide offer a standardized approach to evaluate the potency, onset, and duration of action of novel piperidine compounds. Such studies are essential to characterize the therapeutic potential and safety profile of new local anesthetic candidates. Researchers are encouraged to employ these methodologies to generate the necessary data to position new compounds within the existing landscape of local anesthetics.

References

Comparative Analysis of Ethyl Piperidinoacetylaminobenzoate Cross-Reactivity with Key Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Ethyl piperidinoacetylaminobenzoate, a compound with local anesthetic properties, against a panel of critical off-target ion channels. Due to the limited availability of publicly accessible, direct experimental data for this compound, this document presents a representative analysis based on the known cross-reactivity profiles of other well-characterized local anesthetics. The provided data and protocols serve as a framework for assessing the selectivity and potential side-effect profile of this and similar compounds.

The primary pharmacological target of local anesthetics is the voltage-gated sodium channel, which is crucial for the initiation and propagation of action potentials in neuronal tissues. However, interactions with other ion channels, such as potassium and calcium channels, can occur and may be associated with adverse effects, including cardiotoxicity. Therefore, a thorough understanding of a compound's ion channel cross-reactivity is paramount during drug development.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes hypothetical, yet representative, inhibitory concentrations (IC50) of this compound against a selection of key human ion channels. This data is illustrative and intended to model the expected outcomes of a comprehensive screening panel for a typical local anesthetic.

Ion ChannelSubtypePrimary FunctionRepresentative IC50 (µM)Potential Clinical Implication of Inhibition
Sodium Channel Nav1.5 Cardiac action potential propagation0.5 Primary Target / Antiarrhythmic effects; Proarrhythmic risk at high concentrations
Nav1.7Pain signaling1.2Desired analgesic effect
Potassium Channel hERG (Kv11.1) Cardiac repolarization25 Risk of QT prolongation and Torsades de Pointes
Kv1.5Atrial repolarization45Potential for atrial antiarrhythmic effects
Kv7.1/IKsCardiac repolarization> 100Low risk of affecting slow delayed rectifier current
Calcium Channel Cav1.2 Cardiac and smooth muscle contraction50 Negative inotropic effects; Vasodilation
Cav3.2Neuronal excitability, pain75Potential contribution to analgesia

Experimental Protocols

The determination of ion channel cross-reactivity is typically performed using patch-clamp electrophysiology, the gold-standard for measuring ion channel function.

Automated Patch-Clamp Electrophysiology for Ion Channel Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human ion channels expressed in a stable cell line.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., Nav1.5, hERG, Cav1.2).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • External Solution (Extracellular Buffer): Composition tailored to the specific ion channel being tested. For example, for hERG channels: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (Intracellular Buffer): Composition tailored to the specific ion channel. For example, for hERG channels: (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Automated Patch-Clamp System: (e.g., Sophion QPatch, Nanion SyncroPatch).

Procedure:

  • Cell Preparation: Culture the stable cell lines under standard conditions. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external solution.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the external solution to achieve the desired final concentrations for testing.

  • System Priming: Prime the automated patch-clamp system with the appropriate external and internal solutions.

  • Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and form a high-resistance (giga-ohm) seal between the cell membrane and the recording chip. Subsequently, the membrane patch is ruptured to achieve the whole-cell recording configuration.

  • Baseline Recording: Record baseline ion channel activity by applying a specific voltage-clamp protocol designed to elicit the characteristic current of the target channel. The protocol is repeated at a set frequency (e.g., every 15 seconds).

  • Compound Application: Apply the different concentrations of this compound sequentially to the cells. Allow for sufficient time at each concentration for the effect to reach a steady state.

  • Data Acquisition: Record the ion channel currents in the presence of each compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude for each recording sweep.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage inhibition as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Local Anesthetic Action

The following diagram illustrates the primary mechanism of action of local anesthetics on voltage-gated sodium channels, leading to the blockade of nerve impulse transmission.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel Na_in Na+ Na_channel->Na_in Influx Blocked Nerve_impulse Nerve Impulse Blocked Na_channel->Nerve_impulse Prevents Depolarization LA_in Local Anesthetic (Unionized) LA_ion Local Anesthetic (Ionized) LA_in->LA_ion Ionization LA_ion->Na_channel Binds to intracellular site Na_out Na+ LA_out Local Anesthetic (Unionized) LA_out->LA_in Diffusion

Caption: Mechanism of sodium channel blockade by local anesthetics.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines the typical workflow for assessing the cross-reactivity of a test compound across a panel of ion channels using automated electrophysiology.

cluster_channels Ion Channel Panel start Start: Test Compound (e.g., this compound) compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep cell_prep Prepare Stable Cell Lines Expressing Target Ion Channels apc_setup Automated Patch-Clamp System Setup cell_prep->apc_setup compound_prep->apc_setup data_acq Data Acquisition: Record Ion Channel Currents at Different Concentrations apc_setup->data_acq analysis Data Analysis: Calculate % Inhibition and Determine IC50 Values data_acq->analysis results Results: Cross-Reactivity Profile analysis->results nav Nav Channels nav->data_acq kv Kv Channels kv->data_acq cav Cav Channels cav->data_acq

Caption: Workflow for automated patch-clamp ion channel cross-reactivity screening.

A Comparative Benchmarking Guide: Ethyl Piperidinoacetylaminobenzoate Versus Established Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of Ethyl piperidinoacetylaminobenzoate against well-characterized sodium channel blockers: lidocaine, carbamazepine, and phenytoin. Due to the limited publicly available data on the direct sodium channel blocking activity of this compound, this document outlines the essential experimental protocols and data presentation formats required for a comprehensive comparison. The data presented for this compound is hypothetical and serves as a template for future experimental work.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2][3] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2] Consequently, VGSCs are a key target for a range of therapeutic agents.[3][4]

This compound is a compound with potential therapeutic applications, indicated for the symptomatic treatment of gastritis.[5] Its structural features suggest a possible interaction with ion channels. This guide compares its hypothetical profile with three established sodium channel blockers:

  • Lidocaine: A widely used local anesthetic and Class Ib antiarrhythmic agent.[6][7]

  • Carbamazepine: A primary anticonvulsant used for various types of seizures and neuropathic pain.[8][9][10]

  • Phenytoin: A long-standing anticonvulsant used for the treatment of epilepsy.[11][12][13]

This guide will focus on the essential preclinical assays required to characterize and compare the sodium channel blocking activity of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize key preclinical parameters for evaluating sodium channel blockers. The data for lidocaine, carbamazepine, and phenytoin are derived from published literature. The values for this compound are presented as a hypothetical example to guide future research.

Table 1: In Vitro Potency Against Voltage-Gated Sodium Channels

CompoundChannel SubtypeIC50 (µM)State-DependenceReference
This compound hNav1.x[Data not available][To be determined]-
Lidocaine hNav1.5~200Inactivated state preferential[7][14]
Carbamazepine hNav1.1, hNav1.2, hNav1.315-40 (effective plasma conc.)Inactivated state preferential[10]
Phenytoin hNav1.2High µM rangeInactivated state preferential[15]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelEndpointED50 (mg/kg)Reference
This compound Maximal Electroshock (MES)Seizure protection[Data not available]-
Mouse Vocalization TestAnesthetic effect[Data not available]-
Lidocaine Mouse Vocalization TestAnesthetic effectVaries with formulation[16][17]
Carbamazepine Maximal Electroshock (MES)Seizure protection~9[18]
Phenytoin Maximal Electroshock (MES)Seizure protection~10[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of sodium channel blockers.

Patch-Clamp Electrophysiology for In Vitro Characterization

This technique is the gold standard for studying ion channel function and pharmacology.[19][20]

  • Objective: To determine the potency (IC50) and mechanism of action (state-dependence, use-dependence) of the test compound on specific voltage-gated sodium channel subtypes.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired human sodium channel subtype (e.g., hNav1.2, hNav1.5, hNav1.7).

  • Recording Configuration: Whole-cell voltage-clamp mode.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV) is applied to elicit a sodium current. The test compound is perfused at increasing concentrations, and the reduction in peak current is measured.

    • Inactivated-State Block: Cells are held at a more depolarized potential (e.g., -70 mV) to favor the inactivated state. The same depolarizing pulse is applied. A greater block at the depolarized holding potential indicates a preference for the inactivated state.

    • Use-Dependent Block: A train of depolarizing pulses (e.g., at 10 Hz) is applied to mimic physiological firing rates. A progressive decrease in current amplitude during the pulse train in the presence of the compound indicates use-dependence.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value. The effects of different holding potentials and stimulation frequencies are analyzed to determine state- and use-dependence.

Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

The MES test is a widely used in vivo model to screen for drugs effective against generalized tonic-clonic seizures.[18][21][22]

  • Objective: To assess the ability of a test compound to prevent the spread of seizures.

  • Animals: Male mice (e.g., C57BL/6, 20-25 g).

  • Procedure:

    • The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.

    • After a specific pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal or ear-clip electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED50) is calculated using probit analysis.

Mouse Vocalization Test for Local Anesthetic Activity

This in vivo model quantifies the local anesthetic effect of a compound by measuring the response to a noxious stimulus.[16][23]

  • Objective: To evaluate the duration and potency of the local anesthetic action of a test compound.

  • Animals: Male mice (e.g., Swiss Webster, 25-30 g).

  • Procedure:

    • The baseline vocalization threshold to an electrical stimulus applied to the abdomen is determined for each mouse.

    • The test compound is injected subcutaneously into the abdominal skin.

    • At various time points after injection, the vocalization threshold to the electrical stimulus is re-measured.

  • Endpoint: An increase in the vocalization threshold indicates an anesthetic effect. The duration of action is the time taken for the threshold to return to baseline.

  • Data Analysis: The time course of the anesthetic effect is plotted for different doses. The median analgesic time can be determined.

Visualizations

Signaling Pathway of a Voltage-Gated Sodium Channel

SodiumChannelPathway membrane_potential Depolarization na_channel Voltage-Gated Sodium Channel membrane_potential->na_channel Activates na_influx Na+ Influx na_channel->na_influx Opens action_potential Action Potential Propagation na_influx->action_potential Initiates blocker Sodium Channel Blocker (e.g., this compound) blocker->na_channel Inhibits

Caption: General mechanism of voltage-gated sodium channel activation and inhibition.

Experimental Workflow for Patch-Clamp Assay

PatchClampWorkflow start Start cell_prep Prepare HEK-293 cells expressing hNav1.x start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Sodium Current patch->baseline compound_app Apply Test Compound (e.g., this compound) baseline->compound_app record_block Record Blocked Sodium Current compound_app->record_block washout Washout Compound record_block->washout analysis Analyze Data (IC50, State-Dependence) washout->analysis end End analysis->end

Caption: Workflow for in vitro characterization using patch-clamp electrophysiology.

Experimental Workflow for In Vivo MES Test

MES_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dosing Administer Vehicle or Test Compound (Varying Doses) acclimatize->dosing wait Pretreatment Period dosing->wait stimulate Apply Maximal Electroshock wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protected Protected observe->protected No seizure Seizure observe->seizure Yes analysis Calculate ED50 protected->analysis seizure->analysis end End analysis->end

Caption: Workflow for in vivo anticonvulsant screening using the MES test.

Conclusion

This guide provides a standardized framework for the preclinical benchmarking of this compound against established sodium channel blockers. The outlined experimental protocols for in vitro and in vivo characterization are essential for determining its potency, efficacy, and mechanism of action. The generation of robust, comparative data as detailed in the tables and workflows will be crucial for elucidating the therapeutic potential of this compound as a modulator of voltage-gated sodium channels. Direct experimental evaluation is necessary to validate the hypothetical profile presented and to fully understand its pharmacological properties relative to existing therapies.

References

A Comparative Guide to Validating the Mechanism of Action of Ethyl Piperidinoacetylaminobenzoate in a Novel Gastric Mucosa Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Ethyl piperidinoacetylaminobenzoate (EPAB), a compound indicated for the symptomatic treatment of acute and chronic gastritis. Given the limited publicly available data on its precise mechanism, this document outlines a proposed validation study using a novel three-dimensional (3D) in vitro model of the human gastric mucosa. The guide compares the hypothetical cytoprotective properties of EPAB with established gastritis treatments, providing detailed experimental protocols and data presentation formats to facilitate objective evaluation.

Introduction to this compound and Current Treatment Landscape

This compound is a compound used for the symptomatic relief of gastritis. While its clinical use is established, its specific molecular mechanism of action is not well-documented in publicly accessible literature. Gastritis, an inflammation of the stomach lining, is commonly treated with agents that either neutralize stomach acid or reduce its production. These include:

  • Antacids: Directly neutralize existing stomach acid.

  • H2 Receptor Antagonists (e.g., Ranitidine): Block histamine H2 receptors on parietal cells, reducing acid secretion.

  • Proton Pump Inhibitors (PPIs) (e.g., Omeprazole): Irreversibly inhibit the H+/K+-ATPase (proton pump) in parietal cells, leading to a profound and long-lasting reduction in acid secretion.

This guide proposes a validation study for a hypothesized cytoprotective mechanism for EPAB, a mode of action that focuses on protecting the stomach lining from injury, and compares it to the well-established mechanisms of the aforementioned alternatives.

A Novel 3D In Vitro Model of the Gastric Mucosa

To validate the mechanism of a potential gastroprotective agent like EPAB, a physiologically relevant model is crucial. A novel 3D in vitro model of the gastric mucosa offers a significant advancement over traditional 2D cell cultures or animal models. This model typically consists of a co-culture of human gastric epithelial cells and fibroblasts within a hydrogel scaffold, mimicking the natural architecture of the gastric barrier[1][2][3].

Diagram of the 3D Gastric Mucosa Model Workflow:

G cluster_prep Model Preparation cluster_exp Experimental Validation prep_hydrogel Prepare Alginate-RGD Hydrogel embed_fibroblasts Embed Gastric Fibroblasts in Hydrogel prep_hydrogel->embed_fibroblasts seed_epithelial Seed Gastric Epithelial Cells on Hydrogel embed_fibroblasts->seed_epithelial culture_model Co-culture to form 3D Gastric Mucosa Model seed_epithelial->culture_model induce_damage Induce Gastric Barrier Damage (e.g., with Ethanol/HCl) culture_model->induce_damage treat_compound Treat with EPAB or Alternative Drug induce_damage->treat_compound measure_barrier Measure Barrier Integrity (TEER) treat_compound->measure_barrier measure_markers Measure Biomarkers (Mucin, Cytokines, ROS) treat_compound->measure_markers

Caption: Workflow for the preparation and experimental use of the 3D in vitro gastric mucosa model.

Proposed Mechanism of Action for this compound: Cytoprotection

Based on studies of structurally similar compounds, it is hypothesized that EPAB may exert a cytoprotective effect on the gastric mucosa. This mechanism is distinct from the acid-reducing effects of PPIs and H2 blockers and the neutralizing action of antacids. The proposed cytoprotective actions could involve:

  • Enhancement of the Mucosal Barrier: Increasing the secretion of mucus, which forms a protective layer over the gastric epithelium.

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to cellular damage in gastritis.

  • Anti-inflammatory Effects: Modulating the production of pro-inflammatory cytokines.

Diagram of the Hypothesized Cytoprotective Pathway of EPAB:

G cluster_stimulus Gastric Insult cluster_response Cellular Response cluster_epab EPAB Action cluster_outcome Outcome insult Ethanol / NSAIDs / H. pylori ros ↑ Reactive Oxygen Species (ROS) insult->ros inflammation ↑ Pro-inflammatory Cytokines insult->inflammation mucus_decrease ↓ Mucus Production insult->mucus_decrease protection Gastric Mucosal Protection epab This compound (EPAB) antioxidant Antioxidant Effect epab->antioxidant anti_inflammatory Anti-inflammatory Effect epab->anti_inflammatory mucus_increase ↑ Mucus Secretion epab->mucus_increase antioxidant->ros antioxidant->protection anti_inflammatory->inflammation anti_inflammatory->protection mucus_increase->mucus_decrease mucus_increase->protection

Caption: Hypothesized cytoprotective signaling pathway of this compound (EPAB).

Comparative Performance and Experimental Data

The following tables present a framework for comparing the performance of EPAB with standard gastritis treatments. The data for EPAB is hypothetical and represents expected outcomes from a validation study in the 3D gastric mucosa model.

Table 1: Comparison of Mechanisms of Action

Compound Primary Mechanism of Action Secondary Effects
This compound (EPAB) Cytoprotective (Hypothesized)Antioxidant, Anti-inflammatory
Omeprazole (PPI) Irreversible inhibition of H+/K+-ATPase (proton pump)Profound and sustained reduction in gastric acid secretion
Ranitidine (H2 Blocker) Competitive antagonism of histamine H2 receptorsReduction in gastric acid secretion
Antacid (e.g., Aluminum Hydroxide) Chemical neutralization of gastric acidRapid increase in gastric pH

Table 2: Hypothetical Comparative Efficacy in the 3D Gastric Mucosa Model

Parameter EPAB (10 µM) Omeprazole (10 µM) Ranitidine (10 µM) Antacid (1 mg/mL) Control (Damaged)
Barrier Integrity (TEER, % of healthy control) 85%60%55%45%40%
Mucin-2 Secretion (% increase) 150%20%15%5%0%
ROS Production (% of damaged control) 40%80%85%90%100%
IL-8 Secretion (% of damaged control) 50%75%70%95%100%

TEER: Transepithelial Electrical Resistance; ROS: Reactive Oxygen Species; IL-8: Interleukin-8 (a pro-inflammatory cytokine).

Detailed Experimental Protocols

The following are detailed protocols for key experiments to validate the mechanism of action of EPAB and compare it to alternatives.

Validation of Cytoprotection in the 3D Gastric Mucosa Model
  • Model Preparation: Prepare the 3D gastric mucosa model as described in the literature[1][2]. Briefly, embed human gastric fibroblasts in an alginate-RGD hydrogel on a Transwell insert and seed human gastric epithelial cells (e.g., NCI-N87) on top. Culture for 7-10 days to allow for differentiation and barrier formation.

  • Induction of Damage: Induce damage to the gastric barrier by exposing the apical side of the model to a solution of 20% ethanol and 150 mM HCl for 1 hour.

  • Treatment: Remove the damaging solution and treat the models with EPAB, omeprazole, ranitidine, or antacid at relevant concentrations for 24 hours. A damaged, untreated control group should also be included.

  • Measurement of Barrier Integrity: Measure the transepithelial electrical resistance (TEER) at baseline, after damage, and after treatment to quantify barrier function.

  • Quantification of Mucin Secretion: Collect the apical supernatant and quantify the secretion of Mucin-2 using an ELISA kit.

  • Measurement of ROS Production: Lyse the cells and measure intracellular ROS levels using a fluorescent probe-based assay.

  • Quantification of Inflammatory Cytokines: Measure the concentration of pro-inflammatory cytokines such as IL-8 in the basolateral medium using an ELISA kit.

Acid Neutralizing Capacity of Antacids
  • Sample Preparation: Crush a standard antacid tablet and accurately weigh a portion equivalent to a single dose.

  • Acid Challenge: Add a known volume and concentration of hydrochloric acid (e.g., 50 mL of 0.1 M HCl) to the antacid powder to simulate stomach acid.

  • Reaction: Stir the mixture for a set period (e.g., 15 minutes) at 37°C to allow for neutralization.

  • Back-Titration: Titrate the remaining HCl with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to a pH of 3.5, using a pH meter to determine the endpoint.

  • Calculation: Calculate the amount of HCl neutralized by the antacid.

In Vitro Inhibition of Acid Secretion (for PPIs and H2 Blockers)

While the 3D model can be adapted for this, a simpler model using primary gastric parietal cells or a gastric organoid culture can also be employed.

  • Cell Culture: Culture primary parietal cells or gastric organoids according to established protocols.

  • Treatment: Pre-incubate the cells with omeprazole, ranitidine, or EPAB for a specified time.

  • Stimulation of Acid Secretion: Stimulate acid secretion using histamine or other secretagogues.

  • Measurement of Acid Production: Measure the change in pH of the culture medium or use a pH-sensitive fluorescent probe to quantify acid production.

Conclusion

While this compound is used for the symptomatic treatment of gastritis, its mechanism of action requires further validation. The proposed study, utilizing a novel 3D in vitro model of the gastric mucosa, provides a robust framework for investigating a hypothesized cytoprotective mechanism. By comparing the performance of EPAB with established treatments like omeprazole, ranitidine, and antacids across key parameters such as barrier integrity, mucus secretion, and inflammatory markers, a clearer understanding of its therapeutic role can be achieved. The experimental protocols and comparative data tables provided in this guide offer a comprehensive approach for researchers and drug development professionals to objectively evaluate EPAB and other novel gastroprotective agents.

References

Assessing the Off-Target Profile of Ethyl Piperidinoacetylaminobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidinoacetylaminobenzoate, a compound indicated for the symptomatic relief of gastritis, presents a unique therapeutic approach. While its precise molecular mechanism is not extensively documented in publicly available literature, its chemical structure, a benzoate ester linked to a piperidine moiety, strongly suggests a primary action as a local anesthetic through the blockade of voltage-gated sodium channels. This mode of action would provide a mucosal-soothing effect by dampening local nerve responses to irritation.

This guide provides a comparative analysis of the potential off-target profile of this compound against other common therapeutic classes for gastritis: Proton Pump Inhibitors (PPIs), Histamine H2 Receptor Antagonists (H2RAs), and Prokinetic Agents. Due to the limited direct experimental data on the off-target pharmacology of this compound, its profile is inferred from the known activities of structurally related local anesthetics and sodium channel blockers.

Comparative Off-Target Profile

The following table summarizes the known and potential off-target interactions of this compound and its therapeutic alternatives. This data is compiled from preclinical and clinical studies.

Drug ClassPrimary Target(s)Known/Potential Off-Target InteractionsKey Clinical Implications of Off-Target Effects
This compound (Inferred) Voltage-gated sodium channels- Cardiovascular: Potential for antiarrhythmic or proarrhythmic effects at high systemic concentrations. - Central Nervous System (CNS): Dizziness, lightheadedness, and in rare cases, seizures at high doses. - Other Ion Channels: Possible weak interactions with calcium and potassium channels.Favorable local action with minimal systemic side effects at therapeutic doses for gastritis. Systemic exposure could lead to cardiovascular and CNS effects.
Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Lansoprazole)H+/K+ ATPase (proton pump)- CYP450 Enzymes: Inhibition of CYP2C19 and induction of CYP1A2, leading to drug-drug interactions (e.g., with clopidogrel, warfarin). - Bone Metabolism: Long-term use associated with an increased risk of fractures. - Electrolyte Imbalance: Hypomagnesemia with chronic use. - Kidney Function: Association with acute interstitial nephritis.High efficacy in acid suppression but potential for significant drug interactions and long-term safety concerns.
Histamine H2 Receptor Antagonists (H2RAs) (e.g., Famotidine, Cimetidine)Histamine H2 receptor- CYP450 Enzymes (Cimetidine): Potent inhibitor of multiple CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), leading to numerous drug interactions. - Endocrine Effects (Cimetidine): Antiandrogenic effects (e.g., gynecomastia) and hyperprolactinemia. - CNS Effects (in elderly): Confusion, delirium.Generally well-tolerated, but cimetidine has a significant drug interaction profile. Newer H2RAs have fewer off-target effects.
Prokinetic Agents (e.g., Metoclopramide, Domperidone)Dopamine D2 receptor, Serotonin 5-HT4 receptor- Dopamine D2 Receptors (CNS): Extrapyramidal symptoms (e.g., tardive dyskinesia) with metoclopramide. - hERG Potassium Channel: Blockade by some agents (e.g., cisapride, domperidone) leading to QT prolongation and risk of torsades de pointes. - Prolactin Release: Hyperprolactinemia due to dopamine antagonism.Efficacious for motility disorders but associated with significant safety concerns, particularly neurological and cardiovascular side effects.

Experimental Protocols

The assessment of off-target pharmacological profiles typically involves a standardized panel of in vitro binding and functional assays.

1. Radioligand Binding Assays:

  • Objective: To determine the affinity of a compound for a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • A panel of cell membranes or recombinant proteins expressing the target of interest is prepared.

    • The test compound is incubated with the target preparation in the presence of a specific radiolabeled ligand.

    • The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the target.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • Results are typically expressed as the percent inhibition at a given concentration (e.g., 10 µM).

2. Enzyme Inhibition Assays:

  • Objective: To assess the inhibitory activity of a compound against a panel of enzymes.

  • Methodology:

    • The purified enzyme is incubated with its specific substrate and the test compound.

    • The enzymatic activity is measured by monitoring the formation of the product or the depletion of the substrate using various detection methods (e.g., spectrophotometry, fluorometry, luminescence).

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

3. In Vitro Functional Assays:

  • Objective: To evaluate the functional consequences of compound interaction with a target (agonist or antagonist activity).

  • Methodology:

    • Calcium Mobilization Assays: Cells expressing a Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium concentration upon addition of the test compound (agonist mode) or in the presence of a known agonist (antagonist mode) is measured.

    • cAMP Assays: Cells expressing a Gs- or Gi-coupled receptor are used. The intracellular levels of cyclic AMP are measured using techniques like ELISA or HTRF following treatment with the test compound.

    • Electrophysiological Assays (e.g., Patch Clamp): Used to measure the effect of a compound on the activity of ion channels in living cells. The flow of ions across the cell membrane is recorded, and changes in response to the compound are quantified.

Visualizing a Potential Off-Target Pathway

The following diagram illustrates a hypothetical signaling pathway for a potential off-target effect of a sodium channel blocker on cardiac myocytes, which could be relevant for this compound at high systemic concentrations.

OffTarget_SodiumChannelBlocker cluster_membrane Cardiac Myocyte Membrane cluster_intracellular Intracellular Space Na_Channel Voltage-gated Sodium Channel AP Action Potential Propagation Na_Channel->AP Depolarization Ca_Channel L-type Calcium Channel Contraction Muscle Contraction Ca_Channel->Contraction Initiates K_Channel Potassium Channel K_ion K+ K_Channel->K_ion Efflux K_Channel->AP Repolarization Na_ion Na+ Na_ion->Na_Channel Influx Ca_ion Ca2+ Ca_ion->Ca_Channel Influx AP->Ca_Channel Activates EPAB Ethyl piperidinoacetyl- aminobenzoate (High Systemic Conc.) EPAB->Na_Channel Primary Target (Blockade) EPAB->Ca_Channel Potential Off-Target (Weak Blockade) EPAB->K_Channel Potential Off-Target (Weak Blockade)

Caption: Potential cardiac off-target effects of a sodium channel blocker.

Experimental Workflow for Off-Target Screening

The logical flow for assessing the off-target profile of a new chemical entity like this compound is depicted below.

OffTarget_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Ex Vivo Follow-up Start Test Compound (this compound) Binding Broad Panel Radioligand Binding Assays (~50-100 targets) Start->Binding Enzyme Enzyme Inhibition Assays Start->Enzyme Functional Functional Assays for Significant Hits (Agonist/Antagonist Mode) Binding->Functional Hits with >50% inhibition at 10 µM Decision Risk Assessment Functional->Decision Enzyme->Decision Tissue Isolated Tissue/Organ Bath Experiments (e.g., smooth muscle strips) Safety In Vivo Safety Pharmacology Studies (Cardiovascular, CNS, Respiratory) Tissue->Safety Confirm in whole animal Profile Off-Target Profile Established Safety->Profile Decision->Tissue Characterize functional effect

Caption: A typical workflow for identifying and characterizing off-target activities.

Comparative Potency of Ethyl Piperidinoacetylaminobenzoate and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of Ethyl piperidinoacetylaminobenzoate and structurally related analogues as local anesthetic agents. Due to a lack of publicly available, direct comparative studies on a homologous series of this compound analogues, this guide synthesizes data from studies on other piperidine-containing local anesthetics to illustrate structure-activity relationships and methodologies. The primary mechanism of action for these compounds is the blockade of voltage-gated sodium channels in neuronal membranes.

Data Presentation: Comparative Potency of Piperidine-Based Local Anesthetics

CompoundStructureInfiltration Anesthesia Potency (Relative to Procaine)Duration of Action (min)Reference Compound
This compound Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoateData not availableData not availableProcaine
Analogue 1 (Hypothetical) Modification on the piperidine ring (e.g., 4-methylpiperidine)--Procaine
Analogue 2 (Hypothetical) Modification on the aromatic ring (e.g., addition of a chloro group)--Procaine
Analogue 3 (Hypothetical) Modification of the ester group (e.g., propyl ester)--Procaine
Bupivacaine 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide4>180Procaine
Ropivacaine (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide3>180Procaine
Lidocaine 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide260-120Procaine

Note: The data for hypothetical analogues is left blank to highlight the gap in available literature. The data for existing drugs is for illustrative purposes.

Experimental Protocols

The evaluation of local anesthetic potency typically involves both in vitro and in vivo models. The following are detailed methodologies for key experiments cited in the evaluation of compounds structurally related to this compound.

In Vivo Evaluation of Infiltration Anesthesia

Objective: To determine the potency and duration of action of a local anesthetic agent when infiltrated directly into the tissue.

Model: Guinea Pig Intradermal Wheal Assay (modified from the Bulbring-Wajda method).

Procedure:

  • Healthy adult guinea pigs (300-400g) are used. The dorsal hair is clipped short.

  • The test compound and a standard (e.g., procaine or lidocaine) are prepared in sterile saline at various concentrations.

  • A 0.25 mL volume of the anesthetic solution is injected intradermally at marked sites on the animal's back, raising a distinct wheal.

  • The anesthetic effect is assessed by probing the center of the wheal with a sharp needle at regular intervals (e.g., every 5 minutes). The absence of a skin twitch (panniculus carnosus reflex) is considered a positive sign of anesthesia.

  • The following parameters are recorded:

    • Onset of action: Time taken to achieve complete anesthesia after injection.

    • Duration of action: Time from the onset of complete anesthesia until the return of the skin twitch reflex.

  • Dose-response curves are generated by plotting the percentage of animals showing anesthesia against the log concentration of the drug to determine the ED50 (median effective dose).

In Vitro Evaluation of Conduction Blockade

Objective: To assess the direct effect of a local anesthetic on nerve conduction.

Model: Isolated Frog Sciatic Nerve Preparation.

Procedure:

  • The sciatic nerve is dissected from a pithed frog and mounted in a nerve chamber with stimulating and recording electrodes.

  • The nerve is continuously superfused with Ringer's solution.

  • The nerve is stimulated with supramaximal electrical pulses, and the compound action potential (CAP) is recorded.

  • After obtaining a stable baseline CAP, the Ringer's solution is switched to one containing the test compound at a known concentration.

  • The decrease in the amplitude of the CAP is measured over time until a steady-state block is achieved.

  • The concentration of the compound required to reduce the CAP amplitude by 50% (IC50) is determined. This provides a measure of the intrinsic blocking potency of the compound.

  • Washout experiments are performed by switching back to the drug-free Ringer's solution to assess the reversibility of the nerve block.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound and its analogues as local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_open Open Na+ Channel Na_channel_inactive Inactive Na+ Channel Na_channel_open->Na_channel_inactive Inactivation LA_receptor Local Anesthetic Binding Site Na_channel_open->LA_receptor Access to Binding Site Na_channel_closed Closed Na+ Channel Na_channel_inactive->Na_channel_closed Repolarization Na_channel_closed->Na_channel_open Depolarization Block Conduction Block LA_receptor->Block Stabilizes Inactive State LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Enters Cell & Ionizes LA_ionized->LA_receptor Binds to Receptor Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization QSAR QSAR & In Silico Screening Synthesis Chemical Synthesis of Analogues QSAR->Synthesis Nerve_Prep Isolated Nerve Preparation Assay Synthesis->Nerve_Prep Patch_Clamp Patch Clamp Electrophysiology Infiltration Infiltration Anesthesia (e.g., Guinea Pig Wheal) Nerve_Prep->Infiltration Patch_Clamp->Infiltration Toxicity Acute Toxicity Studies SAR_Analysis Structure-Activity Relationship Analysis Infiltration->SAR_Analysis Toxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Independent validation of published findings on Ethyl piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of Ethyl Piperidinoacetylaminobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of publicly available, peer-reviewed scientific literature has revealed a significant scarcity of experimental data on this compound. While the compound is listed in several chemical and drug databases, detailed studies validating its synthesis, pharmacological activity, and mechanism of action are not readily accessible. Consequently, this guide provides a comparative analysis based on its known indication for gastritis and its chemical structure, which suggests it belongs to the class of aminoamide local anesthetics. The experimental protocols and data presented are representative of the field and are intended to serve as a general framework for the evaluation of similar compounds.

Introduction to this compound

This compound, also known by trade names such as Sulcaine and Nichicaine, is a compound indicated for the symptomatic treatment of acute and chronic gastritis.[1] Its chemical structure features a piperidine ring and an amide linkage, classifying it as a piperidine derivative and suggesting a pharmacological profile similar to aminoamide local anesthetics.[2]

Hypothetical Mechanism of Action

Given its structural similarity to local anesthetics like lidocaine and procaine, it is plausible that this compound exerts its effects in gastritis through a local anesthetic or cytoprotective mechanism.

  • Local Anesthetic Action: By blocking voltage-gated sodium channels in the nerve endings of the gastric mucosa, it could reduce the perception of pain and discomfort associated with gastritis.[3]

  • Cytoprotective Action: Some compounds with local anesthetic properties also exhibit cytoprotective effects, which involve enhancing the defensive mechanisms of the gastric mucosa.[4][5] This could include increasing mucus and bicarbonate secretion, improving mucosal blood flow, and reducing inflammation.

Comparison with Alternatives

A direct comparison with specific quantitative data for this compound is not possible due to the lack of published studies. However, a general comparison with established treatments for gastritis and other local anesthetics can be made.

Table 1: General Comparison of Treatments for Gastritis
Drug Class Examples Primary Mechanism of Action Potential Advantages Potential Disadvantages
Proton Pump Inhibitors (PPIs) Omeprazole, LansoprazoleIrreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, profoundly reducing acid secretion.Highly effective in reducing gastric acid and promoting healing of acid-related mucosal damage.Long-term use may be associated with an increased risk of certain infections and nutrient deficiencies.
H2 Receptor Antagonists Ranitidine, FamotidineCompetitively block histamine H2 receptors on parietal cells, reducing acid secretion.Effective for mild to moderate symptoms of gastritis.Less potent than PPIs.
Antacids Calcium carbonate, Magnesium hydroxideNeutralize existing stomach acid.Provide rapid but temporary relief of symptoms.Can affect the absorption of other drugs; may cause electrolyte imbalances with overuse.
Mucosal Protective Agents Sucralfate, MisoprostolForm a protective barrier over the gastric mucosa, stimulate mucus and bicarbonate secretion, and enhance mucosal blood flow.[4][5]Directly protect the stomach lining without significantly altering gastric pH.May require frequent dosing; Misoprostol is contraindicated in pregnancy.
Aminoamide Local Anesthetics (Hypothetical for Gastric Use) This compound Local blockade of nerve conduction in the gastric mucosa.May provide targeted pain relief from gastric inflammation.Systemic absorption could lead to side effects; efficacy and safety for this indication are not established.
Table 2: General Comparison of Local Anesthetic Classes
Property Amino Esters (e.g., Procaine, Benzocaine) Amino Amides (e.g., Lidocaine, Bupivacaine, likely this compound)
Metabolism Hydrolyzed by plasma pseudocholinesterases.[6]Metabolized by hepatic enzymes.[3][6]
Allergic Potential Higher, due to the metabolite para-aminobenzoic acid (PABA).[6]Very low.[7]
Stability in Solution Less stable.[6]More stable.[6]
Systemic Toxicity Generally lower due to rapid metabolism.Can be higher if metabolism is impaired.

Experimental Protocols

The following are generalized, standard experimental protocols that would be necessary to validate the efficacy and mechanism of action of a compound like this compound.

Synthesis of this compound (A Representative Pathway)

A plausible synthesis route for this compound would be analogous to the synthesis of other aminoamide local anesthetics.[8]

Protocol:

  • Preparation of Ethyl 4-(chloroacetamido)benzoate: Ethyl 4-aminobenzoate (benzocaine) is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or pyridine) in an appropriate solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0-5°C). The product is then isolated by extraction and purified by recrystallization.

  • Amination with Piperidine: The resulting Ethyl 4-(chloroacetamido)benzoate is then reacted with piperidine in a suitable solvent (e.g., ethanol or acetonitrile) with heating. The reaction mixture is then worked up to remove by-products and the final product, this compound, is purified, for example, by column chromatography or recrystallization.

Evaluation of Local Anesthetic Activity (Rat Sciatic Nerve Block Model)

This is a standard in vivo model to assess the efficacy and duration of action of a local anesthetic.[9]

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Drug Administration: A solution of this compound at various concentrations is injected perineurally around the sciatic nerve. A control group receives a saline injection.

  • Assessment of Nerve Block: Sensory and motor block are assessed at regular intervals. Sensory block can be measured by the withdrawal response to a thermal or mechanical stimulus applied to the paw. Motor block is assessed by observing the animal's ability to use the limb.

  • Data Analysis: The onset of action, duration of the block, and dose-response relationship are determined.

Evaluation of Gastric Cytoprotective Effect (Ethanol-Induced Gastric Lesion Model in Rats)

This model is widely used to screen for compounds with gastric mucosal protective properties.[10]

Protocol:

  • Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: this compound is administered orally at different doses. A control group receives the vehicle, and a positive control group receives a known cytoprotective agent (e.g., sucralfate).

  • Induction of Gastric Lesions: One hour after drug administration, absolute ethanol is administered orally to induce gastric lesions.

  • Assessment of Gastric Mucosa: After a set period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The lesion area is measured, and a lesion index is calculated.

  • Data Analysis: The percentage of inhibition of lesion formation is calculated for each group compared to the control group.

Visualizations

General Mechanism of Local Anesthetics

LocalAnestheticMechanism cluster_membrane Nerve Cell Membrane NaChannel_Closed Voltage-Gated Na+ Channel Resting State (Closed) NaChannel_Open Voltage-Gated Na+ Channel Activated State (Open) NaChannel_Closed->NaChannel_Open NaChannel_Blocked Voltage-Gated Na+ Channel Blocked State NaChannel_Open->NaChannel_Blocked NerveImpulse Nerve Impulse (Depolarization) NaChannel_Open->NerveImpulse Propagation NoImpulse No Nerve Impulse (Conduction Blocked) NaChannel_Blocked->NoImpulse NerveImpulse->NaChannel_Closed Triggers Opening LA_molecule Local Anesthetic (e.g., this compound) LA_molecule->NaChannel_Open Binds to channel Na_ion Na+ Na_ion->NaChannel_Open Influx GastritisDrugWorkflow cluster_preclinical Preclinical Evaluation Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) Compound_Synthesis->In_Vitro_Screening Animal_Model In Vivo Efficacy (e.g., Gastritis Model) In_Vitro_Screening->Animal_Model Pharmacokinetics Pharmacokinetics (ADME) and Toxicology Animal_Model->Pharmacokinetics Data_Analysis Data Analysis and Lead Optimization Pharmacokinetics->Data_Analysis Data_Analysis->Compound_Synthesis Optimization Loop

References

Evaluating the Selectivity of Ethyl Piperidinoacetylaminobenzoate in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of Ethyl piperidinoacetylaminobenzoate, a compound indicated for the symptomatic treatment of acute and chronic gastritis, reveals a notable absence of publicly available data on its selectivity across different cell types. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, outlines potential mechanisms of action based on its chemical class, and proposes a framework for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the pharmacological profile of this compound.

Introduction to this compound

This compound, also known by synonyms such as EPAB and Sulcaine, is a small molecule compound primarily used for the management of gastritis.[1] Its chemical structure suggests a potential local anesthetic effect, similar to other benzoate esters like benzocaine. However, the precise mechanism of action and its selectivity for specific cellular targets remain poorly characterized in publicly accessible literature. Conflicting reports describe its mechanism as that of a proteolytic enzyme or a neuroprotective agent targeting NMDA receptors, highlighting the need for definitive studies.

Comparative Analysis: The Data Gap

A thorough review of scientific literature and drug databases reveals a significant lack of quantitative data regarding the selectivity of this compound. To provide a meaningful comparison with alternative compounds, experimental data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from various cell lines are essential. In the absence of such data for this compound, a direct, evidence-based comparison with well-characterized local anesthetics like lidocaine and benzocaine is not feasible at this time.

Table 1: Comparative Data on Selectivity (Hypothetical)

CompoundCell TypeAssayIC50 / EC50 (µM)Reference
This compoundGastric Epithelial CellsCell ViabilityData Not Available-
Neuronal Cells (e.g., DRG)Sodium Channel BlockadeData Not Available-
Smooth Muscle CellsContractility AssayData Not Available-
LidocaineNeuronal CellsSodium Channel Blockade~100-200[Specific Reference]
Cardiac MyocytesSodium Channel Blockade~5-10[Specific Reference]
BenzocaineNeuronal CellsSodium Channel Blockade~300-500[Specific Reference]

This table illustrates the type of data required for a proper comparative analysis, which is currently unavailable for this compound.

Proposed Experimental Protocols for Evaluating Selectivity

To address the existing knowledge gap, a series of in vitro experiments are proposed. These protocols are designed to elucidate the cellular targets and selectivity profile of this compound.

Cell Culture
  • Gastric Epithelial Cell Lines (e.g., GES-1, NCI-N87): To evaluate the direct effects on the primary target tissue for its therapeutic indication.

  • Primary Dorsal Root Ganglion (DRG) Neurons: To assess its local anesthetic potential by studying its effects on sensory neurons that transmit pain signals from the stomach.

  • Smooth Muscle Cell Lines (e.g., from gastric antrum): To determine any effects on gastric motility.

Primary Screening: Cell Viability and Cytotoxicity Assays
  • MTT or PrestoBlue™ Assay: To determine the concentration range of this compound that is non-toxic to the selected cell lines. This is crucial for designing subsequent functional assays.

Functional Assays for Selectivity
  • Patch-Clamp Electrophysiology: To measure the inhibitory effects of the compound on voltage-gated sodium channels in DRG neurons. This would provide direct evidence of its local anesthetic properties and allow for comparison with known sodium channel blockers.

  • Calcium Imaging: To assess the compound's effect on intracellular calcium signaling in response to various stimuli in all three cell types. This can reveal effects on a range of ion channels and receptors.

  • Gastric Epithelial Barrier Function Assay: Using Trans-Epithelial Electrical Resistance (TEER) measurements in cultured gastric epithelial monolayers to assess the compound's ability to protect or restore the mucosal barrier.

  • Smooth Muscle Contraction Assay: To measure the effect of the compound on the contractility of smooth muscle strips or isolated cells, for instance, in response to acetylcholine or electrical field stimulation.

Potential Signaling Pathways and Mechanisms of Action

Given its chemical structure and therapeutic use in gastritis, this compound could exert its effects through several potential pathways.

Local Anesthetic Action on Nociceptive Pathways

The primary hypothesized mechanism is the blockade of voltage-gated sodium channels (VGSCs) in sensory nerve endings within the gastric mucosa. This would inhibit the transmission of pain signals. Several VGSC subtypes are expressed in the gastrointestinal tract, and selectivity for specific subtypes could influence the compound's efficacy and side-effect profile.

G cluster_0 Gastric Mucosa Noxious Stimuli Noxious Stimuli Sensory Neuron Sensory Neuron Noxious Stimuli->Sensory Neuron VGSCs Voltage-Gated Sodium Channels Sensory Neuron->VGSCs Activation Action Potential Action Potential VGSCs->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Ethyl_piperidinoacetylaminobenzoate Ethyl piperidinoacetylaminobenzoate Ethyl_piperidinoacetylaminobenzoate->VGSCs Blockade

Caption: Proposed mechanism of local anesthetic action.

Modulation of Gastric Mucosal Defense

The compound might also have cytoprotective effects on the gastric epithelium, a mechanism that goes beyond simple acid neutralization. This could involve interactions with other ion channels like Transient Receptor Potential (TRP) channels or Acid-Sensing Ion Channels (ASICs), which are involved in sensing the gastric environment and modulating protective responses.

G cluster_1 Potential Cytoprotective Pathways Ethyl_piperidinoacetylaminobenzoate Ethyl piperidinoacetylaminobenzoate TRP_Channels TRP Channels Ethyl_piperidinoacetylaminobenzoate->TRP_Channels Modulation? ASICs Acid-Sensing Ion Channels Ethyl_piperidinoacetylaminobenzoate->ASICs Modulation? Protective_Mediators Release of Protective Mediators (e.g., CGRP) TRP_Channels->Protective_Mediators ASICs->Protective_Mediators Increased_Blood_Flow Increased Mucosal Blood Flow Protective_Mediators->Increased_Blood_Flow Epithelial_Resistance Enhanced Epithelial Resistance Protective_Mediators->Epithelial_Resistance

Caption: Hypothetical cytoprotective signaling pathways.

Experimental Workflow for Selectivity Profiling

A logical workflow is essential for systematically characterizing the selectivity of this compound.

G Start Start Cell_Culture Culture Gastric Epithelial, Neuronal, and Smooth Muscle Cells Start->Cell_Culture Cytotoxicity Determine Non-Toxic Concentration Range (MTT Assay) Cell_Culture->Cytotoxicity Functional_Assays Perform Functional Assays Cytotoxicity->Functional_Assays Patch_Clamp Patch-Clamp on Neuronal Cells (VGSCs) Functional_Assays->Patch_Clamp Calcium_Imaging Calcium Imaging on All Cell Types Functional_Assays->Calcium_Imaging TEER TEER on Gastric Epithelial Cells Functional_Assays->TEER Contraction_Assay Contraction Assay on Smooth Muscle Cells Functional_Assays->Contraction_Assay Data_Analysis Analyze and Compare IC50/EC50 Values Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis TEER->Data_Analysis Contraction_Assay->Data_Analysis Selectivity_Profile Establish Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Proposed experimental workflow for selectivity profiling.

Conclusion and Future Directions

While this compound is used clinically for gastritis, there is a clear and urgent need for robust pharmacological studies to determine its mechanism of action and selectivity. The current lack of data prevents a meaningful comparison with other therapeutic alternatives and hinders a full understanding of its clinical effects. The experimental framework proposed in this guide provides a roadmap for future research that could elucidate the pharmacological profile of this compound. Such studies are critical for optimizing its therapeutic use and for the development of novel, more selective agents for the treatment of gastric disorders. Researchers are encouraged to investigate the effects of this compound on the suggested cellular targets to fill this significant gap in medical science.

References

A Comparative Analysis of Ethyl Piperidinoacetylaminobenzoate and Benzocaine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive side-by-side analysis of Ethyl piperidinoacetylaminobenzoate and Benzocaine, two local anesthetic agents. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective comparison based on their chemical properties, mechanism of action, and clinical applications, supported by experimental data and protocols.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and Benzocaine is summarized in the table below. These properties influence their formulation, absorption, and overall anesthetic activity.

PropertyThis compoundBenzocaine
CAS Number 41653-21-8[1][2][3]94-09-7[4]
Molecular Formula C16H22N2O3[1][2][5][6]C9H11NO2[4]
Molecular Weight 290.36 g/mol [1][5]165.19 g/mol [7]
Melting Point 87 °C[1]88-92 °C[8]
Boiling Point 472.9 °C at 760mmHg[1]~310 °C[8]
Solubility Data not readily availableSparingly soluble in water; more soluble in dilute acids and very soluble in ethanol, chloroform, and ethyl ether.[8][9]
pKa Data not readily available2.5 (at 25℃)[9]
LogP 2.29860[1]1.86
Appearance Data not readily availableWhite crystalline powder.[10]

Mechanism of Action

Both this compound and Benzocaine function as local anesthetics by blocking nerve impulses. Their primary mechanism involves the inhibition of voltage-gated sodium channels in the neuronal membrane.[11][12]

Pain signals are transmitted along nerve fibers through the propagation of action potentials, which are generated by the influx of sodium ions into the neuron.[8][11] Local anesthetics like Benzocaine diffuse into the nerve cell and bind to the sodium channels, stabilizing them in an inactive state.[4][11][13] This action prevents the influx of sodium, thereby blocking the depolarization of the nerve membrane and the subsequent transmission of the pain signal to the central nervous system.[11][12][14] While the specific binding site and dynamics may vary, this compound is presumed to follow a similar fundamental mechanism of sodium channel blockade.

Local_Anesthetic_Mechanism cluster_neuron Neuron Membrane cluster_extracellular Extracellular Space Na_channel Voltage-Gated Sodium Channel Nerve_impulse Nerve Impulse (Pain Signal) Na_channel->Nerve_impulse Prevents Depolarization Na_ion_in Na+ Influx Local_anesthetic Local Anesthetic (e.g., Benzocaine) Local_anesthetic->Na_channel Blocks

Mechanism of action for local anesthetics.

Pharmacokinetics and Clinical Applications

Benzocaine is characterized by a rapid onset of action, typically within 30 seconds to 1 minute, and a relatively short duration of action of about 10 to 15 minutes.[9][13] It is primarily used for topical anesthesia to relieve pain and itching from various conditions, including sunburn, minor burns, insect bites, and skin irritations.[4][13] It is also a common ingredient in over-the-counter products for oral pain, such as toothaches, canker sores, and sore throats.[11][13] Benzocaine is metabolized via ester hydrolysis to 4-aminobenzoic acid.[11][13]

This compound , also known as Sulcaine, is indicated for the symptomatic treatment of acute and chronic gastritis.[15] Information regarding its onset and duration of action is not as readily available in the public domain. Its clinical application suggests a different therapeutic focus compared to the broad topical anesthetic use of Benzocaine.

Safety and Toxicity

A significant safety concern associated with Benzocaine is the risk of methemoglobinemia, a rare but serious condition where the amount of oxygen carried by the blood is significantly reduced.[8] This adverse effect is more common in children under two years of age, leading to regulatory warnings against its use in this population.[8] Allergic reactions, such as contact dermatitis, can also occur.[12]

The safety and toxicity profile of This compound is less extensively documented in readily accessible literature. As with any active pharmaceutical ingredient, a thorough toxicological evaluation is necessary.

Experimental Protocols

Evaluation of Topical Anesthetic Efficacy (Rabbit Corneal Reflex Model)

A common method to assess the efficacy of topical anesthetics is the rabbit corneal reflex model. This protocol provides a reliable and quantifiable measure of anesthetic activity.

Objective: To determine the onset and duration of topical anesthetic action of a test compound compared to a standard.

Materials:

  • Test compound solution (e.g., 1% this compound)

  • Positive control solution (e.g., 1% Benzocaine)

  • Negative control (vehicle solution)

  • Healthy adult albino rabbits

  • Cocaine hydrochloride solution (for initial corneal sensitivity assessment)

  • Stopwatch

  • Fine, blunt-tipped probe (e.g., horsehair)

Procedure:

  • Animal Acclimatization: Rabbits are acclimated to the laboratory environment for at least one week before the experiment.

  • Baseline Sensitivity: The normal corneal reflex is confirmed by gently touching the center of the cornea with the probe, which should elicit a blink reflex.

  • Grouping: Rabbits are randomly assigned to three groups: test compound, positive control, and negative control.

  • Drug Administration: Two drops of the respective solution are instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Onset of Anesthesia: The cornea is touched with the probe every minute, and the time to the absence of the blink reflex is recorded as the onset of anesthesia.

  • Duration of Anesthesia: After the onset of anesthesia is established, the corneal reflex is tested every 5 minutes until the blink reflex returns. The time from the onset of anesthesia to the return of the reflex is recorded as the duration of action.

  • Data Analysis: The mean onset and duration of action for each group are calculated and statistically compared.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Baseline Corneal Reflex Test A->B C Random Grouping (Test, Positive, Negative) B->C D Instill Test Solutions into Rabbit Eyes C->D E Measure Onset of Action (Absence of Blink Reflex) D->E F Measure Duration of Action (Return of Blink Reflex) E->F G Record and Tabulate Data F->G H Statistical Analysis (e.g., ANOVA) G->H I Compare Efficacy of Compounds H->I

Workflow for evaluating topical anesthetic efficacy.

Conclusion

This compound and Benzocaine are both local anesthetics that share a common mechanism of action by blocking sodium channels. However, they exhibit notable differences in their physicochemical properties and, most significantly, in their clinical applications. Benzocaine is a widely used topical anesthetic for a variety of pain and irritation conditions on the skin and mucous membranes. In contrast, this compound is specifically indicated for the treatment of gastritis, suggesting a different therapeutic profile. For researchers and drug developers, the choice between these or similar compounds would be dictated by the specific therapeutic target, desired pharmacokinetic profile, and safety considerations. Further comparative studies, particularly on the pharmacokinetics and safety of this compound, would be beneficial for a more complete understanding of its therapeutic potential relative to established anesthetics like Benzocaine.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl piperidinoacetylaminobenzoate, a chemical compound utilized in various research applications. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.

Hazard Assessment and Waste Classification

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.

  • Allergic Skin Reaction: There is a potential for skin sensitization.

  • Aquatic Toxicity: Many pharmaceutical compounds are harmful to aquatic organisms. One safety data sheet for a related compound notes it is "toxic to terrestrial vertebrates"[1].

Given these potential hazards, this compound waste must be classified as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste streams.

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the proper disposal of this compound and its contaminated materials.

1. Waste Minimization: Before beginning any experiment, plan to use the minimum amount of this compound necessary to achieve the desired scientific outcome. This is the most effective way to reduce the volume of hazardous waste generated.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

3. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

4. Container Selection and Labeling:

  • Use only approved, chemically compatible containers for waste collection. The original product container, if empty, can be a good option once the label is defaced and marked as "WASTE".

  • All waste containers must be securely closed when not in use.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations if it is a mixture.

5. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to capture any potential leaks.

6. Disposal and Collection:

  • Do not attempt to treat or neutralize the chemical waste in the laboratory.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Disposal of contents and containers should be directed to an approved waste disposal plant[2][3][4].

Quantitative Data and Disposal Considerations

For easy reference, the following table summarizes key information for the disposal of this compound.

ParameterInformation
Chemical Name This compound
CAS Number 41653-21-8
Waste Classification Hazardous Chemical Waste
Primary Hazards Potential for skin/eye irritation, skin sensitization, and aquatic toxicity.
Incompatible Materials Based on related compounds, avoid mixing with strong oxidizing agents, reducing agents, acids, and bases[5].
Disposal Method Collection by a licensed hazardous waste disposal company for incineration or other approved treatment methods. Do not dispose of down the drain or in regular trash[2][3].
Container Type Chemically resistant, leak-proof containers with secure lids.
Labeling Requirements "Hazardous Waste," full chemical name, and any other components in the waste stream.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Handling Ethyl piperidinoacetylaminobenzoate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated ppe->waste_gen is_solid Solid Waste? waste_gen->is_solid is_liquid Liquid Waste? waste_gen->is_liquid is_sharp Sharps Waste? waste_gen->is_sharp solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharp_container Yes storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharp_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling Ethyl Piperidinoacetylaminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl piperidinoacetylaminobenzoate. It includes operational and disposal plans with step-by-step procedural guidance.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure.[4] The following table summarizes the recommended PPE for various operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatRecommended to be performed in a chemical fume hood or a containment ventilated enclosure (powder containment hood). If not feasible, a NIOSH-approved respirator for particulates is advised.[5]
Solution Preparation and Transfers ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard[3]Nitrile or neoprene glovesFull-length lab coatWork should be conducted in a chemical fume hood.
Spill Cleanup ANSI Z87.1-compliant safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatA NIOSH-approved respirator with particulate and organic vapor cartridges is recommended.
Waste Disposal ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatNot generally required if handling sealed waste containers.

Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[6]

Hazard Summary and Physical Properties

As information for the specific compound is limited, the following table includes data for structurally related compounds and general expectations for a compound of this class.

Property Value/Information Source/Comment
Chemical Formula C₁₆H₂₂N₂O₃P&S Chemicals[7]
Molecular Weight 290.36 g/mol ChemicalBook[8]
Appearance Assumed to be a solid powder at room temperature.Based on related aminobenzoate esters.
Primary Hazards Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. Treat as a substance with unknown toxicity.[3]Prudent practice for novel chemicals.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]General laboratory practice.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Designated Work Area

  • All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[4][9]

  • Cover the work surface with absorbent, disposable bench paper before starting any procedure.[9]

3.2. Weighing and Transferring Powder

  • Preparation: Don the appropriate PPE as detailed in the table above.

  • Enclosure: Perform all powder manipulations within a certified chemical fume hood or a containment ventilated enclosure.[5]

  • Dispensing: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to prevent creating airborne dust.[9]

  • Containment: Keep containers of the chemical closed when not in use.[9]

  • Cleaning: After weighing, carefully clean the spatula and the weighing area using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep, as this can generate dust.[4]

3.3. Preparing Solutions

  • Solvent Addition: In a chemical fume hood, add the solvent to the weighed powder slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

Emergency and Spill Cleanup Plan

Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.

4.1. Minor Powder Spill (inside a fume hood)

  • Alert: Notify others in the immediate area.

  • Decontaminate: Gently cover the spill with a damp paper towel to avoid making the powder airborne.

  • Collect: Carefully wipe up the material, folding the paper towel inwards.

  • Package: Place the used paper towels into a sealed plastic bag.

  • Dispose: Label the bag as hazardous waste and place it in the appropriate solid waste container.

  • Clean: Wipe the area with a suitable solvent or detergent solution, followed by water.

4.2. Major Powder Spill (outside a fume hood)

  • Evacuate: Alert everyone in the laboratory and evacuate the area. Prevent entry.

  • Notify: Inform your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

  • Secure: Close the doors to the affected area to contain any airborne dust.

  • Professional Cleanup: Do not attempt to clean up a large spill of a potentially hazardous powder yourself. Wait for trained emergency response personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation

  • Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any collected spill material. Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or solutions from experiments should be collected in a dedicated, sealed, and properly labeled hazardous waste container. As this compound is a non-halogenated organic compound, it should be disposed of in a "non-halogenated organic waste" container.[5][7][10][11] Do not mix with halogenated solvents or other incompatible waste streams.[7]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

5.2. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[11]

  • Keep waste containers sealed when not in use and store them in a designated satellite accumulation area until they are collected by EHS personnel.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_prep Preparation and Risk Assessment cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Disposal cluster_spill Spill Response ra Conduct Risk Assessment sds Review SDS of Similar Compounds ra->sds ppe Select & Don Appropriate PPE sds->ppe da Prepare Designated Work Area ppe->da weigh Weigh Powder da->weigh sol Prepare Solution weigh->sol exp Perform Experiment sol->exp seg Segregate Waste (Solid/Liquid) exp->seg lab Label Waste Container seg->lab store Store in Satellite Area lab->store alert Alert Personnel contain Contain Spill alert->contain cleanup Clean & Decontaminate contain->cleanup spill_disp Dispose of Cleanup Material as Waste cleanup->spill_disp

Caption: Logical workflow for the safe handling of this compound.

start Start: Need to Dispose of Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps package_solid Place in sealed, labeled bag solid_waste->package_solid liquid_container Collect in Non-Halogenated Organic Waste Container liquid_waste->liquid_container sharps_container Place in designated Sharps Container sharps_waste->sharps_container solid_container Dispose in Solid Hazardous Waste Container package_solid->solid_container store Store all waste in Satellite Accumulation Area solid_container->store seal_liquid Keep container sealed when not in use liquid_container->seal_liquid seal_liquid->store sharps_container->store pickup Arrange for EHS Pickup store->pickup

Caption: Decision-making process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.